molecular formula C21H22FN3O3 B8819474 MMB-FUBINACA CAS No. 1715016-76-4

MMB-FUBINACA

Cat. No.: B8819474
CAS No.: 1715016-76-4
M. Wt: 383.4 g/mol
InChI Key: FRFFLYJQPCIIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate, is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1715016-76-4

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C21H22FN3O3/c1-13(2)18(21(27)28-3)23-20(26)19-16-6-4-5-7-17(16)25(24-19)12-14-8-10-15(22)11-9-14/h4-11,13,18H,12H2,1-3H3,(H,23,26)

InChI Key

FRFFLYJQPCIIQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

MMB-FUBINACA: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMB-FUBINACA, also known as AMB-FUBINACA and FUB-AMB, is a potent synthetic cannabinoid receptor agonist.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate reproducible research. All quantitative data is presented in structured tables for clear comparison.

Chemical Structure and Properties

This compound is an indazole-based synthetic cannabinoid.[1][4] It is structurally characterized by a 4-fluorobenzyl substituted indazole core linked to a methyl L-valinate group via a carboxamide linker.[5][6] In the United States, this compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[2][5][6]

Identifier Value
Formal Name N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester[5][6]
Synonyms AMB-FUBINACA, FUB-AMB[1][5][6]
CAS Number 1971007-92-7[1][5][6]
Molecular Formula C₂₁H₂₂FN₃O₃[5][6]
Formula Weight 383.4 g/mol [5][6]
SMILES FC(C=C1)=CC=C1CN2N=C(C(N--INVALID-LINK--C(C)C)=O)C3=CC=CC=C32[5][6]
InChI Key FRFFLYJQPCIIQB-SFHVURJKSA-N[5][6]

Cannabinoid Receptor Binding and Functional Activity

This compound is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs).[1] Its high affinity and efficacy at these receptors are responsible for its physiological and psychoactive effects.

Quantitative Data

The following tables summarize the binding affinity (Ki) and functional activity (EC₅₀) of this compound and its close analog MDMB-FUBINACA at human CB1 and CB2 receptors.

Table 1: Receptor Binding Affinity (Ki)

Compound Receptor Ki (nM) Reference
This compoundhCB110.04[7]
hCB20.786[7]
MDMB-FUBINACAhCB11.14[8]
hCB20.1228[8]

Table 2: Functional Activity (EC₅₀)

Compound Assay Receptor EC₅₀ (nM) Reference
This compound[³⁵S]GTPγShCB10.54[7]
hCB20.13[7]
cAMP InhibitionhCB10.63[7]
GIRK ActivationhCB12.0[7]
hCB218[7]
MDMB-FUBINACA[³⁵S]GTPγShCB10.2668[8]
hCB20.1411[8]

Signaling Pathways

As an agonist at CB1 and CB2 receptors, this compound activates intracellular signaling cascades through the G-protein subunit Gi/Go.[9] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][9] Additionally, it modulates ion channels, including the inhibition of N-type calcium channels and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels.[7][9] These actions collectively result in a dampening of neuronal activity.[9]

MMB_FUBINACA_Signaling_Pathway cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP K_ion_out K+ GIRK->K_ion_out Efflux MMB_FUB This compound MMB_FUB->CB1_R Binds and Activates ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK Hyperpolarization Neuronal Inhibition/ Hyperpolarization K_ion_out->Hyperpolarization

This compound primary signaling cascade.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of synthetic cannabinoids.[10]

  • Objective: To determine the inhibitory constant (Ki) of this compound for the hCB1 and hCB2 receptors.

  • Materials:

    • Membrane preparations from cells stably expressing either hCB1 or hCB2 receptors.

    • Radioligands: [³H]CP55,940 or a similar high-affinity agonist.

    • Test compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.

    • Non-specific binding control: A high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

    • Glass fiber filters.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

    • Incubate for 60-90 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol measures the G-protein activation following receptor agonism.[10]

  • Objective: To determine the potency (EC₅₀) and efficacy of this compound as an agonist at the hCB1 and hCB2 receptors.

  • Materials:

    • Membrane preparations from cells expressing hCB1 or hCB2 receptors.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Test compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.

    • GDP.

  • Procedure:

    • Pre-incubate cell membranes with varying concentrations of this compound and GDP for 15-20 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS and incubate for an additional 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

    • Analyze the data using non-linear regression to determine EC₅₀ and Emax values.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay B1 Incubate Membranes with Radioligand & this compound B2 Filtration & Washing B1->B2 B3 Scintillation Counting B2->B3 B4 Calculate Ki B3->B4 F1 Pre-incubate Membranes with This compound & GDP F2 Add [³⁵S]GTPγS & Incubate F1->F2 F3 Filtration & Washing F2->F3 F4 Scintillation Counting F3->F4 F5 Calculate EC₅₀ & Emax F4->F5

Workflow for key in vitro assays.
Analysis in Biological Matrices by LC-MS/MS

This protocol provides a general method for the extraction and analysis of this compound from whole blood.[6]

  • Objective: To detect and quantify this compound in whole blood samples.

  • Materials:

    • Whole blood sample.

    • Deuterated internal standard.

    • Supported Liquid Extraction (SLE) cartridge.

    • Ethyl acetate.

    • Acetonitrile, water, and formic acid for mobile phase.

    • UHPLC system coupled with a tandem mass spectrometer (MS/MS).

    • C18 reversed-phase column.

  • Procedure:

    • Sample Preparation: To 1 mL of whole blood, add the internal standard. Add 0.5 mL of deionized water and vortex.

    • Extraction: Load the sample onto an SLE cartridge and allow it to absorb. Elute the analytes with ethyl acetate.

    • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in the mobile phase.

    • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable gradient elution to separate this compound. Monitor for specific precursor-to-product ion transitions for quantification.

Toxicology and Metabolism

This compound has been associated with numerous adverse health effects, including fatalities.[5][8] Its high potency at the CB1 receptor is believed to contribute to its toxicity. Metabolism is rapid and extensive, with hydrolysis of the methyl ester to the corresponding carboxylic acid being a primary metabolic pathway.[7] This metabolite is often the target analyte in forensic investigations.[7]

Conclusion

This compound is a highly potent synthetic cannabinoid with significant affinity and efficacy for the CB1 and CB2 receptors. Its activity through these receptors initiates a cascade of intracellular signaling events that lead to the inhibition of neuronal activity. The provided data and protocols serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science who are studying this and other novel psychoactive substances.

References

The Molecular Maze: Unraveling the Potent and Complex Mechanism of Action of AMB-FUBINACA at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AMB-FUBINACA (also known as FUB-AMB) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant public health concerns due to its high potency and severe adverse effects.[1][2] Developed initially by Pfizer as a potential therapeutic agent, it has since emerged as a prominent compound in the illicit drug market.[1] Understanding the intricate molecular mechanisms by which AMB-FUBINACA engages and activates cannabinoid receptors is paramount for the scientific and medical communities to predict its physiological consequences, develop potential therapeutic countermeasures, and inform public health and policy decisions. This technical guide provides a comprehensive overview of the mechanism of action of AMB-FUBINACA at cannabinoid receptors, with a focus on its binding affinity, functional activity, and downstream signaling pathways.

High-Affinity Binding to Cannabinoid Receptors

AMB-FUBINACA exhibits a high binding affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[3][4] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral tissues, particularly in immune cells.[5]

Quantitative Binding Affinity Data

The binding affinity of AMB-FUBINACA has been characterized in several studies using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The table below summarizes the reported Ki values for AMB-FUBINACA at human CB1 and CB2 receptors.

ReceptorRadioligandCell LineKi (nM)Reference
hCB1[3H]SR141716AHEK29310.04[3]
hCB1[3H]-CP55,940HEK293pKi 8.72 ± 0.12[4][6]
hCB2[3H]CP55,940HEK2930.79[3]
hCB2[3H]-CP55,940HEK293pKi 9.32 ± 0.09[4]

Potent Agonist Activity and Functional Efficacy

AMB-FUBINACA acts as a potent, full agonist at both CB1 and CB2 receptors.[3][7] This means that it not only binds to the receptors with high affinity but also activates them to a maximal degree, often with greater efficacy than the endogenous cannabinoid anandamide (B1667382) and the main psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1][3] The high efficacy of AMB-FUBINACA is believed to contribute to its profound and often dangerous physiological effects.[2]

Quantitative Functional Activity Data

The functional activity of AMB-FUBINACA is typically assessed through various in vitro assays that measure the downstream consequences of receptor activation. The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and the maximum. The maximal efficacy (Emax) describes the maximum response achievable with a drug.

AssayReceptorCell LineEC50 (nM)Emax (% of control)Reference
[35S]GTPγS BindinghCB1HEK2930.54Full agonist[3]
cAMP InhibitionhCB1-0.63-[3]
GIRK ActivationhCB1-2.0-[3]
pERK ActivationhCB1--Higher than CP55,940[4]
β-Arrestin 2 RecruitmenthCB1HEK2930.69~3x higher than JWH-018[3]
[35S]GTPγS BindinghCB2HEK2930.13Full agonist[3]
GIRK ActivationhCB2-18-[3]
β-Arrestin 2 RecruitmenthCB2HEK2930.59-[3]
cAMP InhibitionhCB1HEK293pEC50 9.83 ± 0.0457.0 ± 1.6%[6]

Downstream Signaling Pathways

Upon activation by AMB-FUBINACA, cannabinoid receptors initiate a cascade of intracellular signaling events. These pathways are complex and can be broadly categorized into G-protein-dependent and G-protein-independent (β-arrestin-mediated) pathways.

G-Protein-Dependent Signaling

The canonical signaling pathway for cannabinoid receptors involves coupling to inhibitory G-proteins of the Gi/o family.[8] Activation of these G-proteins by AMB-FUBINACA leads to several downstream effects:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][7]

  • Modulation of Ion Channels: This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.[7]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The binding of AMB-FUBINACA to the CB1 receptor can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in modulating cell proliferation, differentiation, and survival.[4][7]

G_Protein_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AMB-FUBINACA AMB-FUBINACA CB1R CB1/CB2 Receptor AMB-FUBINACA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Calcium Channel G_protein->VGCC Inhibits ERK ERK Activation G_protein->ERK Activates cAMP cAMP AC->cAMP Produces K_ion GIRK->K_ion Efflux Ca_ion Ca_ion->VGCC Influx

G-Protein Dependent Signaling Pathway of AMB-FUBINACA.
β-Arrestin-Mediated Signaling

In addition to G-protein signaling, agonist binding to cannabinoid receptors can also lead to the recruitment of β-arrestin proteins.[9][10] This process is initiated by the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs).[9] β-arrestin recruitment has two main consequences:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to a dampening of the signal. It also acts as a scaffold protein to facilitate the internalization of the receptor from the cell surface.[7][9]

  • G-Protein-Independent Signaling: β-arrestins can initiate their own signaling cascades, independent of G-proteins. This can include the activation of other MAPK pathways, such as c-Jun N-terminal kinase (JNK) and p38.[7]

AMB-FUBINACA has been shown to be a potent inducer of β-arrestin recruitment to both CB1 and CB2 receptors.[3] This suggests that the full spectrum of its pharmacological effects may be a composite of both G-protein and β-arrestin-mediated signaling.

B_Arrestin_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AMB-FUBINACA AMB-FUBINACA CB1R_P Phosphorylated CB1/CB2 Receptor AMB-FUBINACA->CB1R_P Binds & Activates GRK GRK CB1R_P->GRK Activates B_Arrestin β-Arrestin CB1R_P->B_Arrestin Recruits Desensitization Receptor Desensitization B_Arrestin->Desensitization Internalization Receptor Internalization B_Arrestin->Internalization MAPK MAPK Signaling (e.g., JNK, p38) B_Arrestin->MAPK Activates

β-Arrestin Mediated Signaling Pathway.

Experimental Protocols

The characterization of AMB-FUBINACA's mechanism of action relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[11]

Materials:

  • Cell membranes prepared from HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[8]

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compound (AMB-FUBINACA).

  • Non-specific binding control (e.g., 10 µM WIN-55,212-2).[11]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[11]

  • 96-well plates.[11]

  • Glass fiber filter mats (e.g., Whatman GF/B).[8]

  • Cell harvester and scintillation counter.[8]

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compound, 50 µL of radioligand at a fixed concentration (typically at its Kd), and 100 µL of the cell membrane preparation.[11]

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.[11]

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8][11]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[8]

  • Wash the filters three times with ice-cold wash buffer (50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA).[8]

  • Dry the filters and measure the bound radioactivity using a scintillation counter.[8]

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Workflow start Start: Prepare Reagents plate_setup Set up 96-well plate: - Test Compound Dilutions - Radioligand - Cell Membranes start->plate_setup incubation Incubate at 30°C for 60-90 minutes plate_setup->incubation filtration Terminate by rapid filtration and wash filters incubation->filtration quantification Measure radioactivity with scintillation counter filtration->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end End: Determine Binding Affinity analysis->end

Workflow for a Competitive Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, typically by inhibiting adenylyl cyclase activity following Gi/o protein activation.[5]

Materials:

  • CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[5]

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (AMB-FUBINACA).

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit).

  • Cell culture medium and supplements.[5]

Procedure:

  • Culture cells in appropriate plates until they reach the desired confluency.

  • On the day of the assay, wash the cells with a serum-free medium or assay buffer.[5]

  • Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.[5]

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for an additional 15-30 minutes.

  • Lyse the cells according to the protocol of the chosen cAMP detection kit.[5]

  • Perform the cAMP measurement following the manufacturer's instructions, which typically involves measuring a fluorescent or luminescent signal.[5]

  • Plot the cAMP levels against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for the inhibition of cAMP production.[5]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing a readout for G-protein-independent signaling.[9][10] The PathHunter® β-arrestin recruitment assay is a common method.[9][10]

Materials:

  • PathHunter® CHO-K1 hCB1R β-Arrestin cells (or a similar cell line).

  • Test compound (AMB-FUBINACA).

  • Assay plates (e.g., 384-well).

  • PathHunter® detection reagents.

Procedure:

  • Culture and plate the PathHunter® cells in the assay plate and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • Add the diluted compound to the cells.

  • Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C.

  • Add the PathHunter® detection reagents according to the manufacturer's protocol.

  • Incubate for a further 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a plate reader.

  • Plot the signal against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

AMB-FUBINACA is a highly potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its mechanism of action is characterized by high-affinity binding and robust activation of both G-protein-dependent and β-arrestin-mediated signaling pathways. The profound efficacy of AMB-FUBINACA in modulating these intracellular cascades, particularly its potent inhibition of cAMP and recruitment of β-arrestin, likely underlies its intense and often toxic physiological effects. A thorough understanding of these molecular interactions is crucial for the development of strategies to mitigate the harm caused by this and other emerging synthetic cannabinoids. Further research into potential biased agonism and the in vivo consequences of activating these distinct signaling pathways will be critical in fully elucidating the complex pharmacology of AMB-FUBINACA.

References

MMB-FUBINACA: A Technical Guide on CB1 and CB2 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBINACA (also known as FUB-AMB) is a potent synthetic cannabinoid receptor agonist (SCRA) that interacts with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] These receptors are key components of the endocannabinoid system, playing crucial roles in various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in the immune system.[3] this compound's high affinity for these receptors underlies its significant physiological and psychoactive effects.[2][4] This technical guide provides an in-depth overview of the binding affinity of this compound for CB1 and CB2 receptors, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding and Functional Data

The binding affinity (Ki) and functional activity (EC50) of this compound and its close analog, MDMB-FUBINACA, have been determined through various in vitro assays. The data, summarized below, highlights the high potency of these compounds. It is important to note that minor structural modifications, such as the addition of a methyl group in MDMB-FUBINACA, can significantly alter the binding affinity.[2][4]

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)

CompoundhCB1 Kᵢ (nM)hCB2 Kᵢ (nM)Reference
This compound16.3 ± 2.11.2 ± 0.2[5]
This compound10.040.786[1][6]
MDMB-FUBINACA1.140.12
Δ⁹-THC134 ± 24-[5]
CP55,940High AffinityHigh Affinity[7]

Lower Kᵢ values indicate higher binding affinity.

Table 2: In Vitro Functional Activity at Cannabinoid Receptors

CompoundAssayReceptorPotency (EC₅₀, nM)Reference
This compound[³⁵S]GTPγShCB11.8 ± 0.4[5]
This compound[³⁵S]GTPγShCB20.13 ± 0.02[5]
This compoundcAMPhCB10.63[1][6]
This compoundGIRKhCB12.0[1][6]
This compoundGIRKhCB218[1][6]
MDMB-FUBINACA[³⁵S]GTPγShCB10.27
MDMB-FUBINACA[³⁵S]GTPγShCB20.14

EC₅₀ represents the concentration of an agonist that produces 50% of the maximal response.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.[5]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the hCB1 and hCB2 receptors.

Materials:

  • Receptor Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing either the human CB1 or CB2 receptor.[3][8]

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).[5][8]

  • Test Compound: this compound.[5]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[3][8]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[3][8]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[3]

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters.[3]

  • Scintillation Counter. [3]

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Radioligand and receptor membranes.

    • Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor.

    • Competition Binding: Radioligand, receptor membranes, and varying concentrations of this compound.[8]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7][8]

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a 96-well filter plate using a cell harvester.[8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[8]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[8]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.[8]

  • Determine IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curve.[5]

  • Calculate Kᵢ: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.[5][7]

Objective: To determine the potency (EC₅₀) and efficacy of this compound as an agonist at the hCB1 and hCB2 receptors.

Materials:

  • Receptor Membranes: Membrane preparations from cells expressing hCB1 or hCB2 receptors.[5]

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[7]

  • Test Compound: this compound.

  • GDP: To ensure binding is agonist-dependent.[7]

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[7]

Procedure:

  • Cell membranes are pre-incubated with GDP.[7]

  • Varying concentrations of this compound are added, followed by the addition of [³⁵S]GTPγS.[7]

  • The mixture is incubated at 30°C for 60 minutes.[7]

  • The reaction is terminated by rapid filtration.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

Data Analysis:

  • The EC₅₀ and Eₘₐₓ (maximal effect) values are determined by nonlinear regression analysis of the concentration-response curves.[7]

Visualizations

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Assay Plate (Total, Non-specific, Competition) incubation Incubate at 30°C (60-90 min) prep->incubation harvest Harvest via Filtration incubation->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count analysis Data Analysis (IC₅₀ & Kᵢ Calculation) count->analysis

Caption: Workflow for the competitive radioligand binding assay.

G cluster_pathway CB1/CB2 Receptor Signaling Pathway agonist This compound (Agonist) receptor CB1/CB2 Receptor (GPCR) agonist->receptor Binds to g_protein Gᵢ/ₒ Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits (α subunit) mapk MAPK Pathway g_protein->mapk Activates (βγ subunit) camp ↓ cAMP adenylyl_cyclase->camp

References

In vitro pharmacological characterization of MMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Pharmacological Characterization of MMB-FUBINACA

Introduction

This compound (also known as AMB-FUBINACA or FUB-AMB) is a potent synthetic cannabinoid receptor agonist (SCRA) that interacts with the endocannabinoid system.[1] Like other SCRAs, its effects are mediated through the activation of cannabinoid receptors, primarily the CB1 and CB2 receptors.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and neuroscience.

Quantitative Data Presentation

The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC₅₀) of this compound at human cannabinoid type 1 (hCB1) and type 2 (hCB2) receptors. Data for its methylated analog, MDMB-FUBINACA, and the reference cannabinoid agonist, Δ⁹-Tetrahydrocannabinol (THC), are included for comparative analysis. Lower Ki and EC₅₀ values indicate higher binding affinity and functional potency, respectively.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)
CompoundReceptorBinding Affinity (Ki, nM)Reference(s)
This compound hCB116.3 ± 2.1[2]
hCB21.2 ± 0.2[2]
AMB-FUBINACA *hCB110.04[3][4]
hCB20.786[3][4]
MDMB-FUBINACA hCB10.10 - 1.14[2][5]
hCB20.12 - 0.33[2][5]
Δ⁹-THC hCB13.87 - 134[2][5]

Note: this compound is also referred to as AMB-FUBINACA in the literature. Minor variations in reported values can be attributed to different experimental conditions and cell lines used.

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀)
CompoundAssayReceptorFunctional Potency (EC₅₀, nM)Reference(s)
This compound [³⁵S]GTPγShCB11.8 ± 0.4[2]
[³⁵S]GTPγShCB20.13 ± 0.02[2]
AMB-FUBINACA *[³⁵S]GTPγShCB10.54[4]
[³⁵S]GTPγShCB20.13[3][4]
cAMP InhibitionhCB10.63[3][4]
MDMB-FUBINACA [³⁵S]GTPγShCB10.27 - 0.38[2][5]
[³⁵S]GTPγShCB20.12 - 0.14[2][5]
cAMP InhibitionhCB10.06 - 0.66[5]
cAMP InhibitionhCB20.76[5]

Note: this compound functions as a full agonist at both CB1 and CB2 receptors.[1][3] In contrast, Δ⁹-THC is classified as a partial agonist.[6][7]

Experimental Protocols

The characterization of this compound's interaction with cannabinoid receptors involves a series of standardized in vitro assays.[1]

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[2]

  • Objective: To determine the inhibitory constant (Ki) of this compound for the hCB1 and hCB2 receptors.[2]

  • Materials:

    • Membrane preparations from cells (e.g., HEK293) stably expressing either hCB1 or hCB2 receptors.[2][3]

    • Radioligands: Typically [³H]SR141716A for hCB1 and [³H]CP55,940 for hCB2.[2][3]

    • Test Compound: this compound.[2]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.[2]

    • Glass fiber filters.[2]

  • Methodology:

    • Cell membranes expressing the receptor of interest are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G protein-coupled receptors, thereby determining its potency (EC₅₀) and efficacy (Eₘₐₓ).[1]

  • Objective: To quantify the functional activation of hCB1 and hCB2 receptors by this compound.[2]

  • Principle: Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[2]

  • Methodology:

    • Cell membranes expressing the cannabinoid receptor are incubated with increasing concentrations of this compound in the presence of GDP.

    • [³⁵S]GTPγS is added to the mixture to initiate the binding reaction.[2]

    • The incubation is carried out for a specific time to allow for [³⁵S]GTPγS binding.[2]

    • The reaction is terminated by rapid filtration through glass fiber filters.[2]

    • The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.[2]

    • Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay assesses the functional consequence of activating Gαi/o-coupled receptors like CB1, which involves the inhibition of adenylyl cyclase activity.

  • Objective: To measure the potency and efficacy of this compound in inhibiting cAMP production.[8]

  • Principle: The CB1 receptor is coupled to the inhibitory G protein, Gαi/o.[1] Agonist activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

  • Methodology:

    • Whole cells expressing the hCB1 receptor are treated with forskolin, an activator of adenylyl cyclase, to stimulate a baseline level of cAMP production.

    • The cells are simultaneously treated with varying concentrations of this compound.

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF, ELISA).

    • The degree of inhibition of forskolin-stimulated cAMP accumulation is used to generate dose-response curves and calculate EC₅₀ values.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays cluster_data Data Analysis A Compound Acquisition (this compound) C Radioligand Binding Assay A->C D [³⁵S]GTPγS Functional Assay A->D E cAMP Accumulation Assay A->E B Preparation of Cell Membranes (Expressing hCB1/hCB2) B->C B->D F Binding Affinity (Ki) C->F G Functional Potency (EC₅₀) & Efficacy (Eₘₐₓ) D->G H Inhibition of AC (EC₅₀) E->H I Pharmacological Profile Characterization F->I G->I H->I

In Vitro Characterization Workflow.

Signaling Pathways

This compound acts as a potent, full agonist at both CB1 and CB2 cannabinoid receptors.[1][3] These receptors are G protein-coupled receptors (GPCRs) that are canonically coupled to inhibitory G proteins of the Gαi/o class.[1] The activation sequence is as follows:

  • Receptor Binding: this compound binds to the orthosteric site of the CB1 or CB2 receptor, inducing a conformational change.[1]

  • G Protein Activation: This conformational change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gαi/o subunit.

  • Subunit Dissociation: The activated Gαi/o-GTP complex dissociates from the Gβγ dimer.[1]

  • Downstream Effect: The primary and most well-characterized downstream effect of the Gαi/o-GTP complex is the inhibition of the enzyme adenylyl cyclase.[1] This action leads to a reduction in the intracellular concentration of the second messenger cAMP.

Beyond the canonical Gαi/o pathway, activation of cannabinoid receptors by potent agonists like this compound can also trigger other signaling cascades, including the activation of extracellular signal-regulated kinases (ERK) and the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and further signaling events.[4][9][10]

G cluster_membrane Plasma Membrane receptor CB1/CB2 Receptor g_protein G Protein (Gαi/o-GDP + Gβγ) receptor->g_protein GDP/GTP Exchange ac Adenylyl Cyclase (AC) g_protein->ac Gαi/o-GTP Inhibits camp cAMP ac->camp Conversion ligand This compound ligand->receptor Binds & Activates atp ATP atp->ac Substrate response Cellular Response camp->response Modulates

This compound-Induced Gαi/o Signaling.

Conclusion

The in vitro pharmacological data conclusively characterize this compound as a high-affinity, high-potency full agonist for both CB1 and CB2 cannabinoid receptors. Its affinity for both receptors is significantly higher than that of Δ⁹-THC.[2][6] Functionally, it potently activates G protein signaling and inhibits adenylyl cyclase, consistent with the canonical pathway for Gαi/o-coupled receptors. The significant potency of this compound, particularly at the centrally-expressed CB1 receptor, underlies its profound psychoactive effects.[1] This detailed in vitro profile is crucial for understanding its mechanism of action and provides a foundation for further toxicological and clinical research.

References

MMB-FUBINACA (FUB-AMB): A Technical Guide on its Discovery, Historical Overview, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMB-FUBINACA, also known as FUB-AMB, is a potent, indazole-based synthetic cannabinoid that has emerged as a significant public health concern globally. Originally synthesized by Pfizer in 2009 as a potential therapeutic agent, it was never tested in humans and was subsequently abandoned from pharmaceutical development.[1][2] It later resurfaced in the illicit drug market, leading to numerous mass intoxications and fatalities. This technical guide provides a comprehensive overview of the discovery, historical timeline, synthesis, pharmacology, and analytical detection of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Historical Overview

The genesis of this compound can be traced back to a 2009 patent filed by Pfizer, which described a series of indazole-3-carboxamide derivatives as potential cannabinoid receptor agonists.[3] However, the compound was not pursued for clinical development.

Its emergence as a recreational drug was first noted in 2014 when it was detected in Louisiana, USA, and Sweden.[3] The substance gained significant notoriety following a series of mass casualty events. In July 2016, this compound was identified as the causative agent in a mass intoxication event in Brooklyn, New York, famously dubbed the "zombie outbreak" due to the severe depressant effects observed in the victims.[2] A similar crisis unfolded in New Zealand between 2017 and 2019, where this compound was linked to at least 64 deaths.[4]

These events prompted regulatory action. The U.S. Drug Enforcement Administration (DEA) issued a temporary placement of FUB-AMB into Schedule I of the Controlled Substances Act on November 3, 2017, with the final rule making it permanent on March 30, 2020.[5][6]

Timeline of Key Events:
  • 2009: Pfizer files a patent including the structure of what would later be known as this compound.[3]

  • 2014: First detected as a designer drug in Louisiana, USA, and Sweden.[3]

  • 2015: First detected in Sweden by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[7]

  • July 2016: Implicated in the "zombie outbreak" mass intoxication in New York City.[2]

  • 2017-2019: Linked to a public health crisis in New Zealand, resulting in numerous hospitalizations and over 60 deaths.[4]

  • November 3, 2017: The US DEA temporarily places FUB-AMB in Schedule I.[5]

  • March 30, 2020: The US DEA issues a final rule to permanently place FUB-AMB in Schedule I.[5]

  • April 4, 2023: The US DEA announces its intent to issue a temporary order to schedule six synthetic cannabinoids, including MMB-FUBICA, in Schedule I.[1][8]

Synthesis

This compound is an indazole-based synthetic cannabinoid. The synthesis of this compound and similar indazole-3-carboxamide synthetic cannabinoids generally involves a two-step process: N-alkylation of the indazole core followed by an amide coupling with an amino acid ester.[9]

A common synthetic route involves the N-alkylation of a suitable indazole-3-carboxylic acid with a substituted benzyl (B1604629) halide, followed by amide coupling with the appropriate amino acid ester, in this case, L-valine methyl ester.

Pharmacological Profile

This compound is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its high affinity and efficacy at the CB1 receptor are responsible for its profound psychoactive and physiological effects.

Receptor Binding Affinity and Functional Activity

The following tables summarize the in vitro binding affinity (Ki) and functional activity (EC50) of this compound at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of this compound

CompoundReceptorKi (nM)
This compoundhCB110.04
This compoundhCB20.786

Data sourced from Wikipedia, citing original research.[2]

Table 2: Cannabinoid Receptor Functional Activity (EC50) of this compound

CompoundReceptorEC50 (nM)
This compoundhCB10.5433
This compoundhCB20.1278

Data sourced from Wikipedia, citing original research.[2]

Signaling Pathways

Upon binding to the CB1 receptor, this compound activates intracellular signaling cascades, primarily through the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • Test compound (this compound).

  • Assay buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the reaction to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding).

  • Determine the Ki value using the Cheng-Prusoff equation.

Forensic Identification by LC-QTOF-MS

This protocol provides a general method for the identification of this compound in biological samples using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

Sample Preparation (Blood):

  • To 0.5 mL of blood, add internal standards.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Centrifuge to separate the layers.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

LC-QTOF-MS Parameters (Illustrative):

  • LC System: Agilent 1290 Infinity LC system.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan and targeted MS/MS.

Conclusion

This compound represents a significant example of a compound initially developed for pharmaceutical research that has been repurposed for illicit use with severe public health consequences. Its high potency at cannabinoid receptors underscores the potential dangers of uncontrolled synthetic cannabinoids. A thorough understanding of its history, synthesis, pharmacology, and analytical detection is crucial for the scientific and medical communities to address the challenges posed by this and other emerging psychoactive substances.

References

Preclinical In Vivo Effects of MMB-FUBINACA in Rodent Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MMB-FUBINACA (also known as AMB-FUBINACA and FUB-AMB) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework and is associated with significant public health concerns.[1][2] As with other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by activating cannabinoid receptors, particularly the CB1 and CB2 receptors.[1] Animal models are crucial for systematically evaluating the pharmacological and toxicological effects of this compound.[3] This technical guide provides a comprehensive overview of the preclinical in vivo effects of this compound in rodent models, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional activity of this compound at human CB1 and CB2 receptors, as well as its in vivo behavioral effects in rodent models.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ParameterReceptorValueReference
Binding Affinity (Kᵢ)CB110.04 nM[2]
CB20.786 nM[2]
Functional Potency (EC₅₀)CB115.6 ± 5.2 nM[1]
CB2~91.2 nM (pEC₅₀ = 7.04)[1]

Table 2: In Vivo Behavioral Effects of this compound in Rodent Models

AssaySpeciesEffectED₅₀ / Dose RangeReference
Drug Discrimination (vs. THC)MouseFull substitution for THC0.04 mg/kg (ED₅₀)[2]
Locomotor ActivityMouseDepression of locomotor activity0.19 mg/kg (ED₅₀) for 60-90 min[4]
Cannabinoid TetradMouseHypothermiaDoses up to 6 mg/kg[5]
MouseAnalgesiaNot explicitly quantified for this compound, but a known effect of potent SCRAs.[3]
MouseCatalepsyNot explicitly quantified for this compound, but a known effect of potent SCRAs.[3]

Experimental Protocols

Drug Discrimination Assay in Mice

Objective: To assess the subjective effects of this compound by determining if it substitutes for the discriminative stimulus effects of Δ⁹-THC.

Apparatus: Standard mouse operant chambers equipped with two nose-poke apertures.[6]

Procedure:

  • Training: Mice are trained to discriminate between intraperitoneal (i.p.) injections of Δ⁹-THC (e.g., 5.6 mg/kg) and vehicle.[6][7] Responding on one nose-poke aperture is reinforced with a food reward (e.g., sweetened condensed milk) following Δ⁹-THC administration, while responding on the other aperture is reinforced after vehicle administration. Training sessions are conducted daily.

  • Testing: Once stable drug discrimination is achieved (e.g., ≥80% of responses on the correct aperture), test sessions are conducted.

  • This compound Administration: Different doses of this compound are administered i.p. 30 minutes before the test session.[5]

  • Data Collection: The percentage of responses on the Δ⁹-THC-associated aperture is recorded for each dose of this compound. Full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the Δ⁹-THC-associated aperture.[2]

  • Data Analysis: An ED₅₀ value (the dose that produces 50% of the maximum effect) is calculated from the dose-response curve.[7]

Locomotor Activity Assessment in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Apparatus: Open-field arenas equipped with automated activity monitoring systems.[8]

Procedure:

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Drug Administration: Mice are administered various doses of this compound or vehicle via i.p. injection.[4]

  • Testing: Immediately after injection, mice are placed in the center of the open-field arena, and their locomotor activity (e.g., distance traveled, horizontal activity counts) is recorded for a specified duration (e.g., 60-90 minutes).[4][8]

  • Data Analysis: The total locomotor activity is quantified and compared between different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA). An ED₅₀ for locomotor depression can be calculated.[4][8]

Cannabinoid Tetrad Assessment in Mice

Objective: To assess the classic cannabinoid "tetrad" effects: hypothermia, analgesia, catalepsy, and locomotor suppression.[3]

3.1. Hypothermia

Procedure:

  • Baseline Temperature: Core body temperature is measured using a rectal probe before drug administration.[5]

  • Drug Administration: this compound or vehicle is administered i.p.[5]

  • Post-treatment Temperature: Body temperature is measured at multiple time points after injection (e.g., 30, 60, 90, 120 minutes) to determine the time course and peak effect.[5]

  • Data Analysis: Changes in body temperature from baseline are calculated and compared between dose groups.[5]

3.2. Analgesia (Tail-flick or Hot-plate Test)

Procedure:

  • Baseline Latency: The baseline latency to respond to a thermal stimulus (e.g., radiant heat in the tail-flick test or a heated surface in the hot-plate test) is determined.

  • Drug Administration: this compound or vehicle is administered.

  • Post-treatment Latency: The latency to respond to the thermal stimulus is measured at various time points after drug administration. A cut-off time is used to prevent tissue damage.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated and compared across different doses.

3.3. Catalepsy (Ring Immobility Test)

Procedure:

  • Drug Administration: this compound or vehicle is administered.

  • Testing: At a specified time after injection, the mouse is placed with its forepaws over a horizontal ring. The time it remains in this position (immobility) is recorded, up to a maximum cut-off time.

  • Data Analysis: The duration of immobility is compared between the different treatment groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at Cannabinoid Receptors

This compound acts as a potent agonist at both CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[1] Upon binding, it activates the inhibitory G protein (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][9]

MMB_FUBINACA_Signaling cluster_membrane Cell Membrane CB1/CB2_Receptor CB1/CB2 Receptor G_Protein Gαi/o Protein CB1/CB2_Receptor->G_Protein Activates MMB_FUBINACA This compound MMB_FUBINACA->CB1/CB2_Receptor Binds and Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to

Caption: this compound signaling at cannabinoid receptors.

Experimental Workflow for In Vivo Cannabinoid Tetrad Assessment

The following diagram illustrates a typical experimental workflow for assessing the cannabinoid tetrad effects of this compound in rodents.

Cannabinoid_Tetrad_Workflow cluster_assays Cannabinoid Tetrad Assays (Post-Administration) Start Start: Rodent Acclimation Baseline Baseline Measurements (Temp, Pain Latency) Start->Baseline Grouping Random Assignment to Groups (Vehicle, this compound doses) Baseline->Grouping Administration Drug/Vehicle Administration (i.p.) Grouping->Administration Hypothermia Hypothermia Test (Rectal Probe) Administration->Hypothermia Analgesia Analgesia Test (Tail-flick/Hot-plate) Administration->Analgesia Catalepsy Catalepsy Test (Ring Immobility) Administration->Catalepsy Locomotion Locomotor Activity Test (Open Field) Administration->Locomotion Data_Collection Data Collection at Multiple Time Points Hypothermia->Data_Collection Analgesia->Data_Collection Catalepsy->Data_Collection Locomotion->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis End End: Pharmacological Profile Analysis->End

Caption: Experimental workflow for cannabinoid tetrad assessment.

Discussion and Considerations

  • Sex Differences: Some studies on synthetic cannabinoids have indicated potential sex-dependent effects.[3] Therefore, including both male and female rodents in experimental designs is crucial for a comprehensive pharmacological profile of this compound.

  • Route of Administration: While intraperitoneal injection is common in preclinical research, alternative routes such as inhalation or vapor exposure may better reflect human patterns of use and should be considered for future investigations.[3]

  • Metabolism: The metabolites of this compound may also possess biological activity.[3] Investigating the in vivo effects of major metabolites can provide a more complete understanding of the substance's overall pharmacological and toxicological profile.

  • Safety Precautions: this compound is a potent psychoactive substance and should be handled with appropriate personal protective equipment in accordance with institutional and national guidelines for controlled substances.[3]

Conclusion

The preclinical in vivo data from rodent models demonstrate that this compound is a potent synthetic cannabinoid that fully substitutes for the discriminative stimulus effects of Δ⁹-THC and produces classic cannabinoid tetrad effects, including locomotor depression and hypothermia.[2][4][5] These effects are mediated by its high affinity and agonist activity at cannabinoid receptors.[6][10] The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the pharmacology and toxicology of this compound and other novel psychoactive substances. Rigorous and well-controlled experimental designs are essential for generating reliable and reproducible data to inform public health and regulatory responses.

References

MMB-FUBINACA: A Technical Guide to Solubility, Stability, and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the physicochemical properties of MMB-FUBINACA (also known as FUB-AMB and AMB-FUBINACA), a potent synthetic cannabinoid. The following sections detail its solubility in various solvents, stability under different conditions, and common formulation methods, supported by experimental data and protocols.

Physicochemical Properties

This compound is an indazole-based synthetic cannabinoid with the formal name N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester.[1][2] It is classified as a Schedule I compound in the United States.[1][3]

PropertyValueReference
Molecular FormulaC₂₁H₂₂FN₃O₃[1]
Molecular Weight383.4 g/mol [1][4]
Physical AppearanceCrystalline solid; White to yellowish powder[4][5]
Purity≥98%[1][3]

Solubility Data

This compound exhibits solubility in a range of organic solvents, with low solubility in aqueous solutions.[4][5]

SolventSolubilityReference
DMF15 mg/mL[6]
DMSO2 mg/mL[6]
Ethanol (B145695)2 mg/mL[6]
MethanolSoluble[4]
CH₂Cl₂ (Dichloromethane)Soluble[4]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[6]

Stability and Degradation

The stability of this compound is a critical consideration for analytical testing and storage.

Solid State Stability

As a neat solid, this compound is stable for at least 7 years when stored at -20°C.[1]

Stability in Biological Matrices

Studies have shown that this compound is unstable when stored in blood at room temperature or under refrigeration.[7][8] It is considerably more stable when stored frozen.[7][8] The primary degradation pathway in blood is hydrolysis of the terminal methyl ester to its corresponding butanoic acid metabolite, this compound 3-methylbutanoic acid.[7][8] This metabolite has been found to be stable in blood under all storage conditions.[7][8]

Thermal Stability

This compound undergoes thermal degradation at high temperatures. When heated above 400°C, it can release its methyl-ester substituent and produce several thermal degradants, including the potential for cyanide generation.[4] Pyrolysis at temperatures above 600°C can result in degradation products such as 1-(4-fluorobenzyl)-1H-indazole and 1-(4-fluorobenzyl)-1H-indazole-3-carbonitrile.[6]

Formulation and Administration

In a research and forensic context, this compound is often supplied as a neat solid or as a certified reference material (CRM) in a solution, typically 1 mg/mL in methanol.[1][2][9] For experimental use, stock solutions are often prepared in solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO).[10]

In the context of illicit use, this compound is commonly sprayed onto herbal materials or dissolved in e-liquids for use in electronic cigarettes.[6] The powder can be dissolved in solvents like ethanol or acetone (B3395972) for this purpose.[6] The primary routes of administration are inhalation through smoking or vaping.[4]

Cannabinoid Receptor Signaling Pathway

This compound is a potent agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[6] Its binding to these G protein-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]

MMB_FUBINACA_Signaling MMB_FUBINACA This compound CB1_R CB1 Receptor MMB_FUBINACA->CB1_R Binds to CB2_R CB2 Receptor MMB_FUBINACA->CB2_R Binds to G_Protein Gi/o Protein CB1_R->G_Protein Activates CB2_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: this compound signaling pathway.

Experimental Protocols

Solubility Determination (General Protocol)

A standard protocol for determining the solubility of a compound like this compound involves preparing a saturated solution and then quantifying the dissolved compound.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a vial.

  • Equilibration: The vial is sealed and agitated at a constant temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The solution is centrifuged or filtered to remove any undissolved solid.

  • Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Stability in Blood (General Protocol)

Assessing the stability of this compound in a biological matrix like blood is crucial for forensic and toxicological analysis.

  • Sample Preparation: Whole blood is fortified with a known concentration of this compound.

  • Storage: Aliquots of the fortified blood are stored under different temperature conditions (e.g., room temperature, 4°C, and -20°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48 hours, 1 week, etc.), an aliquot from each storage condition is collected.

  • Extraction: A liquid-liquid extraction or solid-phase extraction is performed to isolate this compound and its potential metabolites from the blood matrix.

  • Analysis: The extracts are analyzed by a quantitative analytical method (e.g., LC-MS/MS) to determine the remaining concentration of the parent compound and the concentration of any formed metabolites. The results are then compared to the initial concentration at time zero to evaluate stability.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis Start Fortify Blood with this compound Store_RT Store at Room Temp Start->Store_RT Store_Fridge Store at 4°C Start->Store_Fridge Store_Freeze Store at -20°C Start->Store_Freeze Collect Collect Aliquots at Time Points Store_RT->Collect Store_Fridge->Collect Store_Freeze->Collect Extract Liquid-Liquid Extraction Collect->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Determine Concentration Analyze->Data

Caption: Experimental workflow for stability testing.

References

Preliminary Toxicological Profile of MMB-FUBINACA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBINACA, also known by its chemical name methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate and the synonyms AMB-FUBINACA and FUB-AMB, is a potent synthetic cannabinoid receptor agonist (SCRA).[1][2] It belongs to the indazole-3-carboxamide class of substances and has been identified in numerous forensic cases and linked to severe adverse health effects, including mass intoxications and fatalities.[2][3][4] This technical guide provides a comprehensive overview of the preliminary toxicological profile of this compound, consolidating available data on its pharmacodynamics, metabolism, and in vitro and in vivo effects to serve as a resource for the scientific community.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound demonstrates a high affinity for both the human cannabinoid type-1 (hCB1) and type-2 (hCB2) receptors.[3][5] It acts as a potent full agonist at both receptors, with its potency at the CB1 receptor being significantly higher than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][6] The high affinity and efficacy at the CB1 receptor are believed to mediate its psychoactive effects and contribute to its toxicity.[3][7] Minor structural modifications, such as the methylation that distinguishes the related compound MDMB-FUBINACA from this compound, can significantly impact receptor affinity and pharmacological properties.[3][8]

Quantitative Receptor Binding and Functional Data

The following table summarizes the key in vitro pharmacodynamic parameters for this compound and a structurally related analogue, MDMB-FUBINACA.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM) [³⁵S]GTPγS
This compound hCB116.3 ± 2.11.8 ± 0.4
hCB21.2 ± 0.20.13 ± 0.02
MDMB-FUBINACA hCB10.14 ± 0.020.38 ± 0.07
hCB20.33 ± 0.050.12 ± 0.02

Data for this compound and MDMB-FUBINACA are from Gamage et al. (2018).[5]

Metabolism

The biotransformation of this compound is rapid and extensive, primarily occurring in the liver.[4][9] The primary metabolic pathway is the hydrolysis of the terminal methyl ester to form its carboxylic acid metabolite, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid.[2][4] This metabolite is considered a key biomarker for detecting this compound exposure in biological samples. The enzyme primarily responsible for this rapid hydrolysis has been identified as carboxylesterase 1 (CES1).[9] Other metabolic transformations include hydroxylation, dehydrogenation, and glucuronide conjugation.[2][10][11]

Metabolic Pathway of this compound

This compound Metabolic Pathway Metabolic Pathway of this compound This compound This compound Ester Hydrolysis (Primary) Ester Hydrolysis (Primary) This compound->Ester Hydrolysis (Primary) CES1 Hydroxylation Hydroxylation This compound->Hydroxylation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Ester Hydrolysis (Primary)->Carboxylic Acid Metabolite Glucuronidation Glucuronidation Carboxylic Acid Metabolite->Glucuronidation Hydroxylated Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated Metabolites Hydroxylated Metabolites->Glucuronidation Glucuronide Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide Conjugates

Caption: Major metabolic pathways of this compound.

In Vivo Effects

In vivo studies in animal models have demonstrated that this compound produces effects consistent with CB1 receptor agonism. In a mouse drug discrimination assay, this compound fully substituted for Δ⁹-THC, indicating that it likely produces similar subjective effects in humans.[3][4] The ED50 for this effect in male mice was reported to be 0.04 mg/kg.[4]

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This assay is employed to determine the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[5]

  • Objective: To determine the inhibitory constant (Ki) of this compound for the hCB1 and hCB2 receptors.

  • Materials:

    • Membrane preparations from cells stably expressing either hCB1 or hCB2 receptors.

    • Radioligands: [³H]CP55,940 for both hCB1 and hCB2.

    • Test compound: this compound.

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor-containing membranes with various concentrations of the unlabeled test compound (this compound) and a fixed concentration of the radioligand.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for EC50 determination)

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the cannabinoid receptors. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

  • Objective: To determine the functional potency (EC50) of this compound at hCB1 and hCB2 receptors.

  • Materials:

    • Membrane preparations from cells expressing hCB1 or hCB2 receptors.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP.

    • Test compound: this compound.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add increasing concentrations of the test compound (this compound) to the membranes.

    • Add [³⁵S]GTPγS to the mixture.

    • Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[5]

Experimental Workflow for In Vitro Toxicological Evaluation

Experimental Workflow Experimental Workflow for In Vitro Toxicological Evaluation cluster_0 Pharmacodynamics cluster_1 Metabolism cluster_2 Data Analysis Receptor Binding Assay Receptor Binding Assay Ki Determination Ki Determination Receptor Binding Assay->Ki Determination Functional Assay Functional Assay EC50 Determination EC50 Determination Functional Assay->EC50 Determination In Vitro Metabolism In Vitro Metabolism Metabolite Identification Metabolite Identification In Vitro Metabolism->Metabolite Identification

Caption: A generalized workflow for the in vitro toxicological assessment of this compound.

Cannabinoid Receptor Signaling Pathway

Upon binding to the CB1 receptor, this compound, as a potent agonist, activates downstream signaling cascades. This activation of the G-protein coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. It also modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These signaling events ultimately alter neuronal excitability and neurotransmitter release, contributing to the psychoactive and physiological effects of the compound.

Signaling Pathway Diagram

CB1 Receptor Signaling This compound CB1 Receptor Signaling This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Binds G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Leads to Ion Channels->Cellular Response Leads to

References

The Human Metabolism of MMB-FUBINACA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Biotransformation Pathways, Major Metabolites, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBINACA (also known as FUB-AMB and AMB-FUBINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework worldwide. Understanding its metabolic fate in humans is critical for forensic toxicology, clinical diagnostics, and the development of effective drug control strategies. This technical guide provides a comprehensive overview of the human metabolism of this compound, focusing on its major biotransformation pathways, key metabolites, and the experimental protocols used for their identification and quantification.

Core Concepts in this compound Metabolism

The metabolism of this compound is rapid and extensive, primarily occurring in the liver. The main metabolic transformations involve Phase I and Phase II reactions, aimed at increasing the polarity of the compound to facilitate its excretion from the body.

Phase I Metabolism: The initial phase of biotransformation introduces or exposes functional groups on the parent molecule. For this compound, the most significant Phase I reaction is ester hydrolysis . This is followed by other reactions such as hydroxylation of various parts of the molecule.

Phase II Metabolism: In this phase, the modified compound from Phase I is conjugated with endogenous molecules, such as glucuronic acid, to further increase its water solubility. Glucuronidation is a key Phase II pathway for this compound metabolites.

The primary enzyme responsible for the rapid hydrolysis of this compound to its carboxylic acid metabolite has been identified as carboxylesterase 1 (CES1).[1]

Major Metabolic Pathways and Metabolites

The biotransformation of this compound results in a number of metabolites. The major pathway, however, is the hydrolysis of the methyl ester group to form this compound carboxylic acid. This metabolite is the most abundant and consistently detected biomarker of this compound intake in biological samples.[2]

Other identified metabolic pathways include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group can occur on the fluorobenzyl ring or the alkyl chain of the molecule.

  • Dehydrogenation: The removal of hydrogen atoms, leading to the formation of a double bond.

  • Glucuronidation: The attachment of a glucuronic acid moiety to hydroxylated metabolites, forming more water-soluble conjugates for excretion.

A study utilizing human liver microsomes identified a total of 17 in vitro metabolites of this compound, arising from combinations of these reactions.[3]

Quantitative Data on this compound and its Metabolites

The quantification of this compound and its metabolites in biological samples is crucial for interpreting toxicological findings. The parent compound is often found at very low concentrations or is absent altogether due to its rapid metabolism.[4] The carboxylic acid metabolite is, therefore, the primary target for quantitative analysis.

Table 1: Concentrations of this compound Carboxylic Acid Metabolite in Human Blood
Sample TypeConcentration Range (ng/mL)Reference
Serum/Whole Blood (from patients)77 - 636[2]
Post-mortem Blood0.03[1]
Table 2: Concentrations of this compound and its Metabolites in Human Urine
AnalyteConcentration (ng/mL)Reference
This compound0.06[1]
Table 3: Enzyme Kinetic Parameters for this compound Ester Hydrolysis by Human Carboxylesterases (hCES)
EnzymeKm (µM)Relative Vmax (AU/min/mg)
hCES1b40.8Not explicitly stated
hCES1c25.7Not explicitly stated

Experimental Protocols

The identification and quantification of this compound and its metabolites rely on sophisticated analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). In vitro metabolism studies are also essential for elucidating the biotransformation pathways.

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

This protocol is a generalized procedure based on published methodologies.[3][5][6]

1. Reagents and Materials:

  • This compound stock solution (in methanol (B129727) or DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II studies

  • Ice-cold organic solvent (e.g., acetonitrile) to terminate the reaction

2. Incubation Procedure:

  • Prepare a reaction mixture containing phosphate buffer and HLM in a microcentrifuge tube.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the Phase I metabolic reaction by adding the NADPH regenerating system or NADPH solution, followed immediately by the this compound stock solution to achieve the desired final concentration.

  • Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • For Phase II metabolism, after the initial incubation, add UDPGA to the reaction mixture and incubate for an additional period (e.g., 30 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Collect the supernatant for LC-MS analysis.

3. Controls:

  • Negative control without NADPH to assess non-enzymatic degradation.

  • Control with heat-inactivated microsomes.

Protocol 2: Quantification of this compound Metabolites in Urine by LC-MS/MS

This protocol is a representative method based on established procedures for synthetic cannabinoid analysis in urine.[7][8]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of the metabolite).

  • Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at an elevated temperature (e.g., 60°C) for 1-2 hours to cleave glucuronide conjugates.

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient program to separate the analytes of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites must be optimized.

Visualizations

Diagram 1: Major Metabolic Pathway of this compound

MMB_FUBINACA_Metabolism MMB_FUBINACA This compound Carboxylic_Acid This compound Carboxylic Acid (Major Metabolite) MMB_FUBINACA->Carboxylic_Acid Ester Hydrolysis (Phase I) (hCES1) Hydroxylated Hydroxylated Metabolites MMB_FUBINACA->Hydroxylated Hydroxylation (Phase I) Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation (Phase II) In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH System NADPH->Incubate MMB_FUB This compound MMB_FUB->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Urine_Analysis_Workflow Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

References

Stereoisomers and Enantiomers of AMB-FUBINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMB-FUBINACA (also known as FUB-AMB or MMB-FUBINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) with an indazole-3-carboxamide structure.[1][2] It was originally developed by Pfizer in 2009 but was never marketed as a pharmaceutical drug.[3] Instead, it has emerged as a designer drug, leading to numerous public health incidents.[3][4] AMB-FUBINACA is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2][3] A critical aspect of its pharmacology lies in its stereochemistry. The molecule possesses a single chiral center, giving rise to two distinct enantiomers, (S)-AMB-FUBINACA and (R)-AMB-FUBINACA, which exhibit different pharmacological and toxicological profiles.[2][5] This guide provides an in-depth technical overview of these stereoisomers, focusing on their pharmacological properties, experimental characterization, and analytical differentiation.

Stereochemical Configuration

The chirality of AMB-FUBINACA originates from the asymmetric carbon atom in the L-valine methyl ester moiety of its structure.[2] This results in two non-superimposable mirror-image isomers, the (S) and (R) enantiomers. Generally, the (S)-enantiomer of synthetic cannabinoids is found to be more potent than the corresponding (R)-form at both CB1 and CB2 receptors.[2][6]

stereoisomers cluster_S (S)-AMB-FUBINACA cluster_R (R)-AMB-FUBINACA s_img s_img mirror r_img r_img

Figure 1: Enantiomers of AMB-FUBINACA.

Pharmacological Data

The stereoselectivity of AMB-FUBINACA is evident in its interaction with cannabinoid receptors. The (S)-enantiomer consistently demonstrates higher potency and, in the case of the CB1 receptor, higher efficacy compared to the (R)-enantiomer.

Binding Affinity and Potency

The following tables summarize the quantitative data for the enantiomers of AMB-FUBINACA at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) and Potency (EC50) of AMB-FUBINACA Enantiomers

CompoundReceptorKi (nM)EC50 (nM)Reference
AMB-FUBINACA (racemic)CB110.040.54[2][3][7]
CB20.790.13[2][3][7]
(S)-AMB-FUBINACACB1-0.46[1]
CB2-0.13[1]
(R)-AMB-FUBINACACB1-2.81[1]
CB2-0.20[1]

Note: Ki values for individual enantiomers are not explicitly provided in the cited literature, but the S/R affinity ratio at CB1 is reported as 6.13 and at CB2 as 1.55.[2]

Table 2: Efficacy (Emax) of AMB-FUBINACA Enantiomers

CompoundReceptorEmax (% of JWH-018)Emax (% of CP55,940)Reference
(S)-AMB-FUBINACACB1267%-[1][2]
CB2161%-[1][2]
(R)-AMB-FUBINACACB1154%-[1][2]
CB2205%-[1][2]

The data clearly indicates that the (S)-enantiomer is significantly more potent at the CB1 receptor, being approximately 6.1 times more potent than the (R)-enantiomer.[1] Both enantiomers act as full agonists at the CB1 receptor, with efficacies exceeding that of the reference agonist JWH-018.[1] Interestingly, while the (S)-enantiomer is more potent at the CB2 receptor, the (R)-enantiomer displays higher efficacy at this receptor subtype.[2] All compounds showed higher potency at the CB2 receptor than at the CB1 receptor.[1]

Experimental Protocols

The characterization of AMB-FUBINACA enantiomers involves several key experimental methodologies to determine their binding affinity, potency, and efficacy at cannabinoid receptors.

Enantiospecific Synthesis and Chiral Separation

The (S)- and (R)-enantiomers of AMB-FUBINACA are prepared through enantiospecific synthesis.[1] To confirm the enantiomeric purity and to separate the enantiomers from seized samples, chiral High-Performance Liquid Chromatography (HPLC) is employed.

  • Methodology: An HPLC method has been developed for the separation of AMB-FUBINACA enantiomers.[1]

    • Chiral Stationary Phase: A Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] column demonstrated the greatest selectivity for SCRAs with a terminal methyl ester moiety like AMB-FUBINACA.[1]

    • Separation: Optimized isocratic separation methods are used to achieve high enantiomer resolution values (Rs ≥ 1.99).[1]

Cannabinoid Receptor Activation Assay

The functional activity (potency and efficacy) of the enantiomers is determined using a G-protein coupled receptor (GPCR) activation assay.

  • Methodology: A common method is a GPCR activation assay based on the functional complementation of a split NanoLuc luciferase.[1]

    • Cell Culture: Human embryonic kidney (HEK293) cells are engineered to express the human CB1 or CB2 receptor.

    • Assay Principle: The assay measures the recruitment of β-arrestin-2 (βarr2) to the activated receptor. The βarr2 is tagged with a fragment of NanoLuc luciferase, and the receptor is tagged with the complementary fragment. Agonist binding brings the fragments together, reconstituting the luciferase and producing a luminescent signal.

    • Data Acquisition: Cells are treated with varying concentrations of the AMB-FUBINACA enantiomers. The resulting luminescence is measured to generate concentration-response curves.

    • Data Analysis: The EC50 (a measure of potency) and Emax (a measure of efficacy) values are determined from these curves.[1]

experimental_workflow cluster_assay GPCR Activation Assay Workflow start HEK293 cells expressing CB1/CB2 receptor step1 Treat cells with varying concentrations of (S)- or (R)-AMB-FUBINACA start->step1 step2 Agonist binding and receptor activation step1->step2 step3 β-arrestin-2 recruitment to receptor step2->step3 step4 Split NanoLuc luciferase complementation step3->step4 step5 Measure luminescence step4->step5 end Generate concentration-response curves and determine EC50/Emax step5->end

Figure 2: Workflow for a GPCR activation assay.
Radioligand Binding Assays

To determine the binding affinity (Ki) of a compound for a receptor, competitive radioligand binding assays are performed.

  • Methodology:

    • Preparation: Cell membranes from HEK293 cells expressing either the human CB1 or CB2 receptor are prepared.[7]

    • Competition: The membranes are incubated with a known concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940 or [3H]SR141716A) and varying concentrations of the unlabeled test compound (AMB-FUBINACA).[2][7]

    • Separation and Counting: The bound radioligand is separated from the unbound, and the amount of radioactivity is quantified using liquid scintillation counting.

    • Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathway Analysis

The downstream effects of receptor activation are investigated through signaling pathway assays.

  • Methodology:

    • cAMP Inhibition Assay: CB1 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Forskolin is used to stimulate cAMP production, and the ability of an agonist to inhibit this production is measured.[7][8] AMB-FUBINACA inhibits forskolin-induced cAMP with sub-nanomolar potency.[8]

    • GIRK Channel Activation Assay: Activation of the Gβγ subunit following G-protein activation leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This change in membrane potential can be measured using fluorescent dyes.[2][7]

signaling_pathway cluster_pathway CB1 Receptor Downstream Signaling agonist AMB-FUBINACA receptor CB1 Receptor agonist->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α subunit inhibits girk GIRK Channel Activation g_protein->girk βγ subunit activates camp ↓ cAMP adenylyl_cyclase->camp

Figure 3: Simplified CB1 receptor signaling pathway.

Conclusion

The stereochemistry of AMB-FUBINACA plays a crucial role in its pharmacological activity. The (S)-enantiomer is demonstrably more potent than the (R)-enantiomer at both CB1 and CB2 receptors, a finding consistent with other valinate- and valinamide-based synthetic cannabinoids. This enantioselectivity highlights the specific structural requirements for optimal interaction with the cannabinoid receptors. The ability to analytically differentiate between these enantiomers is critical for forensic analysis and for a comprehensive understanding of the pharmacology and toxicology of AMB-FUBINACA. The detailed experimental protocols outlined provide the framework for the continued investigation of this and other chiral synthetic cannabinoids, which is essential for both clinical and forensic drug development and monitoring.

References

MMB-FUBINACA: A Technical Guide to its Regulatory Status and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the regulatory status, particularly the Drug Enforcement Administration (DEA) scheduling, of the synthetic cannabinoid MMB-FUBINACA (also known as FUB-AMB and AMB-FUBINACA). It is intended to inform researchers, scientists, and drug development professionals on the legal framework surrounding this compound and to provide key pharmacological data and experimental considerations. This compound is a potent synthetic cannabinoid receptor agonist with a high affinity for both CB1 and CB2 receptors.[1][2] Its significant psychoactive effects and abuse potential have led to strict regulatory controls in the United States and other countries. This guide summarizes its legal standing, presents its pharmacological profile in a structured format, and offers visual representations of relevant biological pathways and experimental workflows to aid in research planning and execution.

Regulatory Status and DEA Scheduling

This compound is classified as a Schedule I controlled substance in the United States under the Controlled Substances Act.[3][4] This scheduling signifies that the U.S. government has determined that this compound has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. The final rule to permanently place FUB-AMB (this compound) in Schedule I was made effective on March 30, 2020.[3]

Implications for Researchers:

  • Licensing and Registration: Any researcher intending to work with this compound must be registered with the DEA and, in some cases, may require additional state-level licensing. In the United Kingdom, a Home Office license is required to handle this compound.[5]

  • Security: As a Schedule I substance, this compound is subject to stringent security requirements for handling and storage to prevent diversion.[3]

  • Record-Keeping: Meticulous records of the acquisition, use, and disposal of this compound are mandatory and subject to DEA inspection.[6]

  • Quotas: Only registered manufacturers are permitted to produce this compound, and they must do so in accordance with a quota assigned by the DEA.[3]

Internationally, the legal status of this compound varies. For instance, it is also illegal in the Federation of Russia, China, and most of the European Union.[7] In 2020, Indonesia added MDMB-FUBINACA and AMB-FUBICA (MMB-FUBICA) to its list of controlled narcotics.[8]

Pharmacological Data

This compound is a potent agonist at both the CB1 and CB2 cannabinoid receptors.[1] Preclinical studies have demonstrated its cannabimimetic effects, including generalization to delta-9-tetrahydrocannabinol (THC) in drug discrimination studies in rats, indicating similar subjective effects.[9]

ParameterValueReceptorNotes
Ki 10.04 nMCB1Binding affinity.[1]
Ki 0.786 nMCB2Binding affinity.[1]
EC50 0.5433 nMCB1Potency for receptor activation.[1]
EC50 0.1278 nMCB2Potency for receptor activation.[1]
EC50 3.9 nMCB1Potency in a fluorescence-based membrane assay.[7]
Emax 108%CB1Efficacy compared to CP55,940.[7]
EC50 55 nMCB2Potency in a fluorescence-based membrane assay.[7]
Emax 101%CB2Efficacy compared to CP55,940.[7]
ED50 0.02 mg/kgN/ADose producing a switch to THC-associated nose-poke in mice.[7]

Experimental Protocols and Methodologies

Detailed experimental protocols for this compound are not extensively available in the public domain due to its controlled status. However, published research describes the following methodologies:

  • In Vitro Receptor Binding and Functional Assays: The affinity (Ki) and potency (EC50) of this compound at cannabinoid receptors have been determined using fluorescence-based membrane assays in AtT20 cells expressing these receptors.[7] These assays typically involve competitive binding experiments with a radiolabeled cannabinoid ligand or functional assays measuring second messenger modulation (e.g., cAMP levels) or G-protein activation.

  • Drug Discrimination Studies: To assess the subjective effects of this compound, drug discrimination studies in mice have been employed.[7] In these experiments, animals are trained to discriminate between the effects of a known cannabinoid agonist (e.g., THC) and a vehicle. The ability of this compound to substitute for the training drug is then evaluated.

  • Hypothermia Induction: The induction of hypothermia is a characteristic effect of cannabinoid agonists. Studies in rats have measured changes in body temperature following the administration of this compound at various doses.[7]

  • Analytical Identification and Quantification: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry/mass spectrometry (LC-HRMS/MS) are common analytical techniques used for the detection and quantification of this compound and its metabolites in biological samples (e.g., urine) and seized materials.[7]

Visualizations

Signaling Pathway

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits MAPK MAPK Pathway Gi->MAPK Activates Cellular_Response Cellular Response K_channel->Cellular_Response Ca_channel->Cellular_Response MMB_FUBINACA This compound MMB_FUBINACA->CB1 Binds to ATP ATP ATP->AC cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of this compound acting on the CB1 receptor.

Experimental Workflow

Experimental Workflow for Synthetic Cannabinoid Research cluster_planning Phase 1: Planning and Acquisition cluster_characterization Phase 2: Characterization cluster_invitro Phase 3: In Vitro Studies cluster_invivo Phase 4: In Vivo Studies cluster_analysis Phase 5: Data Analysis and Reporting A Hypothesis Formulation B Regulatory Compliance (DEA Licensing) A->B C Compound Acquisition (Registered Manufacturer) B->C D Analytical Characterization (Purity, Identity) C->D E Receptor Binding Assays (Ki determination) D->E G Animal Model Studies (e.g., Drug Discrimination) D->G F Functional Assays (EC50, Emax) E->F J Data Analysis and Interpretation F->J H Pharmacokinetic Analysis G->H I Toxicology Assessment H->I I->J K Publication/ Reporting J->K

References

Methodological & Application

LC-MS/MS method for quantifying MMB-FUBINACA in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of MMB-FUBINACA, a potent synthetic cannabinoid, in plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in toxicological assessment, pharmacokinetic studies, and forensic analysis.

Introduction

This compound, also known as FUB-AMB and AMB-FUBINACA, is an indazole-based synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[1] It has been identified in numerous forensic cases and is associated with significant adverse health effects.[2][3] The rapid metabolism of this compound presents analytical challenges, making the development of sensitive and robust quantification methods in biological matrices like plasma crucial for clinical and forensic toxicology.[2] This Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for the accurate determination of this compound in plasma.

Experimental Protocols

This section details the complete methodology for the quantification of this compound in plasma, from the preparation of standards to the instrumental analysis.

Materials and Reagents
  • This compound certified reference material (CRM)[4][5]

  • Internal Standard (IS), e.g., JWH-018-d9[6]

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water[7]

  • Formic acid[7]

  • Drug-free human plasma

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions : Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol. A separate stock solution for the internal standard (e.g., JWH-018-d9) should also be prepared in methanol at a concentration of 100 µg/mL.[6] Store stock solutions at -20°C.[8]

  • Working Solutions : Prepare intermediate working solutions by diluting the primary stock solutions in a mixture of methanol and water. These are used to spike the plasma for calibration standards and quality control samples.

  • Calibration Standards : Prepare calibration standards by spiking drug-free plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.05 ng/mL to 10 ng/mL.[9]

  • Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations in drug-free plasma to assess the accuracy and precision of the method.[8]

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

Method 1: Protein Precipitation [6]

  • To 0.2 mL of plasma sample, add 20 µL of the internal standard solution.

  • Add 0.6 mL of ice-cold acetonitrile dropwise while vortexing to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.[6][10]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6][10]

Method 2: Solid-Phase Extraction (SPE) [8]

  • Conditioning : Condition an SPE cartridge with 2 mL of ethyl acetate, followed by 2 mL of methanol, and finally 2 mL of distilled water.

  • Sample Loading : Load the plasma sample onto the conditioned cartridge.

  • Washing : Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Drying : Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elution : Elute the analyte and internal standard with two aliquots of 0.5 mL of methanol followed by two aliquots of 0.5 mL of ethyl acetate.

  • Evaporation and Reconstitution : Evaporate the combined eluates to dryness under a nitrogen stream at 40°C and reconstitute the residue in the mobile phase.[8]

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

ParameterValue
Column Waters UPLC HSS T3 (150 × 2.1 mm, 1.8 µm)[11]
Mobile Phase A 0.1% Formic acid in water[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.3 mL/min[11]
Injection Volume 1 µL[11]
Column Temperature 40°C[11]
Gradient Elution 10% B (1 min), to 100% B (in 6 min), hold 100% B (4 min), to 10% B (in 0.1 min), and hold (1.9 min)[11]

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Scan Type Multiple Reaction Monitoring (MRM)[10]
Capillary Voltage 3000 V[6]
Source Temperature 150°C[12]
Desolvation Gas Temperature 325°C[6]
Desolvation Gas Flow 10 L/min (Nitrogen)[6]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound384.2324.1 / 109.018 / 40[6]
JWH-018-d9 (IS)351.2255.2 / 128.2-

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of synthetic cannabinoids in plasma.

Table 1: Calibration Curve and Limits

ParameterTypical ValueReference
Linearity Range 0.04–40 ng/mL[11]
Correlation Coefficient (r²) > 0.99[11]
Limit of Detection (LOD) 0.003–0.004 ng/mL[11][13]
Limit of Quantification (LOQ) 0.012–0.016 ng/mL[11][13]

Table 2: Accuracy and Precision

ParameterTypical Value (%RSD)Reference
Intra-assay Precision 1.3–9.0%[11][13]
Inter-assay Precision 3.0–8.6%[11][13]
Accuracy 91.6–107.1%[8]

Table 3: Recovery and Matrix Effect

ParameterTypical ValueReference
Recovery 95.4–106.8%[11]
Matrix Effect 93.4–118.0%[11]

Visualizations

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extract Protein Precipitation or SPE Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for this compound analysis in plasma.

Signaling Pathway

This compound Signaling Pathway cluster_receptor Cannabinoid Receptors cluster_effects Downstream Effects MMB This compound CB1 CB1 Receptor MMB->CB1 Agonist CB2 CB2 Receptor MMB->CB2 Agonist Psychoactive Psychoactive Effects CB1->Psychoactive Physiological Physiological Responses CB2->Physiological

Caption: this compound acts as an agonist at CB1 and CB2 receptors.

References

Application Note and Protocol: Detection of MMB-FUBINACA in Urine Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of MMB-FUBINACA, a potent synthetic cannabinoid, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as AMB-FUBINACA, and its metabolites are often present in urine as glucuronide conjugates, necessitating a hydrolysis step for effective detection.[1][2][3] This protocol outlines the necessary steps for sample preparation, including enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization, followed by GC-MS analysis. The provided methodologies are based on established practices for the analysis of synthetic cannabinoids in biological matrices.[1][4][5]

Introduction

This compound (methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate) is a synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Due to its high potency and potential for severe adverse health effects, sensitive and reliable methods for its detection in biological samples are crucial for clinical toxicology and forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.[6][7] However, the analysis of polar metabolites often requires derivatization to improve their volatility and chromatographic performance.[8][9] This protocol provides a comprehensive workflow for the analysis of this compound in urine.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C, 2h) Sample->Hydrolysis Add buffer & enzyme Extraction Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Hydrolysis->Extraction Cool & extract Evaporation Evaporation to Dryness (Nitrogen Stream, 40°C) Extraction->Evaporation Transfer organic phase Derivatization Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) Evaporation->Derivatization Reconstitute Injection GC Injection (1 µL) Derivatization->Injection Inject sample Separation Chromatographic Separation (HP-5MS column) Injection->Separation Detection Mass Spectrometry Detection (EI, Scan Mode) Separation->Detection DataAnalysis Data Analysis (Quantification & Confirmation) Detection->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of this compound in urine.

Experimental Protocols

Sample Preparation
  • Enzymatic Hydrolysis:

    • To 2 mL of urine sample in a glass tube, add 200 µL of β-glucuronidase from Helix pomatia (≥100,000 units/mL) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 4).[1]

    • Vortex the mixture gently.

    • Incubate the sample at 60°C for 2 hours to hydrolyze the glucuronide conjugates.[1]

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • To the cooled sample, add 6 mL of a hexane/ethyl acetate (B1210297) (9:1, v/v) mixture.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step with another 6 mL of the hexane/ethyl acetate mixture for improved recovery.[1]

    • Combine the organic extracts.

  • Evaporation:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Derivatization:

    • To the dry residue, add 25 µL of Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[1]

    • Seal the tube and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[1]

    • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of synthetic cannabinoids. Optimization may be required for specific instruments.

ParameterSetting
Gas Chromatograph Agilent 6890 or similar
Column HP-5MS UI (or equivalent), 30 m x 250 µm i.d., 0.25 µm film thickness[1][5]
Injection Volume 1 µL[1]
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 290°C at 20°C/min, hold for 5 min.
Mass Spectrometer Agilent 5973 or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 40-550) for screening and identification.[1][5] Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Transfer Line Temp. 280°C

Quantitative Data

The following table summarizes typical validation parameters for the analysis of synthetic cannabinoids using GC-MS. Data for this compound may be comparable to structurally similar compounds.

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.1 - 1.5 ng/mL[6][10]
Limit of Quantification (LOQ) 0.5 - 4.5 ng/mL[6][10]
Linearity (R²) > 0.99[6]
Recovery 80 - 110%[6]
Precision (RSD%) < 15%[6]

Note: These values are illustrative and should be determined for each specific laboratory setting and validation study.

Discussion

The parent compound of this compound is often not detectable in urine; therefore, the analysis should target its metabolites.[11] The primary metabolic pathway for this compound is the hydrolysis of the terminal methyl ester, followed by other modifications such as hydroxylation.[2] The hydrolysis step in the sample preparation is critical to cleave the glucuronide conjugates of these metabolites, increasing their detectability.[1][3] Derivatization is necessary to improve the thermal stability and chromatographic properties of the polar metabolites for GC-MS analysis.[8] The use of a robust internal standard is recommended for accurate quantification.

Conclusion

This application note provides a detailed GC-MS protocol for the detection of this compound in urine samples. The described methodology, including enzymatic hydrolysis, liquid-liquid extraction, and derivatization, offers a reliable approach for the analysis of this synthetic cannabinoid in a forensic or clinical toxicology setting. Method validation should be performed in-house to ensure performance characteristics meet the laboratory's specific requirements.

References

Application Notes and Protocols for the Identification of MMB-FUBINACA Metabolites by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBINACA (also known as FUB-AMB) is a potent synthetic cannabinoid that has been identified in the illicit drug market. Due to its rapid and extensive metabolism in the human body, detection of the parent compound in biological samples is often challenging. Therefore, identifying its metabolites is crucial for forensic toxicology, clinical analysis, and understanding its pharmacological effects. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful technique for the sensitive and specific identification of this compound metabolites. These application notes provide detailed protocols for sample preparation, LC-HRMS analysis, and data interpretation for the identification of this compound metabolites in biological matrices.

Predicted Metabolic Pathways of this compound

The metabolism of this compound primarily involves several biotransformation pathways. The main reactions include ester hydrolysis, hydroxylation of the alkyl and indazole portions of the molecule, and subsequent glucuronide conjugation.[1][2][3] The ester hydrolysis to the corresponding carboxylic acid is a major metabolic step.[4][5]

dot

MMB_FUBINACA_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Ester_Hydrolysis Ester Hydrolysis (Carboxylesterase) This compound->Ester_Hydrolysis Major Hydroxylation Hydroxylation (CYP450) This compound->Hydroxylation N-dealkylation N-dealkylation This compound->N-dealkylation MMB-FUBINACA_Acid This compound Carboxylic Acid Ester_Hydrolysis->MMB-FUBINACA_Acid Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites N-dealkylated_Metabolite N-dealkylated Metabolite N-dealkylation->N-dealkylated_Metabolite Dehydrogenation Dehydrogenation Dehydrogenated_Metabolite Dehydrogenated Metabolite Dehydrogenation->Dehydrogenated_Metabolite Glucuronidation Glucuronidation (UGT) MMB-FUBINACA_Acid->Glucuronidation Hydroxylated_Metabolites->Dehydrogenation Hydroxylated_Metabolites->Glucuronidation Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Human Urine

This protocol outlines the steps for extracting this compound and its metabolites from urine samples, including an enzymatic hydrolysis step to cleave glucuronide conjugates.

Materials:

  • Human urine sample

  • β-glucuronidase solution[6]

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)[7]

  • Internal standard (e.g., d4-JWH-018 N-pentanoic acid)[7]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[7][8]

  • Methanol (B129727), acetonitrile, formic acid (LC-MS grade)[9]

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine, add 50 µL of the internal standard solution.[10]

  • Add 600 µL of ammonium acetate buffer and 25 µL of β-glucuronidase.[7]

  • Incubate the mixture at 60°C for 1 hour to hydrolyze the glucuronide conjugates.[6][7]

  • Allow the sample to cool to room temperature.

  • Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.[10]

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.[10]

  • Dry the cartridge under vacuum or nitrogen.

  • Elute the analytes with 2 mL of methanol.[10]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[10]

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10]

  • Vortex the sample and transfer it to an autosampler vial for LC-HRMS analysis.

Sample Preparation from Whole Blood

This protocol describes a supported liquid extraction (SLE) method for the extraction of this compound and its metabolites from whole blood.

Materials:

  • Whole blood sample

  • Internal standard solution

  • Deionized water

  • Supported liquid extraction (SLE) cartridges[10]

  • Ethyl acetate[10]

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 0.5 mL of whole blood, add 50 µL of the internal standard solution.[10]

  • Add 0.5 mL of deionized water and vortex to mix.[10]

  • Load the entire sample onto an SLE cartridge.[10]

  • Allow the sample to absorb for 5-10 minutes.[10]

  • Elute the analytes with two aliquots of 2.5 mL of ethyl acetate.[10]

  • Evaporate the combined eluate to dryness under a stream of nitrogen at approximately 40°C.[10]

  • Reconstitute the dried extract in 100 µL of the mobile phase.[10]

  • Vortex and transfer to an autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

The following are typical parameters for the analysis of this compound metabolites. These may need to be optimized for your specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[10]

  • Mobile Phase A: 0.1% formic acid in water[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[10]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration. For example: 0-1 min at 30% B, 1-8 min ramp to 95% B, hold for 2 min, then return to initial conditions.[10]

  • Flow Rate: 0.4 mL/min[10]

  • Injection Volume: 5 µL[10]

  • Column Temperature: 35°C[11]

High-Resolution Mass Spectrometry (HRMS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[10]

  • Acquisition Mode: Full scan with data-dependent MS/MS (ddMS2) or SWATH acquisition.[12]

  • Mass Range: m/z 100-1000

  • Resolution: >20,000 FWHM

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.[7]

Data Presentation

The following table summarizes the theoretical exact masses of potential this compound metabolites. These values can be used for targeted screening and identification in high-resolution mass spectrometry data.

Metabolite NameMolecular FormulaTheoretical Exact Mass (m/z) [M+H]+Biotransformation
This compoundC21H23FN4O3399.1827Parent Compound
This compound carboxylic acidC20H21FN4O3385.1667Ester Hydrolysis
Hydroxy-MMB-FUBINACAC21H23FN4O4415.1776Hydroxylation
Dihydrodiol-MMB-FUBINACAC21H25FN4O5433.1882Epoxidation followed by hydrolysis
N-dealkylated this compoundC14H10FN3O3288.0784N-dealkylation
This compound N-pentanoic acidC20H19FN4O5415.1412Ester hydrolysis and oxidation
This compound GlucuronideC27H31FN4O9575.2148Glucuronidation

Experimental Workflow

dot

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Collection Biological Sample (Urine/Blood) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Hydrolysis Enzymatic Hydrolysis (for Urine) Internal_Standard->Hydrolysis Extraction Solid-Phase or Supported Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry Detection LC_Separation->HRMS_Detection Peak_Detection Peak Detection & Integration HRMS_Detection->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass & Fragmentation) Peak_Detection->Metabolite_ID Reporting Reporting Metabolite_ID->Reporting

Caption: General workflow for this compound metabolite analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the identification of this compound metabolites using high-resolution mass spectrometry. The detailed sample preparation procedures for urine and blood, along with the optimized LC-HRMS parameters, will enable researchers to effectively screen for and identify these compounds. The provided quantitative data and metabolic pathway diagram will further aid in the interpretation of results. The use of HRMS provides the necessary sensitivity and specificity to confidently identify metabolites in complex biological matrices, which is essential for both forensic and clinical applications.

References

Application Note: Synthesis and Purification of MMB-FUBINACA Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the synthesis, purification, and certification of MMB-FUBINACA (also known as AMB-FUBINACA or FUB-AMB), a potent indazole-based synthetic cannabinoid.[1] As a Certified Reference Material (CRM), this compound is essential for forensic laboratories, clinical toxicology, and academic research to ensure accurate identification and quantification.[2][3] This protocol outlines a robust synthesis procedure, a comprehensive purification strategy, and the analytical workflows required to produce a well-characterized reference material meeting ISO 17034 and ISO/IEC 17025 standards.[2][3][4]

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that targets the human cannabinoid receptors CB1 and CB2 with high affinity and efficacy.[1][5] Structurally, it is the methyl ester of L-valine linked to a 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide core.[2][6] Due to its high potency, its use has been associated with significant adverse health effects. The production of a high-purity, fully characterized CRM is critical for the accurate calibration of analytical instruments and the validation of forensic testing methods.

This application note details the necessary steps to synthesize this compound, purify it to ≥98% purity, and certify its identity and concentration.[2][4]

Experimental Workflow

The overall process for generating the this compound CRM is depicted below, from the initial synthesis to final certification.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_certification Certification & Packaging start Starting Materials (Indazole-3-carboxylic acid, Methyl L-valinate) coupling Amide Coupling Reaction start->coupling workup Aqueous Work-up & Extraction coupling->workup crude Crude this compound workup->crude chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_solid Pure this compound Solid recrystallization->pure_solid identity Identity Confirmation (NMR, LC-MS) pure_solid->identity purity Purity Assessment (HPLC-UV, GC-MS) identity->purity quant Quantitative Analysis purity->quant packaging Packaging & Documentation quant->packaging crm Certified Reference Material packaging->crm

Caption: Experimental workflow for this compound CRM production.

Synthesis Protocol

The synthesis of this compound follows a standard amide coupling procedure, analogous to methods described for similar synthetic cannabinoids.[7]

3.1. Reagents and Materials

  • 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid

  • Methyl L-valinate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

3.2. Procedure

  • To a round-bottom flask under an inert nitrogen atmosphere, add 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • In a separate flask, suspend Methyl L-valinate hydrochloride (1.1 eq) in DMF and add DIPEA (2.5 eq). Stir until the solution becomes clear.

  • Add the methyl L-valinate solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress using thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound product.

Purification Protocol

Purification is performed in two stages to achieve the high purity required for a CRM.

4.1. Flash Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh)

  • Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting from 90:10 to 60:40)

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the adsorbed material onto a pre-packed silica gel column.

    • Elute the column with the hexane/EtOAc mobile phase gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield a purified solid.

4.2. Recrystallization

  • Solvent System: Methanol/Water or Acetonitrile

  • Procedure:

    • Dissolve the solid from the chromatography step in a minimal amount of hot solvent (e.g., methanol).

    • Slowly add a co-solvent (e.g., water) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Characterization and Quality Control

Comprehensive analytical testing is required to certify the material. The final product should be a neat solid with a purity of ≥98%.[2][4]

5.1. Identity Confirmation

TechniquePurposeExpected Results
¹H & ¹³C NMR Structural confirmation and elucidation.Spectra consistent with the chemical structure of this compound.
LC-MS (ESI+) Molecular weight confirmation.Detection of the protonated molecule [M+H]⁺ at m/z ≈ 384.4.
FTIR Functional group identification.Peaks corresponding to C=O (amide and ester), C-N, C-F, and aromatic C-H bonds.

5.2. Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment.

HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Prep: 1 mg/mL solution in methanol.[3][6]

Quantitative Purity Data (Example)

AnalysisSpecificationResult
Purity (HPLC) ≥ 98.0%99.6%
Residual Solvents (GC-MS) ≤ 0.5%< 0.1%
Water Content (Karl Fischer) ≤ 0.5%0.15%
Inorganic Content ≤ 0.1%< 0.05%

Mechanism of Action: Cannabinoid Receptor Signaling

This compound acts as a potent agonist at both CB1 and CB2 receptors.[5][7][8] Its binding to the G-protein coupled CB1 receptor in the central nervous system is primarily responsible for its psychoactive effects. This interaction initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9]

G mmb This compound cb1 CB1 Receptor (GPCR) mmb->cb1 Binds & Activates gi Gi/o Protein (α, β, γ subunits) cb1->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP camp cAMP atp->camp Conversion effects Downstream Cellular Effects camp->effects Modulates

Caption: this compound signaling pathway via the CB1 receptor.

Conclusion

The protocols described herein provide a comprehensive framework for the synthesis and certification of this compound as a CRM. Adherence to these methodologies ensures the production of a high-purity reference material suitable for demanding research and forensic applications, ultimately contributing to improved accuracy and reliability in the detection and study of this potent synthetic cannabinoid.

References

Application Notes: In Vitro Characterization of MMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MMB-FUBINACA (also known as AMB-FUBINACA or FUB-AMB) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.[1] Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2] The CB1 receptor is highly expressed in the central nervous system and is primarily responsible for the psychoactive effects, whereas the CB2 receptor is predominantly found in the immune system.[2] this compound demonstrates high affinity and efficacy at both cannabinoid receptors, contributing to its potent physiological and toxicological effects.[1][3] In vitro assays are critical for determining the pharmacological profile of compounds like this compound, providing essential data on receptor binding affinity, potency, and functional efficacy.

This document outlines detailed protocols for key in vitro assays used to characterize the interaction of this compound with cannabinoid receptors, including radioligand displacement binding and functional assays measuring G-protein activation and cAMP accumulation.

Quantitative Receptor Binding and Functional Data

The following tables summarize the in vitro pharmacological data for this compound and related compounds at human cannabinoid (hCB1 and hCB2) receptors. Minor structural modifications, such as the methylation that distinguishes MDMB-FUBINACA from this compound, can significantly alter receptor affinity and functional activity.[3][4]

Table 1: Receptor Binding Affinity (Ki) of this compound and Comparative Cannabinoids

CompoundReceptorKi (nM)Reference CompoundCitation(s)
This compound hCB116.3 ± 2.1Δ⁹-THC (Ki: 134 ± 24 nM)[4]
hCB21.2 ± 0.2[4]
MDMB-FUBINACA hCB10.14 ± 0.02[4]
hCB20.33 ± 0.05[4]
CP55,940 hCB11.15 ± 0.17[3][5]
Δ⁹-THC hCB137.3 ± 4.5[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50) of this compound and Comparative Cannabinoids

CompoundReceptorAssayEC50 (nM)Reference CompoundCitation(s)
This compound hCB1[³⁵S]GTPγS1.8 ± 0.4Δ⁹-THC (EC50: 1.8 ± 0.4 nM)[4]
hCB2[³⁵S]GTPγS0.13 ± 0.02[4]
MDMB-FUBINACA hCB1[³⁵S]GTPγS0.38 ± 0.07[4]
hCB2[³⁵S]GTPγS0.12 ± 0.02[4]
This compound hCB1cAMP InhibitionpEC50 9.83 ± 0.04[6]

Note: EC50 (half-maximal effective concentration) represents the concentration of a drug that gives a half-maximal response. pEC50 is the negative logarithm of the EC50.

Key Signaling Pathways

Activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), by an agonist like this compound initiates a cascade of intracellular events.[2] The canonical pathway involves the activation of an associated Gi/o protein, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] Other downstream pathways include the activation of extracellular signal-regulated kinases (ERK) and the recruitment of β-arrestins, which can lead to receptor internalization.[1][8]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) Receptor CB1/CB2 Receptor (GPCR) Agonist->Receptor Binds to G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Cannabinoid receptor signaling cascade.

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.[4]

Objective: To determine the inhibitory constant (Ki) of this compound for the hCB1 and hCB2 receptors.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing either hCB1 or hCB2 receptors.[2]

  • Radioligands: [³H]CP55,940 or [³H]SR141716A.[4]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.[4]

  • Non-specific Binding Control: High concentration of an unlabeled ligand (e.g., CP55,940 or WIN55,212-2).

  • Equipment: Glass fiber filters, cell harvester (e.g., Brandel or PerkinElmer), scintillation counter.

Procedure:

  • Thaw cell membranes on ice. Resuspend in assay buffer to a desired protein concentration (e.g., 5-20 µ g/well ).

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

  • For determining non-specific binding, add a high concentration of an unlabeled control ligand instead of the test compound. For total binding, add only the radioligand and membranes.

  • Add the cell membrane suspension to each well to initiate the reaction.

  • Incubate the mixture for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.[4][9]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[4]

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound, Buffer) B Incubate (Membranes + Radioligand + Test Compound) A->B C Terminate Reaction (Rapid Filtration) B->C D Wash Filters (Ice-cold Buffer) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Radioligand displacement assay workflow.
[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.[2] The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is quantified to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.[10]

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound at hCB1 and hCB2 receptors.

Materials:

  • Membrane Preparations: Membranes from cells expressing hCB1 or hCB2 receptors.[2]

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.[4]

  • GDP (Guanosine diphosphate): To ensure G-proteins are in an inactive state at the start.

  • Non-specific Binding Control: High concentration of unlabeled GTPγS.

  • Equipment: Glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a 96-well plate, add the assay buffer, cell membranes (5-20 µg protein/well), and GDP (final concentration ~10-30 µM).[2]

  • Add the test compound dilutions or vehicle control to the appropriate wells.

  • Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[2]

  • Incubate the plate at 30°C for 60 minutes with gentle shaking to allow for [³⁵S]GTPγS binding.[4][10]

  • Terminate the assay by rapid filtration through glass fiber filters.[4]

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS by scintillation counting.

Data Analysis:

  • Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings.

  • Plot the specific binding (as a percentage of basal or maximal stimulation) against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[2]

GTPgS_Workflow A Prepare Reagents (Membranes, GDP, Test Compound, Buffer) B Pre-incubate (Membranes + GDP + Test Compound) A->B C Initiate Reaction (Add [35S]GTPγS) B->C D Incubate at 30°C C->D E Terminate & Filter D->E F Quantify Radioactivity E->F G Data Analysis (Calculate EC50 & Emax) F->G cAMP_Workflow A Seed Cells (CB1/CB2 expressing) B Pre-incubate with Test Compound A->B C Stimulate with Forskolin B->C D Incubate at 37°C C->D E Lyse Cells & Detect cAMP D->E F Data Analysis (Calculate EC50 & Emax) E->F

References

Application Note: cAMP Accumulation Assay for MMB-FUBINACA Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) are a large class of psychoactive substances that mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis.[1] MMB-FUBINACA (also known as AMB-FUBINACA) is a potent indazole-3-carboxamide-based SCRA that has been associated with significant toxicity.[2][3] These compounds exert their effects primarily by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[4] CB1 receptors are highly expressed in the central nervous system and are responsible for the psychoactive effects, while CB2 receptors are predominantly found in the immune system.[1]

Both CB1 and CB2 are G protein-coupled receptors (GPCRs) that canonically couple to inhibitory G proteins (Gi/o).[4][5] Agonist binding to these receptors initiates a signaling cascade that inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[5] Therefore, measuring the inhibition of cAMP production is a robust method for quantifying the functional activity, potency, and efficacy of cannabinoid receptor agonists.[6] This application note provides a detailed protocol for a cAMP accumulation assay to characterize the functional activity of this compound at human CB1 and CB2 receptors.

Principle of the Assay

The assay measures the ability of a CB1/CB2 receptor agonist to inhibit the production of intracellular cAMP. Cells stably expressing the receptor of interest are first treated with forskolin (B1673556), a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.[7] In the presence of a Gi/o-coupled receptor agonist like this compound, the forskolin-stimulated adenylyl cyclase activity is inhibited, resulting in a dose-dependent decrease in cAMP accumulation. The amount of cAMP produced is then quantified using a competitive immunoassay or other detection methods like BRET-based biosensors.[7][8] The results are used to determine the potency (EC₅₀) and efficacy (Emax) of the compound.

Signaling Pathway

The binding of an agonist such as this compound to the CB1 or CB2 receptor induces a conformational change, leading to the activation of the associated inhibitory G protein (Gi/o). The activated Gαi subunit dissociates and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

G_protein_signaling receptor CB1/CB2 Receptor g_protein Gi/o Protein (Inactive) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein_active Gi/o Protein (Active αi + βγ) ac->inhibition atp ATP atp->ac Substrate camp cAMP agonist This compound (Agonist) agonist->receptor inhibition->camp Inhibition

Caption: this compound induced Gi/o-protein signaling pathway.

Experimental Protocols

This protocol is designed for a 96-well plate format using Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human CB1 or CB2 receptor.

Materials and Reagents
  • Cells: CHO or HEK293 cells stably expressing human CB1 (hCB1) or CB2 (hCB2) receptors.

  • Cell Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Test Compound: this compound.

  • Control Agonist: CP55,940 (full agonist).

  • Adenylyl Cyclase Activator: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[1]

  • cAMP Detection Kit: A commercially available kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or an ELISA-based kit).

  • Reagent Grade Water and DMSO.

  • Equipment: 96-well white opaque microplates, multichannel pipettes, CO₂ incubator, plate reader compatible with the detection kit.

Procedure
  • Cell Culture and Seeding:

    • Culture hCB1- or hCB2-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation buffer.

    • Resuspend the cells in the culture medium and perform a cell count.

    • Seed the cells into a 96-well white opaque plate at a density of 5,000-20,000 cells per well.[7]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and control agonist (CP55,940) in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10⁻¹² M to 10⁻⁵ M). Ensure the final DMSO concentration in the assay is ≤ 0.1%.

  • Assay Protocol:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX) to each well.

    • Add 25 µL of the diluted test compounds or controls to the appropriate wells. Include a "vehicle control" (buffer with DMSO) and a "forskolin only" control.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Prepare a forskolin solution in assay buffer to yield a final concentration of 3-10 µM (this should be optimized to produce ~80% of the maximal cAMP response).

    • Add 25 µL of the forskolin solution to all wells except the basal control (no forskolin).

    • Incubate for a further 15-30 minutes at 37°C.[1]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol provided with your chosen cAMP detection kit.[1]

    • Perform the cAMP measurement following the manufacturer's instructions. This typically involves adding detection reagents and incubating for a specified time before reading the plate.[9]

  • Data Analysis:

    • The raw data (e.g., fluorescence, luminescence, or absorbance) is used to calculate the concentration of cAMP in each well.

    • Normalize the data by setting the signal from the "forskolin only" control as 100% and the basal control as 0%.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Experimental Workflow

The following diagram outlines the major steps in the cAMP accumulation assay.

workflow start Start seed Seed hCB1/hCB2 Cells in 96-well Plate start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 wash Wash Cells with Assay Buffer incubate1->wash add_compounds Add Test Compounds (e.g., this compound) + IBMX wash->add_compounds incubate2 Pre-incubate for 15-30 min add_compounds->incubate2 add_forskolin Stimulate with Forskolin incubate2->add_forskolin incubate3 Incubate for 15-30 min add_forskolin->incubate3 lyse Lyse Cells incubate3->lyse detect Detect cAMP Levels (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (Generate Dose-Response Curve) detect->analyze end Determine EC₅₀ & Emax analyze->end

Caption: Workflow for the cAMP accumulation assay.

Data Presentation

The functional activity of this compound is summarized below and compared with the well-characterized full agonist CP55,940 and the partial agonist Δ⁹-THC. Data are compiled from published literature.[6][10]

CompoundReceptorPotency (EC₅₀, nM)Efficacy (Emax, % vs. CP55,940)Classification
This compound hCB10.63[10]~100%[10]Full Agonist
hCB20.13[10]~100%[10]Full Agonist
CP55,940 hCB12.1[10]100% (Reference)Full Agonist
hCB20.14[10]100% (Reference)Full Agonist
Δ⁹-THC hCB1~30-50~25-50%[6]Partial Agonist
hCB2~30-50~75%[6]Partial Agonist

Note: Efficacy values can vary based on the assay system and cell expression levels. In many studies, this compound and other SCRAs demonstrate greater efficacy than Δ⁹-THC.[6][11]

Discussion

The data clearly demonstrate that this compound is a potent and full agonist at both hCB1 and hCB2 receptors.[10] In the cAMP inhibition assay, this compound potently reduces forskolin-stimulated cAMP levels with an EC₅₀ in the sub-nanomolar to low nanomolar range.[10] Its efficacy is comparable to that of the reference full agonist CP55,940 and substantially greater than that of Δ⁹-THC, which acts as a partial agonist.[6][10] The high potency and full agonism of this compound, particularly at the CB1 receptor, are consistent with the severe psychoactive and adverse effects reported in humans.[11]

Conclusion

The cAMP accumulation assay is a reliable and highly effective method for determining the functional activity of novel psychoactive substances like this compound at cannabinoid receptors. It provides crucial quantitative data on potency (EC₅₀) and efficacy (Emax), which are essential for understanding the pharmacological profile of these compounds. This protocol offers a robust framework for researchers in drug discovery and toxicology to characterize the functional consequences of receptor engagement by synthetic cannabinoids.

References

Application Notes and Protocols for β-arrestin Translocation Assay: MMB-FUBINACA Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances (NPS). MMB-FUBINACA is a potent SCRA that interacts with the cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Understanding the signaling pathways activated by this compound is crucial for elucidating its pharmacological effects and potential toxicity.

Beyond the canonical G protein-dependent signaling, agonist binding to the CB1 receptor can also trigger the recruitment of β-arrestin proteins.[1][2] This process, known as β-arrestin translocation, plays a critical role in receptor desensitization, internalization, and the initiation of distinct, G protein-independent signaling cascades.[1][2] Therefore, studying the β-arrestin pathway is essential for a comprehensive understanding of this compound's mechanism of action and for identifying potential biased agonism, where a ligand preferentially activates one signaling pathway over another.[3][4]

These application notes provide detailed protocols for utilizing a β-arrestin translocation assay to characterize the signaling profile of this compound at the CB1 receptor. The protocols are based on established enzyme fragment complementation technologies, such as DiscoverX's PathHunter® and Promega's NanoBiT® systems.[5][6][7][8]

Signaling Pathway Overview

Upon activation by an agonist like this compound, the CB1 receptor undergoes a conformational change. This leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a docking site for β-arrestin2, which translocates from the cytoplasm to the cell membrane.[1] This interaction can lead to receptor desensitization by uncoupling it from G proteins and can also initiate downstream signaling pathways independent of G protein activation.[1][4]

G_protein_and_arrestin_signaling cluster_membrane Plasma Membrane CB1_inactive CB1 Receptor (Inactive) CB1_active CB1 Receptor (Active) CB1_inactive->CB1_active Activates G_protein G Protein CB1_active->G_protein Activates beta_arrestin β-arrestin CB1_active->beta_arrestin Recruits MMB_FUBINACA This compound MMB_FUBINACA->CB1_inactive Binds to Downstream_G G Protein Signaling (e.g., cAMP inhibition) G_protein->Downstream_G Downstream_arrestin β-arrestin Signaling (e.g., MAPK activation) beta_arrestin->Downstream_arrestin Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization

Figure 1. this compound signaling at the CB1 receptor.

Experimental Protocols

Two common methods for monitoring β-arrestin translocation are the PathHunter® β-arrestin assay and the NanoBiT® β-arrestin recruitment assay. Both are cell-based assays that provide a quantitative measure of the interaction between the CB1 receptor and β-arrestin.

Protocol 1: PathHunter® β-Arrestin Assay

This assay utilizes β-galactosidase enzyme fragment complementation. Cells are engineered to express the CB1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Agonist-induced recruitment of β-arrestin-EA to the CB1-PK brings the two enzyme fragments together, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[8]

Materials:

  • PathHunter® CHO-K1 CB1 β-Arrestin cells (or other suitable cell line)

  • Cell Plating Reagent

  • This compound

  • Reference agonist (e.g., CP55,940)

  • PathHunter® Detection Reagents

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Culture PathHunter® cells according to the supplier's instructions.

    • On the day of the assay, harvest the cells and resuspend them in the appropriate Cell Plating Reagent at a concentration of 250,000 cells/mL (for a final density of 5,000 cells/well in a 384-well plate).[9]

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.[9]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[9]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds to generate a concentration-response curve. A typical final concentration range might be from 1 pM to 10 µM.

    • Add the diluted compounds to the cell plate.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.[8] The optimal incubation time can vary depending on the specific receptor and should be determined empirically.

  • Detection:

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Add the detection reagent to each well according to the manufacturer's protocol.

    • Incubate the plate at room temperature for 60 minutes in the dark.[4]

  • Data Acquisition:

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

PathHunter_Workflow Start Start Plate_Cells Plate PathHunter® Cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Plate_Cells->Incubate_Overnight Add_Compound Add this compound/ Reference Agonist Incubate_Overnight->Add_Compound Incubate_90min Incubate for 90 min (37°C) Add_Compound->Incubate_90min Add_Detection Add PathHunter® Detection Reagents Incubate_90min->Add_Detection Incubate_60min Incubate for 60 min (Room Temperature, Dark) Add_Detection->Incubate_60min Read_Plate Read Chemiluminescence (Luminometer) Incubate_60min->Read_Plate Analyze_Data Analyze Data (EC50, Emax) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. PathHunter® β-arrestin assay workflow.

Protocol 2: NanoBiT® β-Arrestin Recruitment Assay

This technology is based on the structural complementation of a split NanoLuc® luciferase. The CB1 receptor is fused to the large subunit (LgBiT), and β-arrestin is fused to the small subunit (SmBiT). Upon agonist-induced interaction, LgBiT and SmBiT are brought into close proximity, reconstituting a functional enzyme that generates a bright luminescent signal in the presence of its substrate.[5][6]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding CB1-LgBiT and SmBiT-β-arrestin2

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Reference agonist (e.g., CP55,940)

  • Nano-Glo® Live Cell Reagent

  • White, opaque-bottom 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect HEK293T cells with the CB1-LgBiT and SmBiT-β-arrestin2 plasmids using a suitable transfection reagent.

  • Cell Plating:

    • 24 hours post-transfection, seed the cells into assay plates at an appropriate density.

  • Compound Treatment:

    • Prepare and add serial dilutions of this compound and the reference agonist to the cells.

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Reagent to each well.

    • Incubate for the recommended time at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Analyze the data as described in the PathHunter® protocol to determine EC50 and Emax values.

Data Presentation

The potency (EC50) and efficacy (Emax) of this compound and related synthetic cannabinoids in β-arrestin recruitment assays can be summarized for comparative analysis.

CompoundAssay TypeCell LinePotency (EC50, nM)Efficacy (Emax, % vs. CP55,940)Reference
This compound β-arrestin2 RecruitmentHEK293Data not explicitly found, but expected to be potentData not explicitly found
MDMB-FUBINACAβ-arrestin2 Recruitment (BRET)HEK293Potent agonistHighly efficacious[10]
MDMB-4en-PINACAβ-arrestin2 RecruitmentHEK2932.33142-378 (% vs JWH-018)[11]
5F-APINACAβ-arrestin2 RecruitmentHEK293T-β-arrestin2 biased[3]
JWH-018β-arrestin2 RecruitmentHEK293T-Reference[3]
AMB-FUBINACAPathHunter® β-arrestinCHO-K142.6-[12]

Note: Data for this compound was not explicitly found in the search results, but its structural analog MDMB-FUBINACA is a potent and efficacious agonist in β-arrestin recruitment assays. The table includes data for other relevant SCRAs to provide context.

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal Autofluorescence of compounds, high basal receptor activity.Subtract background from a no-compound control. Test for compound autofluorescence.
Low signal-to-background ratio Low expression of tagged proteins, inefficient complementation.Optimize transfection efficiency and protein expression levels.
High well-to-well variability Inconsistent cell seeding, pipetting errors.Ensure uniform cell suspension and use calibrated pipettes.
Unexpected dose-response curve shape Compound insolubility, cytotoxicity at high concentrations.Check compound solubility. Perform a cytotoxicity assay.

Conclusion

The β-arrestin translocation assay is a robust and sensitive method for characterizing the signaling properties of this compound and other synthetic cannabinoids at the CB1 receptor. By quantifying the recruitment of β-arrestin, researchers can gain valuable insights into the potential for biased agonism and the downstream signaling consequences of these potent psychoactive substances. The detailed protocols and data presentation guidelines provided in these application notes offer a framework for conducting these assays and interpreting the results in the context of drug development and toxicological assessment.

References

Application Notes and Protocols: Animal Models for Assessing Behavioral Effects of MMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MMB-FUBINACA (also known as AMB-FUBINACA or FUB-AMB) is a potent, indazole-3-carboxamide-based synthetic cannabinoid receptor agonist (SCRA).[1] Like other SCRAs, it exhibits a high affinity for the cannabinoid type-1 (CB1) and type-2 (CB2) receptors, often with greater efficacy than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][3] This high efficacy is believed to contribute to the severe and unpredictable toxic effects reported in humans. To understand the psychoactive properties, abuse liability, and overall behavioral impact of this compound, various preclinical animal models are employed. These models are crucial for characterizing its pharmacological profile and assessing potential public health risks.

This document provides detailed protocols and compiled data for key behavioral assays used to evaluate the effects of this compound in animal models.

Mechanism of Action: CB1 Receptor Signaling

This compound acts as a potent agonist at the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[2] Its binding initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels.[1][4] Additionally, CB1 receptor activation can stimulate other pathways, including the extracellular signal-regulated kinase (ERK) pathway and the recruitment of β-arrestin, which leads to receptor desensitization and internalization.[3][5] this compound has been shown to be a highly efficacious and potent agonist in all these pathways.[1][5]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gαi/o βγ CB1R->G_protein Activates Arrestin β-Arrestin Recruitment CB1R->Arrestin Promotes MMB This compound MMB->CB1R Binds & Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK pERK Activation G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization Leads to

Caption: CB1 receptor signaling cascade activated by this compound.

Behavioral Assessment Protocols

Drug Discrimination

The drug discrimination paradigm is a highly specific animal model used to assess the subjective effects of psychoactive substances.[6] Animals are trained to recognize the interoceptive cues of a specific drug (e.g., Δ⁹-THC) and report this by making a specific choice (e.g., pressing a lever) to receive a reward. The ability of a novel compound like this compound to "substitute" for the training drug indicates that it produces similar subjective effects and may have a similar abuse liability.[2][6]

Experimental Protocol:

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Subjects: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[6][7]

  • Training Phase:

    • Animals are trained to discriminate an intraperitoneal (i.p.) injection of Δ⁹-THC (e.g., 3 mg/kg in rats, 5.6 mg/kg in mice) from a vehicle injection.[6][7]

    • On days when Δ⁹-THC is administered, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets.

    • On days when the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

    • Training sessions continue until animals reliably complete >80% of their responses on the correct lever before receiving the first reinforcer.

  • Testing Phase (Substitution):

    • Once training criteria are met, test sessions are conducted.

    • Animals are administered various doses of this compound (or vehicle) i.p.

    • The percentage of responses on the drug-appropriate lever is recorded. Full substitution is typically defined as >80% of responses on this lever.

    • The ED₅₀ (the dose that produces 50% drug-appropriate responding) is calculated to determine potency.

Drug_Discrimination_Workflow start Start training Training Phase (Δ⁹-THC vs. Vehicle) start->training criterion Meet Criterion? (>80% correct) training->criterion criterion->training No testing Test Phase: Administer This compound Doses criterion->testing Yes measure Measure % Drug-Appropriate Lever Responding testing->measure analyze Analyze Data (Calculate ED₅₀) measure->analyze end End analyze->end

Caption: Workflow for the drug discrimination assay.

Quantitative Data Summary:

CompoundAnimal ModelTraining Drug (Dose)ED₅₀ (mg/kg, i.p.)OutcomeCitation
This compoundMiceΔ⁹-THC (5.6 mg/kg)0.999Full Substitution[8]
MDMB-FUBINACAMiceΔ⁹-THC (5.6 mg/kg)0.02Full Substitution[7]
MDMB-FUBINACARatsΔ⁹-THC (3 mg/kg)0.051Full Substitution[7]
EMB-FUBINACARatsΔ⁹-THC (3 mg/kg)0.13Full Substitution[6]
Locomotor Activity Assessment

This assay measures the stimulant or depressant effects of a compound on spontaneous movement. Cannabinoids and potent SCRAs like this compound typically induce hypolocomotion (reduced movement) and catalepsy-like immobility, which are hallmark effects mediated by CB1 receptors.[9]

Experimental Protocol:

  • Apparatus: An open-field arena (e.g., 27 x 27 cm or 40 x 40 cm) equipped with infrared beams or an overhead video tracking system to automatically record movement.

  • Subjects: Swiss-Webster or C57BL/6J mice are frequently used.[6][9]

  • Procedure:

    • Animals are first habituated to the testing room for at least 30-60 minutes.

    • A baseline locomotor activity level may be recorded before drug administration.

    • Animals are administered a specific dose of this compound or vehicle (i.p. or subcutaneously). The vehicle is typically a mix of ethanol, Cremophor EL, and saline.[6]

    • Immediately after injection, the animal is placed in the center of the open-field arena.

    • Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set duration, typically 30-60 minutes.[6][9]

    • Data is often analyzed in time bins (e.g., 5 or 10 minutes) to observe the onset and duration of the drug's effect.

Locomotor_Workflow start Start habituate Habituate Animal to Testing Room start->habituate administer Administer this compound or Vehicle (i.p.) habituate->administer place Place Animal in Open-Field Arena administer->place record Record Locomotor Activity (30-60 min) place->record analyze Analyze Data (e.g., Total Distance Traveled) record->analyze end End analyze->end

Caption: Workflow for the locomotor activity assessment.

Quantitative Data Summary:

CompoundAnimal ModelDoses (mg/kg)EffectCitation
ADB-FUBINACAMice0.1 - 1Depressant effects[3]
AMB-FUBINACAMice0.1 - 0.5Depressant effects, ED₅₀ of 0.19 mg/kg[3]
EMB-FUBINACAMice0.25 - 0.5Depression of locomotor activity[6]
AB-FUBINACAMice≥2 (i.p.)Increased immobility (hypolocomotion)[9]
Cannabinoid Tetrad

The tetrad is a battery of four tests that reliably characterize the in vivo effects of CB1 receptor agonists. The four components are: (1) hypothermia (decreased body temperature), (2) antinociception (reduced pain sensitivity), (3) catalepsy (immobility), and (4) hypolocomotion (reduced spontaneous movement). SCRAs like AB-FUBINACA, a close analog to this compound, have been shown to produce these classic cannabinoid effects.

Experimental Protocol:

  • Subjects: C57BL/6J mice.[9]

  • Drug Administration: Administer AB-FUBINACA (e.g., 0-3 mg/kg, i.p.) or vehicle. Testing begins approximately 30 minutes post-injection.[9]

  • Procedures:

    • Hypothermia: Measure rectal body temperature using a digital thermometer with a lubricated probe.

    • Antinociception (Tail-flick or Tail-immersion test): Measure the latency to remove the tail from a noxious heat source (e.g., radiant heat beam or 52-54°C water bath). A cutoff time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Catalepsy (Bar test): Place the mouse's forepaws on a horizontal bar (e.g., 4-5 cm high). Record the time the mouse remains in this posture, with a maximum cutoff time (e.g., 60 seconds).[10]

    • Hypolocomotion: Assessed as described in the Locomotor Activity protocol (Section 2.2).

Tetrad_Workflow start Start administer Administer SCRA or Vehicle start->administer wait Wait 30 min administer->wait hypothermia 1. Hypothermia (Rectal Probe) wait->hypothermia antinociception 2. Antinociception (Tail-flick) catalepsy 3. Catalepsy (Bar Test) hypolocomotion 4. Hypolocomotion (Open Field) analyze Analyze & Compare to Vehicle Group hypolocomotion->analyze end End analyze->end

Caption: Workflow for the cannabinoid tetrad assay.

Quantitative Data Summary:

CompoundAnimal ModelDose (mg/kg, i.p.)Tetrad Effects ObservedCitation
AB-FUBINACAMice3Significant increase in catalepsy latency[9]
AB-FUBINACAMice3Significant increase in tail immersion latency[9]
AB-FUBINACAMice≥2Significant hypothermia[9]
AB-FUBINACAMice≥2Significant increase in immobility[9]
Conditioned Place Preference (CPP)

CPP is a standard preclinical model used to assess the rewarding or aversive properties of drugs.[11] The paradigm measures an animal's preference for an environment that has been previously paired with a drug experience. A significant increase in time spent in the drug-paired compartment indicates that the drug has rewarding properties and potential for abuse.[12]

Experimental Protocol:

  • Apparatus: A two- or three-compartment chamber where compartments are distinguished by distinct visual and tactile cues (e.g., wall color/pattern, floor texture).[11]

  • Subjects: Mice or rats.

  • Procedure (Unbiased Design):

    • Phase 1: Pre-Conditioning (Habituation & Baseline): On Day 1, place the animal in the chamber with free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish any baseline preference. Animals showing a strong initial preference (>80% in one compartment) may be excluded.[13]

    • Phase 2: Conditioning (Days 2-5): This phase consists of 4 days of conditioning sessions.

      • On one day, administer this compound (i.p.) and confine the animal to one of the outer compartments for 20-30 minutes.

      • On the alternate day, administer vehicle and confine the animal to the opposite compartment for the same duration. The order of drug/vehicle and the compartment pairing are counterbalanced across animals.

    • Phase 3: Post-Conditioning (Test): On Day 6, place the animal in the central compartment (if applicable) with free access to all compartments in a drug-free state. Record the time spent in each compartment for 15-20 minutes.

    • Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to the pre-conditioning baseline indicates a CPP.

CPP_Workflow start Start pre_test Day 1: Pre-Test (Measure Baseline Preference) start->pre_test conditioning Days 2-5: Conditioning (Pair Drug/Vehicle with Distinct Compartments) pre_test->conditioning post_test Day 6: Post-Test (Measure Preference in Drug-Free State) conditioning->post_test analyze Analyze Data (Compare Post-Test vs. Pre-Test) post_test->analyze end End analyze->end

Caption: Workflow for the Conditioned Place Preference (CPP) paradigm.

Note: Specific CPP data for this compound is limited in the reviewed literature. However, given its potent CB1 agonism and THC-like discriminative stimulus effects, it is hypothesized to produce a CPP at appropriate doses. The protocol provided is a standard framework for such an evaluation.

References

Application Notes and Protocols for the Analysis of MMB-FUBINACA in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBINACA (also known as FUB-AMB) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in a variety of seized materials worldwide. As a substance of forensic interest, accurate and reliable methods for its identification and quantification are crucial for law enforcement, public health, and research purposes. These application notes provide detailed protocols for the sample preparation and analysis of this compound in common seized matrices, such as herbal products and impregnated papers.

Synthetic cannabinoids like this compound are typically dissolved in a solvent and sprayed onto a plant material or paper to be smoked or ingested.[1] The concentration of these substances can vary significantly, posing a high risk of overdose to users.[1][2] This document outlines validated methodologies for the extraction and instrumental analysis of this compound, ensuring accurate quantification and reliable results.

Quantitative Data Summary

The concentration of this compound in seized materials can vary widely depending on the preparation method and intended use. The following table summarizes quantitative data from forensic casework.

Seized MaterialConcentration RangeMean ConcentrationAnalytical MethodReference
Herbal Product (Plant Material)5 - 417 mg/g81 mg/gGC-MS[2]
Impregnated Paper0.26 - 55.13 µg/cm² *8.27 µg/cm² *UPLC-QDa-MS[3][4][5]
E-liquidsNot specifiedNot specifiedDART-MS, GC-MS

*Note: Data for impregnated paper is for the structurally similar compound 5F-MDMB-PINACA, as specific quantitative data for this compound on this matrix is limited. This data is included to provide a general indication of expected concentration ranges.[3][4][5]

Experimental Protocols

Protocol 1: Sample Preparation of Herbal Materials for this compound Analysis

This protocol describes the extraction of this compound from seized herbal products for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Seized herbal material

  • Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and tips

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Homogenization: Ensure the seized herbal material is homogenous. If necessary, grind the material to a fine powder.

  • Weighing: Accurately weigh approximately 10 mg of the homogenized herbal material into a microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of methanol to the tube.

  • Extraction:

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in a sonicator bath for 10 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the methanolic supernatant to a clean microcentrifuge tube.

  • Filtration (Optional but Recommended): For LC-MS analysis, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial to remove any remaining particulate matter.

  • Analysis: The sample is now ready for injection into the GC-MS or LC-MS system.

Protocol 2: Sample Preparation of Impregnated Paper for this compound Analysis

This protocol is designed for the extraction of this compound from seized paper samples.

Materials:

  • Seized impregnated paper

  • Methanol (HPLC grade)

  • Scissors or a hole punch

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and tips

  • Autosampler vials

Procedure:

  • Sample Collection: Cut a small, representative portion of the impregnated paper (e.g., 1 cm²).

  • Submersion: Place the paper sample into a microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of methanol to the tube, ensuring the paper is fully submerged.

  • Extraction:

    • Vortex the tube for 1 minute.

    • Allow the sample to soak for at least 30 minutes to facilitate the diffusion of the analyte from the paper into the solvent. For quantitative analysis, a longer extraction time or multiple extraction steps may be necessary to ensure complete recovery. Studies on the similar compound 5F-MDMB-PINACA have shown that three consecutive extractions can result in 98-99% recovery.[3][5]

  • Sample Transfer: After extraction, carefully transfer the methanolic extract to a clean autosampler vial.

  • Analysis: The sample is now ready for instrumental analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injection: 1 µL of the extract is injected in splitless mode.

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent, is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 150°C), ramps up to a high temperature (e.g., 300°C), and holds for a few minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid, is typical.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for this compound.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for this compound should be optimized.

Visualizations

G cluster_sample Sample Collection & Homogenization cluster_extraction Extraction cluster_analysis Analysis seized_material Seized Material (Herbal Product or Impregnated Paper) homogenize Homogenize/Cut Sample seized_material->homogenize weigh Weigh/Place Sample in Tube homogenize->weigh add_solvent Add Methanol weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (for Herbal Material) vortex->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter (Optional) collect_supernatant->filter instrument_analysis GC-MS or LC-MS/MS Analysis filter->instrument_analysis data_processing Data Processing & Quantification instrument_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

G MMB_FUBINACA This compound CB1_R CB1 Receptor MMB_FUBINACA->CB1_R Binds to CB2_R CB2 Receptor MMB_FUBINACA->CB2_R Binds to G_protein Gαi/o Protein CB1_R->G_protein Activates CB2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP downstream Downstream Cellular Effects cAMP->downstream Leads to

Caption: this compound signaling pathway at cannabinoid receptors.[6][7][8][9][10]

References

Application of MMB-FUBINACA in Forensic Toxicology Investigations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMB-FUBINACA (also known as AMB-FUBINACA or FUB-AMB) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been frequently identified in forensic casework globally.[1][2][3] Its high potency and efficacy at the cannabinoid type 1 (CB1) receptor contribute to severe and sometimes fatal adverse effects, making its accurate detection and quantification in biological samples critical for forensic toxicology investigations.[3][4][5] This document provides a comprehensive overview of the application of this compound analysis in forensic toxicology, including detailed experimental protocols and relevant quantitative data.

Toxicological Profile and Metabolism

This compound is a full agonist at both human cannabinoid receptors, CB1 and CB2, exhibiting high affinity.[4][6] Its potency is estimated to be significantly greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[3][7] The acute effects of this compound can include severe central nervous system depression, leading to a "zombie-like" state, and in some cases, fatalities.[3][4][5]

Metabolism of this compound is rapid and extensive, with the parent compound often being undetectable in urine samples.[3][4][8] The primary metabolic pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid metabolite, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid.[4] This metabolite is a crucial biomarker for confirming this compound consumption and is often found in higher concentrations in biological samples.[4][9] Other metabolic pathways include hydroxylation and the formation of glucuronide conjugates.[10][11]

Quantitative Data

The following tables summarize key quantitative data for this compound from in vitro pharmacological studies and forensic case reports.

Table 1: In Vitro Pharmacological Data for this compound

ParameterReceptorValueReference
Binding Affinity (Ki)hCB110.04 nM[4]
hCB20.786 nM[4]
Functional Activity (EC50)hCB1 ([³⁵S]GTPγS)0.54 nM[4]
hCB2 ([³⁵S]GTPγS)0.13 nM[4]
hCB1 (cAMP Inhibition)0.63 nM[4]
hCB1 (GIRK Activation)2.0 nM[4]
hCB2 (GIRK Activation)18 nM[4]

Table 2: Concentrations of this compound and its Metabolite in Forensic Casework

SpecimenAnalyteConcentration RangeReference
Serum/Whole BloodThis compound Metabolite77 - 636 ng/mL[5]
UrineAMB-FUB (this compound)0.06 ng/mL[8]
BloodAMB-FUB (this compound)0.03 ng/mL[8]

Signaling Pathway

This compound acts as a potent agonist at cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a signaling cascade that leads to its psychoactive and physiological effects.

MMB_FUBINACA_Signaling MMB_FUBINACA This compound CB1R CB1 Receptor MMB_FUBINACA->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization (Inhibition of Neurotransmission) K_ion->Hyperpolarization Experimental_Workflow_Urine cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample (1 mL) + Internal Standard Hydrolysis 2. Enzymatic Hydrolysis (55°C, 1 hr) Urine_Sample->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation 4. Evaporation to Dryness SPE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MSMS 6. LC-MS/MS Analysis (ESI+, MRM) Reconstitution->LC_MSMS

References

MMB-FUBINACA: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBINACA, also known as AMB-FUBINACA and FUB-AMB, is a potent synthetic cannabinoid receptor agonist that has been a subject of extensive research in neuroscience.[1][2][3] As an indazole-based synthetic cannabinoid, it demonstrates high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a notable potency as a CB1 receptor agonist.[1][4] This makes this compound a valuable pharmacological tool for investigating the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, pain perception, and mood.

These application notes provide detailed protocols for utilizing this compound in key in vitro neuroscience research assays. The information is intended to guide researchers in the effective application of this compound to probe the function of cannabinoid receptors and their downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and functional activity of this compound and its closely related analog, MDMB-FUBINACA, at human cannabinoid receptors. These values are essential for designing and interpreting experiments.

Table 1: Receptor Binding Affinity (Ki) of this compound and Analogs

CompoundReceptorKi (nM)Reference CompoundReference Ki (nM)
This compound hCB110.04--
hCB20.786--
MDMB-FUBINACA hCB11.14Δ⁹-THC16.17
hCB20.12--

Note: A lower Ki value indicates a higher binding affinity.[5]

Table 2: Functional Activity (EC50) of this compound and Analogs

CompoundAssayReceptorEC50 (nM)Reference CompoundReference EC50 (nM)
This compound [³⁵S]GTPγShCB10.54CP55,9400.18
hCB20.13CP55,9400.14
cAMP InhibitionhCB10.63CP55,9402.1
GIRK ActivationhCB12.0CP55,94042
hCB218CP55,9404.2
MDMB-FUBINACA [³⁵S]GTPγShCB10.2668--
hCB20.1411--
cAMP InhibitionhCB10.06 - 0.66--
hCB20.76--

Note: EC50 values represent the concentration of a drug that gives a half-maximal response.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway activated by this compound and a general workflow for its pharmacological characterization.

G MMB_FUBINACA This compound CB1R CB1 Receptor (GPCR) MMB_FUBINACA->CB1R Binds and Activates G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Modulates K_ion K+ GIRK->K_ion Allows Efflux Efflux K_ion->Efflux Efflux->Neuronal_Inhibition Leads to G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Studies (Preclinical) Receptor_Binding Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assays (Determine EC50 & Emax) Receptor_Binding->Functional_Assay Data_Analysis_vitro Data Analysis (Affinity & Potency) Functional_Assay->Data_Analysis_vitro Behavioral_Assays Behavioral Assays (e.g., Drug Discrimination) Data_Analysis_vitro->Behavioral_Assays Physiological_Measures Physiological Measurements (e.g., Hypothermia) Behavioral_Assays->Physiological_Measures Data_Analysis_vivo Data Analysis (Efficacy & Side Effects) Physiological_Measures->Data_Analysis_vivo End Pharmacological Profile Data_Analysis_vivo->End Start Compound Procurement & Preparation Start->Receptor_Binding

References

Troubleshooting & Optimization

Troubleshooting peak shape of MMB-FUBINACA in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography analysis of MMB-FUBINACA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing, fronting, or broad peaks) for this compound in my liquid chromatography analysis?

Poor peak shape for this compound is a common issue and can stem from several factors. The most frequent causes include:

  • Secondary Interactions: this compound is a basic compound. Its nitrogen atoms can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate secondary interactions. If the pH is not low enough to protonate the silanol groups, tailing will likely occur.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting or broadening.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (in reversed-phase LC), it can cause peak distortion.

  • Column Degradation: Over time, columns can become contaminated or develop voids in the packing material, leading to a general decline in peak shape quality.

Q2: What is the first and most critical parameter to check when troubleshooting peak tailing for this compound?

The mobile phase pH is the most critical parameter.[1] Due to the basic nature of this compound, secondary interactions with residual silanol groups on the column's stationary phase are a primary cause of peak tailing. Using an acidic mobile phase, typically with 0.1% formic acid, helps to suppress the ionization of these silanol groups, thereby minimizing these unwanted interactions and leading to a more symmetrical peak shape.

Q3: Can the choice of column impact the peak shape of this compound?

Absolutely. For basic compounds like this compound, using a modern, high-purity silica (B1680970) column that is well end-capped is highly recommended. End-capping chemically derivatizes most of the residual silanol groups, reducing the sites available for secondary interactions. Columns with different stationary phases (e.g., C18) and from various manufacturers can exhibit different levels of silanol activity, which will directly affect the peak shape of basic analytes.

Q4: My peak shape is still not ideal after optimizing the mobile phase. What else can I investigate?

If mobile phase optimization is insufficient, consider the following:

  • Sample Concentration and Injection Volume: Try diluting your sample or reducing the injection volume to rule out column overload.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Ideally, dissolve the sample in the mobile phase itself.

  • System Check: Inspect your LC system for any dead volume, loose fittings, or blockages in the tubing, which can contribute to peak broadening.

  • Column Health: If you are using a guard column, remove it and see if the peak shape improves. If it does, the guard column needs replacement. If the problem persists, the analytical column itself may be contaminated or degraded. Consider flushing the column with a strong solvent or replacing it if necessary.

Troubleshooting Guide

Issue: Peak Tailing
  • Primary Cause: Secondary interaction of the basic this compound molecule with acidic silanol groups on the column packing material.

  • Solutions:

    • Adjust Mobile Phase pH: Add an acidic modifier to your mobile phase. A common and effective choice is 0.1% formic acid in both the aqueous and organic mobile phase components. This will protonate the silanol groups, minimizing their interaction with the analyte.

    • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. These columns have fewer free silanol groups, which significantly reduces the potential for peak tailing with basic compounds.

    • Lower the Analyte Concentration: High concentrations can sometimes lead to tailing. Try injecting a more dilute sample.

    • Increase Buffer Strength: In some cases, increasing the ionic strength of the mobile phase with a buffer salt (e.g., ammonium (B1175870) formate) can help shield the silanol interactions and improve peak shape.

Issue: Peak Fronting
  • Primary Cause: Often a sign of column overload, where too much sample has been injected onto the column.

  • Solutions:

    • Reduce Injection Volume: Decrease the volume of sample you are injecting.

    • Dilute the Sample: Lower the concentration of this compound in your sample.

    • Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to fronting. Re-dissolve your sample in the initial mobile phase composition.

Issue: Broad Peaks
  • Primary Cause: Can be caused by a variety of issues, including extra-column volume, column degradation, or a mismatch between the sample solvent and mobile phase.

  • Solutions:

    • Minimize Extra-Column Volume: Ensure all tubing is as short as possible and that all fittings are secure and appropriate for your system to avoid dead volume.

    • Column Contamination/Degradation: A void at the head of the column can cause significant peak broadening. This can sometimes be addressed by reversing and flushing the column (if the manufacturer's instructions permit). If the column is old or has been used with complex matrices, it may be contaminated and require replacement.

    • Flow Rate: While a lower flow rate can sometimes improve peak shape, an excessively low flow rate can lead to broadening due to longitudinal diffusion. Ensure your flow rate is optimal for your column dimensions and particle size.

Experimental Protocols

Below is a detailed methodology for a typical LC-MS/MS analysis of this compound, designed to achieve good peak shape.

Objective: To achieve a symmetric, sharp peak for the quantification of this compound.

Materials:

  • Column: A high-quality reversed-phase C18 column (e.g., Waters Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or the initial mobile phase composition.

Procedure:

  • Sample Preparation: Dissolve the this compound standard or extracted sample in the sample solvent to a known concentration (e.g., in the range of 1-100 ng/mL).

  • LC System Setup:

    • Set the column temperature to 40°C.

    • Set the flow rate to 0.4 mL/min.

    • Set the injection volume to 5 µL.

  • Gradient Elution:

    • Start with a gradient of 30% Mobile Phase B.

    • Ramp to 95% Mobile Phase B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for 3 minutes before the next injection.

  • Data Acquisition: Acquire data using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor for the appropriate precursor and product ions for this compound.

Quantitative Data Summary

While specific comparative studies on this compound peak shape are limited in publicly available literature, the following table summarizes typical parameters from validated methods that are known to produce good peak shape (Asymmetry Factor ≈ 1.0).

ParameterRecommended ConditionExpected Outcome for Peak Shape
Column High-purity, end-capped C18 (e.g., Waters HSS T3, Acquity BEH C18)Minimizes silanol interactions, reducing tailing.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization, leading to symmetric peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolEnsures consistent pH throughout the gradient.
pH of Mobile Phase Approximately 2.7-3.5Optimal for protonating silanols and ensuring good peak shape for basic analytes.
Column Temperature 30-50 °CImproves efficiency and can reduce peak broadening.
Flow Rate 0.3 - 0.6 mL/min (for UHPLC)Optimized for column dimensions and particle size to ensure high efficiency.
Injection Volume 1 - 10 µLShould be minimized to prevent column overload and peak fronting.
Sample Solvent Initial mobile phase composition or weakerPrevents peak distortion due to solvent effects.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow Troubleshooting Peak Shape for this compound start Poor Peak Shape Observed (Tailing, Fronting, Broad) check_mobile_phase Is Mobile Phase pH Acidic? (e.g., 0.1% Formic Acid) start->check_mobile_phase adjust_ph Adjust Mobile Phase to low pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_overload Is Sample Concentration Too High? check_mobile_phase->check_overload Yes adjust_ph->check_mobile_phase reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_load->check_overload change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_column Is Column Old, Contaminated, or Not End-Capped? check_solvent->check_column No change_solvent->check_solvent replace_column Flush with Strong Solvent or Replace Column check_column->replace_column Yes check_system Check System for Dead Volume, Leaks, or Blockages check_column->check_system No replace_column->check_column fix_system Tighten Fittings, Cut Tubing, Clear Blockages check_system->fix_system Yes good_peak Good Peak Shape Achieved check_system->good_peak No fix_system->check_system

A logical workflow for troubleshooting poor peak shape of this compound.

References

Technical Support Center: Optimizing ESI-MS Analysis of MMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMB-FUBINACA and related synthetic cannabinoids. Our goal is to help you optimize the ionization of this compound in Electrospray Ionization Mass Spectrometry (ESI-MS) for reliable and sensitive detection.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound in a question-and-answer format.

Q1: Why am I observing a low signal intensity or poor sensitivity for this compound?

A1: Low signal intensity can stem from several factors, including suboptimal ionization parameters, matrix-induced ion suppression, inefficient sample extraction, or analyte degradation.[1]

Potential Causes & Recommended Solutions:

  • Suboptimal ESI Source Parameters: The efficiency of ion formation is highly dependent on the ESI source settings. Optimization of parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature is crucial.[1][2] A systematic approach, such as a Design of Experiments (DoE), can be employed to find the most effective settings.[3]

  • Matrix Effects: Co-eluting matrix components from complex biological samples (e.g., urine, blood) can suppress the ionization of this compound.[1]

    • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1][4]

    • Chromatographic Separation: Use a high-efficiency HPLC/UHPLC column to achieve better separation of this compound from matrix components.[1]

  • Inefficient Extraction: Poor recovery of this compound during sample preparation will lead to low signal intensity. Validate and optimize your extraction procedure to ensure high recovery rates.[1]

  • Analyte Degradation: this compound is known to be unstable in certain conditions, particularly in biological matrices where it can be rapidly metabolized.[1][5][6] Its primary metabolic pathway is the hydrolysis of the methyl ester to its corresponding butanoic acid metabolite.[1]

    • Target Metabolites: For reliable confirmation of intake, it is often necessary to target the more stable and abundant metabolites of this compound, such as the 3-methylbutanoic acid metabolite.[4][6]

    • Storage Conditions: Ensure proper storage of samples to minimize degradation. Freezing samples is generally recommended for better stability.[6]

Q2: I am observing significant in-source fragmentation of this compound. How can I minimize this?

A2: In-source fragmentation occurs when the analyte ion fragments within the ion source before entering the mass analyzer. This can complicate data interpretation and reduce the intensity of the desired precursor ion.

Potential Causes & Recommended Solutions:

  • High Fragmentor/Cone Voltage: The fragmentor or cone voltage is a key parameter that influences in-source fragmentation.

    • Optimize Voltage: Systematically reduce the fragmentor/cone voltage to find a balance between efficient ion transmission and minimal fragmentation.[7]

  • High Source Temperature: Elevated temperatures in the ESI source can induce thermal degradation of the analyte.

    • Lower Temperature: Reduce the drying gas and sheath gas temperatures to the lowest effective values that still ensure efficient desolvation.[1]

Q3: What are the common adducts observed for this compound in ESI-MS, and how can I control their formation?

A3: In positive ion mode ESI-MS, this compound predominantly forms the protonated molecule, [M+H]⁺.[8] However, the formation of other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, can occur, especially if there are contaminants in the mobile phase or sample.

Potential Causes & Recommended Solutions:

  • Mobile Phase Contamination: The presence of salts in the mobile phase is a common cause of adduct formation.

    • Use High-Purity Solvents and Additives: Employ high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) acetate).[9]

  • Sample Matrix: Biological samples can contain high concentrations of salts.

    • Effective Sample Cleanup: As mentioned previously, thorough sample preparation using SPE or LLE is essential to remove these salts.

Frequently Asked Questions (FAQs)

Q4: What are typical ESI-MS source parameters for the analysis of this compound and other synthetic cannabinoids?

A4: Optimal ESI-MS source parameters can vary between instruments. However, published methods provide a good starting point for optimization. The following table summarizes parameters used in various studies for the analysis of synthetic cannabinoids, including this compound.

ParameterValue RangeReference(s)
Ionization Mode Positive Electrospray Ionization (ESI+)[8],[10]
Capillary Voltage 3000 - 5500 V[8],[10],[9]
Drying Gas Temperature 270 - 550 °C[8],[10],[9],[3]
Drying Gas Flow Rate 10 - 12 L/min[8],[3]
Nebulizer Pressure 20 - 50 Psi[8],[10],[3]
Sheath Gas Temperature 400 °C[8]
Sheath Gas Flow Rate 12 L/min[8]
Nozzle Voltage 600 V[8]
Fragmentor Voltage 80 - 120 V[8],[11]

Q5: What is the primary metabolic pathway for this compound, and why is it important for its detection?

A5: The primary metabolic pathway for this compound is the hydrolysis of the methyl ester to form the corresponding butanoic acid metabolite (this compound 3,3-dimethylbutanoic acid).[1] The parent compound is often rapidly metabolized and may not be detectable for an extended period in biological samples.[5] Therefore, targeting this more stable and often more abundant metabolite is crucial for the reliable confirmation of this compound intake in toxicological and forensic analyses.[1][4][6]

Q6: Can you provide a general experimental protocol for the analysis of this compound in biological samples?

A6: The following is a generalized protocol based on common practices for the analysis of synthetic cannabinoids in urine and blood. Specific parameters should be optimized for your instrument and application.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) for Urine

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of ammonium carbonate buffer (pH 9.3).[4] For conjugated metabolites, an initial hydrolysis step with β-glucuronidase at 55°C for one hour may be required.[4][12]

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Agilent Bond Elut Plexa PAX) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.[4]

  • Sample Loading: Apply the pre-treated sample to the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of ammonium carbonate buffer, and then 2 mL of methanol.[4]

  • Elution: Elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 20:80 acetonitrile:0.1% formic acid in water).[1]

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters UPLC HSS T3, 1.8 µm, 2.1 mm × 150 mm).[10]

  • Mobile Phase:

    • A: Water with an additive such as 0.1% formic acid or 10 mM ammonium acetate.[1][9]

    • B: Acetonitrile or methanol with the same additive.[8][9]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.[1][9]

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an ESI source.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for qualitative analysis.[1][10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Urine/Blood) add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms ESI-MS/MS Detection lc->ms data Data Analysis ms->data

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_ionization Ionization Issues cluster_matrix Matrix Effects cluster_sample Sample Integrity start Low Signal Intensity? opt_source Optimize ESI Source (Voltage, Gas, Temp) start->opt_source Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) start->improve_cleanup Yes check_extraction Validate Extraction Recovery start->check_extraction Yes end Problem Solved opt_source->end Resolved? improve_cleanup->end opt_chrom Optimize Chromatography check_extraction->end check_stability Check Analyte Stability /Target Metabolites

Caption: A decision tree for troubleshooting low signal intensity in ESI-MS.

References

Technical Support Center: Identification of MMB-FUBINACA Thermal Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the thermal degradation of MMB-FUBINACA.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation products of this compound?

A1: When subjected to high temperatures, such as those encountered during smoking or vaping, this compound undergoes significant degradation. The primary degradation products identified include 1-(4-fluorobenzyl)-1H-indazole, 1-(4-fluorobenzyl)-1H-indazole-3-carbonitrile, and 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide.[1][2] At temperatures above 400°C, potentially toxic compounds like toluene, naphthalene, and 1-naphthylamine (B1663977) can also be formed.[3][4][5]

Q2: At what temperatures does this compound begin to degrade?

A2: Thermal degradation of this compound and similar carboxamide-type synthetic cannabinoids becomes significant at temperatures above 400°C.[3][4][5] Below this temperature, the compound is relatively stable.

Q3: What analytical techniques are most suitable for identifying this compound thermal degradation products?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed and effective technique for analyzing the pyrolysis products of this compound.[1][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also used, particularly for quantifying specific by-products like cyanide.[3][5] For unstable compounds, LC-MS is often the preferred method.[4]

Q4: Is there a risk of cyanide formation during the thermal degradation of this compound?

A4: Yes, the thermal degradation of this compound and other carboxamide-type synthetic cannabinoids can lead to the formation of cyanide, particularly at temperatures of 400°C and above.[2][3][4][5][6] One study reported the release of up to 27.44 μg of cyanide from 1 mg of MDMB-FUBINACA (a closely related compound) at 800°C.[1]

Q5: How does the degradation of this compound in a laboratory setting mimic real-world usage?

A5: Laboratory pyrolysis studies, often using a thermolysis probe, are designed to simulate the high temperatures that occur during smoking or vaping.[3][4][5] These experiments provide insight into the potential exposure of users to harmful thermal degradation products.

Troubleshooting Guides

Issue 1: Poor or no detection of degradation products.

Possible Cause Troubleshooting Step
Insufficient Pyrolysis Temperature Ensure the pyrolysis temperature is at least 400°C, as significant degradation occurs above this point.[3][4][5]
Inadequate Sample Amount Increase the amount of this compound sample being pyrolyzed to ensure detectable quantities of degradation products are formed.
Improper GC-MS Transfer Check the transfer line temperature from the pyrolyzer to the GC-MS to prevent condensation and loss of analytes.
MS Detector Sensitivity Verify the sensitivity and calibration of the mass spectrometer to ensure it can detect the expected low concentrations of some degradation products.

Issue 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Inconsistent Heating Ensure the pyrolysis probe provides consistent and accurate temperature control for each sample run.
Sample Heterogeneity If analyzing this compound in a matrix (e.g., herbal material), ensure the sample is homogenized to achieve uniform distribution.
Carryover in the Injection Port Clean the GC injection port and replace the liner between runs to prevent contamination from previous samples.
Variability in Sample Preparation Standardize the sample preparation procedure, including solvent type and concentration, for all experiments.

Issue 3: Identification of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Contamination Analyze a blank (solvent or empty sample tube) to identify any background contaminants from the system or sample handling.
Secondary Degradation Products Consider the possibility of secondary reactions or further degradation of primary products, especially at very high temperatures.
Matrix Effects If analyzing a complex sample, perform a matrix blank analysis to identify interfering compounds.
Mass Spectral Library Mismatch Manually interpret the mass spectra of unknown peaks and compare them with literature data for known synthetic cannabinoid degradation products.

Quantitative Data

Table 1: Thermal Degradation Products of MDMB-FUBINACA (a close analog of this compound) and Cyanide Formation

Temperature (°C)Identified Degradation ProductsCyanide Released (μg/mg)
< 400 Minimal degradation observedNot significant
400 Toluene, Naphthalene, 1-NaphthylamineNot specified, but formation begins
600 1-(4-fluorobenzyl)-1H-indazole, 1-(4-fluorobenzyl)-1H-indazole-3-carbonitrile, 1-(4-fluorobenzyl)-1H-indazole-3-carboxamideNot specified
800 Further degradation and fragmentationUp to 27.44 (for MDMB-FUBINACA)[1]

Note: This table is compiled from data on MDMB-FUBINACA, which is structurally very similar to this compound and is expected to have a comparable degradation profile.

Experimental Protocols

Protocol 1: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis

This protocol is based on methodologies described for the analysis of synthetic cannabinoid thermal degradation.[3][4]

  • Sample Preparation:

    • Dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 0.5 mg/mL.

    • Add a precise volume (e.g., 16 µL) of the solution into quartz capillary tubes.

    • Allow the solvent to evaporate completely, leaving the solid analyte in the tube.

  • Pyrolysis:

    • Utilize a thermolysis/pyrolysis probe coupled to a GC-MS system.

    • Sequentially heat the sample-containing quartz tubes to the desired temperatures (e.g., 200, 400, 600, and 800 °C).

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column, such as a DB-1 (30 m × 250 μm × 0.25 μm).

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial temperature: 40°C.

      • Ramp 1: Increase to 300°C at a rate of 10°C/min and hold for 9 minutes.

      • Ramp 2: Increase to 325°C at a rate of 15°C/min and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 50–550.

  • Data Analysis:

    • Identify the resulting thermal degradants by comparing their mass spectra with a reference library (e.g., NIST).

    • For tentatively identified compounds, perform manual interpretation of the mass spectral data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Dissolve this compound in Acetonitrile prep2 Aliquot into Quartz Tubes prep1->prep2 prep3 Evaporate Solvent prep2->prep3 pyrolysis Thermolysis Probe (200-800°C) prep3->pyrolysis gcms GC-MS System pyrolysis->gcms Transfer of Degradants data_acq Data Acquisition (m/z 50-550) gcms->data_acq lib_search Mass Spectral Library Search data_acq->lib_search manual_interp Manual Interpretation data_acq->manual_interp identification Identification of Degradation Products lib_search->identification manual_interp->identification

Caption: Experimental workflow for identifying this compound thermal degradation products.

troubleshooting_guide cluster_detection Issue: Poor/No Detection cluster_reproducibility Issue: Inconsistent Results cluster_peaks Issue: Unexpected Peaks start Problem Encountered During Analysis cause1_1 Insufficient Pyrolysis Temp? start->cause1_1 No Peaks cause2_1 Inconsistent Heating? start->cause2_1 Variable Peaks cause3_1 Contamination? start->cause3_1 Extra Peaks cause1_2 Inadequate Sample Amount? cause1_1->cause1_2 cause1_3 Improper GC-MS Transfer? cause1_2->cause1_3 solution Implement Corrective Action cause1_3->solution cause2_2 Sample Heterogeneity? cause2_1->cause2_2 cause2_3 Injection Port Carryover? cause2_2->cause2_3 cause2_3->solution cause3_2 Secondary Degradation? cause3_1->cause3_2 cause3_3 Matrix Effects? cause3_2->cause3_3 cause3_3->solution

Caption: Logical troubleshooting guide for this compound degradation analysis.

References

Minimizing matrix effects in MMB-FUBINACA bioanalytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects in MMB-FUBINACA bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting endogenous components from the biological sample.[1] For this compound, which is often analyzed in complex matrices like plasma, blood, or urine, these interfering substances can either suppress or enhance the analyte's signal.[1][2] Ion suppression is more common and leads to a decreased signal, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][2] Key interfering molecules include phospholipids (B1166683) and proteins.[1][3]

Q2: My this compound signal is low and variable in plasma samples. Is this due to matrix effects?

A2: Low and variable signal intensity for this compound in complex biological matrices like plasma is a classic indicator of ion suppression.[1] Endogenous components, such as phospholipids, can co-elute with this compound and compete for ionization, leading to a suppressed signal.[1][3] To confirm if matrix effects are the cause, a post-extraction addition experiment is recommended.[1][2]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample to that in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extracted Sample / Peak Area in Neat Solution) x 100[1][2]

A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]

Q4: What is the most effective strategy to minimize matrix effects?

A4: The most effective strategy is to improve the sample preparation procedure to remove interfering matrix components before LC-MS/MS analysis.[1][3][4] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples by selectively isolating this compound and removing a significant portion of phospholipids and other interferences.[1][3]

Q5: Are there alternative sample preparation techniques to SPE?

A5: Yes, other common techniques include:

  • Protein Precipitation (PPT): A simpler and faster method using a solvent like cold acetonitrile (B52724) to remove proteins. While effective for protein removal, it may not adequately eliminate phospholipids, a major source of ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition this compound away from matrix components.[1][5]

  • Supported Liquid Extraction (SLE): This is another option for extracting synthetic cannabinoids from whole blood.[6]

Q6: Can chromatographic conditions be optimized to reduce matrix effects?

A6: Yes. Optimizing the chromatographic separation to ensure this compound elutes in a region free from the bulk of matrix components (often near the solvent front) can significantly reduce ion suppression.[1] Developing a gradient elution method is often helpful.[1][6]

Q7: How can I correct for matrix effects if they cannot be completely eliminated?

A7: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification by comparing the peak area ratio of the analyte to the internal standard.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low signal intensity for this compound Ion suppression due to co-eluting matrix components.[1]- Improve sample cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[1][3]- Optimize chromatography: Adjust the LC gradient to separate this compound from the ion suppression zone.[1]- Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[1]
Poor reproducibility and accuracy Uncompensated matrix effects.[1]- Incorporate a stable isotope-labeled internal standard (SIL-IS): This is the most reliable way to correct for matrix effects.[1]- Use matrix-matched calibrants: Prepare calibration standards in the same biological matrix as the samples to ensure that standards and samples experience similar matrix effects.[1]
High background noise Contamination from solvents, sample matrix, or the LC-MS system.[7]- Isolate the source: Divert the LC flow to waste to determine if the noise originates from the LC or MS system.[7]- Use high-purity solvents: Ensure all solvents and additives are LC-MS grade.[7]- Perform system maintenance: Regularly clean the ion source and other components of the LC-MS system.[7]
Analyte not detected in a suspected positive sample Instability of this compound in the biological matrix.[5][8]- Review sample storage history: this compound can be unstable in blood at room temperature or refrigerated conditions; freezing is recommended.[9]- Analyze for metabolites: The parent compound may have been metabolized to its butanoic acid metabolite, which is more stable.[8][9]- Ensure proper sample handling: Avoid multiple freeze-thaw cycles by aliquoting samples upon receipt.[5]

Experimental Protocols

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general procedure and may require optimization for specific instruments and reagents.

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate internal standard.

  • Condition Cartridge: Condition a mixed-mode or polymeric reversed-phase SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.[1]

  • Wash:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.[1]

    • Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.[1]

  • Elute: Elute this compound from the cartridge using 1 mL of methanol or another suitable organic solvent.[1]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[6]

Liquid-Liquid Extraction (LLE) for Whole Blood Samples

This protocol is adapted from methodologies for synthetic cannabinoid extraction.[5]

  • Sample Preparation: To 1 mL of whole blood, add an appropriate internal standard.

  • pH Adjustment: Add a suitable buffer to adjust the pH (e.g., an alkaline buffer).[5]

  • Extraction:

    • Add an organic extraction solvent (e.g., ethyl acetate).[5]

    • Vortex to mix and then centrifuge to separate the layers.[5]

  • Isolate and Dry: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[5]

Quantitative Data Summary

Table 1: Method Validation Parameters for Synthetic Cannabinoids in Biological Matrices

AnalyteMatrixMethodLOQ (ng/mL)Recovery (%)Matrix Effect (%)Reference
This compound & othersWhole BloodLC-MS/MS-> 60-[6]
4F-MDMB-BINACABloodLC-MS/MS0.05-0.183.1–97.591.1-109.4[10]
AMB-FUBINACARat PlasmaLC-MS/MS0.012–0.01695.4–106.8-[11]
AMB-FUBINACARat UrineLC-MS/MS0.003–0.00592.0–106.893.4–118.0[11]
AB-FUBINACABlood---5.7[12]

Note: Data is compiled from various studies and methodologies may differ.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Blood, Urine) add_is Add Internal Standard start->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction dry_recon Evaporate & Reconstitute extraction->dry_recon lc LC Separation dry_recon->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Solutions start Poor Signal or Reproducibility? post_extraction Perform Post-Extraction Addition Experiment start->post_extraction calc_me Calculate Matrix Effect (%) post_extraction->calc_me is_suppression Ion Suppression Confirmed? calc_me->is_suppression improve_prep Improve Sample Preparation (SPE/LLE) is_suppression->improve_prep Yes no_suppression Check Instrument Performance & Analyte Stability is_suppression->no_suppression No optimize_lc Optimize LC Separation improve_prep->optimize_lc end Re-evaluate Method Performance improve_prep->end use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is optimize_lc->end use_sil_is->end no_suppression->end cannabinoid_receptor_pathway cluster_cell Cellular Response mmb This compound (Synthetic Cannabinoid) receptor CB1/CB2 Receptors mmb->receptor g_protein Gi/o Protein Activation receptor->g_protein ac Inhibition of Adenylyl Cyclase g_protein->ac ion_channel Modulation of Ion Channels g_protein->ion_channel mapk Activation of MAPK Pathway g_protein->mapk camp Decreased cAMP Levels ac->camp effects Psychoactive & Physiological Effects camp->effects ion_channel->effects mapk->effects

References

Optimization of solid-phase extraction for MMB-FUBINACA from urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of solid-phase extraction (SPE) for the analysis of MMB-FUBINACA (also known as AMB-FUBINACA) and its metabolites from urine samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction process.

Q1: Why am I experiencing low recovery of my target analytes?

A1: Low recovery is a common issue that can stem from several factors in your SPE protocol.

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. For synthetic cannabinoids and their metabolites, which have varying polarities, polymeric sorbents are often preferred. Hydrophilic-Lipophilic Balanced (HLB) sorbents are frequently recommended and have been shown to provide quantitative recoveries for synthetic cannabinoids in biological fluids.[1][2] Reversed-phase silica-based sorbents like C18 can also be used.[1][2]

  • Incorrect Sample pH: The pH of the urine sample before loading onto the SPE cartridge affects the charge state of the analytes and their interaction with the sorbent. For acidic metabolites, adjusting the pH can be crucial. For example, after hydrolysis, buffering the sample to a specific pH (e.g., pH 6 or 9.3) is a common step to ensure optimal binding.[3][4]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent completely. A systematic evaluation of elution solvents is recommended. Methanol (B129727), acetonitrile (B52724), or mixtures thereof are commonly used.[1] Sometimes, a multi-step elution or a stronger solvent like a mixture of acetonitrile and acetone (B3395972) is necessary.[5]

  • Analyte Instability: this compound, being a methyl ester, can be unstable in biological matrices like blood.[3] While its stability in urine is a consideration, the primary targets are often its more stable metabolites, such as the butanoic acid metabolite, formed via ester hydrolysis.[3][6] Focusing on these stable metabolites can provide more reliable results.

Q2: How can I reduce matrix effects that are interfering with my analysis?

A2: Matrix effects, caused by co-eluting endogenous components from urine, can suppress or enhance the analyte signal in mass spectrometry.

  • Optimize the Washing Step: A critical step to reduce interferences is the wash step after sample loading. Flushing the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) can remove hydrophilic interferences without prematurely eluting the target analytes.[1] Some methods have found that washing with an acetone-water mixture can significantly reduce impurities.[2]

  • Select a More Specific Sorbent: If a general-purpose sorbent like C18 or HLB still results in high matrix effects, consider a mixed-mode or ion-exchange sorbent. These can provide higher selectivity by utilizing multiple interaction mechanisms (e.g., hydrophobic and ion-exchange) to better isolate the analytes from the complex urine matrix.[7] Anion exchange sorbents have been used effectively to reduce matrix components for cannabinoid analysis.[7]

  • Sample Dilution: While it may reduce sensitivity, diluting the urine sample before extraction can sometimes mitigate severe matrix effects.

Q3: My results are not reproducible. What could be causing the poor precision?

A3: Poor reproducibility, often seen as a high coefficient of variation (CV), points to inconsistencies in the experimental procedure.

  • Inconsistent Flow Rates: Ensure that the flow rates during sample loading, washing, and elution are slow and consistent across all samples. Using a vacuum manifold with controlled pressure or an automated SPE system helps maintain uniformity. A flow rate of around 1.0 mL/min is often suggested for sample loading.[1]

  • Cartridge Drying: The step after washing and before elution, where the cartridge is dried, is crucial. Incomplete or inconsistent drying can leave residual water, which can affect the subsequent elution step and lead to variable recoveries. Drying under vacuum for a set amount of time (e.g., 5 minutes) is a common practice.[1]

  • Method Optimization: A fully optimized and validated method is key to achieving reproducibility.[8] This includes ensuring that small variations in parameters like pH or solvent composition do not lead to large changes in results.

Q4: I can't detect the parent this compound compound in my urine samples. Is my extraction failing?

A4: Not necessarily. It is very common for the parent this compound compound to be absent in urine samples.[6] Synthetic cannabinoids are often extensively metabolized in the body, and the parent drug is either not excreted in urine or is present at extremely low concentrations.[6][9] The primary targets for urine analysis are the more abundant phase I metabolites, such as those formed by ester hydrolysis (e.g., this compound 3-methylbutanoic acid).[3][6] Therefore, analytical methods should be targeted towards these metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended SPE sorbent for extracting this compound metabolites from urine?

A1: Polymeric, hydrophilic-lipophilic balanced (HLB) SPE cartridges are highly recommended and widely used for extracting a broad range of synthetic cannabinoid metabolites from urine.[1][2][10] They offer good retention for compounds of varying polarities. Other sorbents like Agilent Plexa PAX, a mixed-mode polymeric sorbent, have also been used successfully.[3][6]

Q2: Is an enzymatic hydrolysis step necessary before SPE?

A2: Yes, a hydrolysis step is highly recommended. Metabolites of synthetic cannabinoids are often excreted in urine as glucuronide conjugates.[9] To detect them, these conjugates must be cleaved. This is typically done by incubating the urine sample with a β-glucuronidase enzyme solution before proceeding with the extraction.[3][4][11][12]

Q3: What are the optimal pH conditions for the extraction?

A3: The optimal pH depends on the target analytes and the sorbent used. Following the enzymatic hydrolysis step (often performed at pH 6-7), the sample is frequently buffered to a slightly basic pH.[9] For instance, adding an ammonium (B1175870) carbonate buffer to achieve a pH of 9.3 is a common step before loading the sample onto a polymeric SPE cartridge like Plexa PAX.[3][6] This ensures that acidic metabolites are in the proper ionic state for retention.

Q4: Which solvents are most effective for eluting this compound metabolites from the SPE cartridge?

A4: Methanol and acetonitrile are the most common and effective elution solvents.[1] The choice may depend on the specific metabolites and the sorbent. Sometimes, mixtures are used, or the pH is modified with additives like formic acid to improve elution efficiency.[11][12]

Data and Protocols

Data Summary

Table 1: Comparison of SPE Sorbent Performance for Synthetic Cannabinoids

Sorbent TypeTarget AnalytesRecovery Rate (%)Matrix Effect (%)Reference
Oasis HLB11 Synthetic Cannabinoids69.90 - 118.3980 - 100 (for most)[10]
Supel-Select HLB8 Synthetic CannabinoidsQuantitativeNot Specified[1]
Phenyl Silica-Based61 Synthetic Cannabinoid Metabolites43 - 9781 - 185[13]
Anion Exchange (AXS)Cannabinoids (THC-COOH)≥79.8Not Specified (Good Selectivity)[7]

Table 2: Example Parameters for a Generic SPE Protocol

StepReagent/SolventTypical VolumePurpose
Conditioning Methanol2-3 mLTo wet the sorbent and activate functional groups.
Equilibration Deionized Water / Buffer2-3 mLTo remove the organic solvent and prepare for the aqueous sample.
Sample Loading Pre-treated Urine Sample1 mLTo apply the sample to the sorbent.
Washing Deionized Water / Weak Buffer1-2 mLTo remove hydrophilic interferences.
Elution Methanol / Acetonitrile2-3 mLTo desorb and collect the analytes of interest.
Detailed Experimental Protocol: SPE for this compound Metabolites

This protocol is a generalized example based on common procedures found in the literature.[3][4][6] Optimization and validation are required for your specific laboratory conditions and instrumentation.

1. Sample Pre-treatment (Hydrolysis)

  • Pipette 1 mL of urine sample into a labeled tube.

  • Add 50 µL of an appropriate internal standard solution (containing deuterated analogues of the target metabolites).

  • Add 50 µL of a rapid hydrolysis buffer and 40 µL of β-glucuronidase enzyme solution.

  • Vortex the mixture gently.

  • Incubate the sample at 55-60°C for 1 hour to ensure complete hydrolysis of glucuronide conjugates.[3][12]

  • Allow the sample to cool to room temperature.

  • Add 1 mL of a buffer solution (e.g., Ammonium Carbonate, pH 9.3) and vortex.[3]

2. Solid-Phase Extraction (Using a Polymeric Sorbent)

  • Conditioning: Condition the SPE cartridge (e.g., Agilent Bond Elut Plexa PAX, 60 mg) by passing 2 mL of methanol through it.[3]

  • Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water through it. Do not let the sorbent bed go dry.[3]

  • Sample Loading: Load the entire pre-treated urine sample from step 1.7 onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 5-10 minutes to remove all residual water.

  • Elution: Elute the target metabolites by passing 2 mL of an appropriate elution solvent (e.g., methanol) through the cartridge. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial for injection.

Visualizations

SPE_Workflow cluster_Pre Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Post Analysis Urine 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Buffer 3. pH Adjustment / Buffering Hydrolysis->Buffer Load 6. Sample Loading Buffer->Load Condition 4. Cartridge Conditioning (e.g., Methanol) Equilibrate 5. Equilibration (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 7. Washing Step (e.g., Water) Load->Wash Dry 8. Dry Sorbent Wash->Dry Elute 9. Analyte Elution (e.g., Methanol) Dry->Elute Evaporate 10. Evaporation to Dryness Elute->Evaporate Reconstitute 11. Reconstitution Evaporate->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for SPE of this compound metabolites.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Detected Cause1 Is sample pH optimal for analyte retention? Start->Cause1 Cause2 Is SPE sorbent appropriate for the analytes? Cause1->Cause2 Yes Solution1 Adjust sample pH before loading. Verify buffer effectiveness. Cause1->Solution1 No Cause3 Is elution solvent strong enough? Cause2->Cause3 Yes Solution2 Test alternative sorbents (e.g., HLB, Mixed-Mode). Cause2->Solution2 No Cause4 Was the hydrolysis step complete? Cause3->Cause4 Yes Solution3 Test stronger solvents or mixtures. Increase elution volume. Cause3->Solution3 No Solution4 Check enzyme activity. Optimize incubation time/temp. Cause4->Solution4 No

Caption: Troubleshooting logic diagram for low analyte recovery in SPE.

Metabolism_Pathway Parent This compound (Parent Drug) Metabolite This compound 3-Methylbutanoic Acid (Primary Urinary Metabolite) Parent->Metabolite Ester Hydrolysis (in vivo metabolism) Urine Target for Urine Analysis Metabolite->Urine

Caption: Simplified metabolic pathway of this compound in the body.

References

Technical Support Center: MMB-FUBINACA In Vitro Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to address variability and troubleshoot common issues encountered in in vitro functional assays of MMB-FUBINACA (also known as AMB-FUBINACA).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why are my this compound potency (EC₅₀) and efficacy (Eₘₐₓ) values inconsistent across experiments?

A1: Variability in results is a common challenge. Several factors can contribute to this:

  • Compound Solubility and Stability: this compound is highly lipophilic. The choice of solvent (e.g., DMSO, acetonitrile) and final concentration can impact its solubility and stability in aqueous assay buffers.[1] Precipitation of the compound at high concentrations can lead to inaccurate dose-response curves.

    • Troubleshooting:

      • Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells.

      • Prepare fresh dilutions from a concentrated stock for each experiment.

      • Visually inspect dilutions for any signs of precipitation.

      • Consider using BSA in the assay buffer to reduce non-specific binding of the compound to labware.[2]

  • Cell Culture Conditions: The health, density, and passage number of the cells expressing the cannabinoid receptors (e.g., HEK293, CHO) are critical. Over-passaged cells may exhibit altered receptor expression levels or signaling capacity.

    • Troubleshooting:

      • Maintain a consistent cell seeding density and culture duration before the assay.

      • Use cells within a defined, low passage number range.

      • Regularly check cell morphology and viability.

  • Assay-Specific Parameters: Minor variations in incubation times, temperatures, and reagent concentrations can significantly affect outcomes.[3]

    • Troubleshooting:

      • Strictly adhere to a validated standard operating procedure (SOP).

      • Ensure temperature uniformity across the incubation plate.

      • Use calibrated pipettes and perform serial dilutions carefully.

Q2: I'm observing a low signal-to-basal ratio in my [³⁵S]GTPγS binding assay. What are the potential causes?

A2: A low signal window in a GTPγS binding assay can mask the true effect of the compound. Key factors include:

  • Membrane Quality: The quality and concentration of the cell membranes expressing the CB1 receptor are paramount. Poor membrane preparation can result in low receptor density or the presence of endogenous GTP.

    • Troubleshooting:

      • Optimize the membrane preparation protocol to ensure high receptor yield.[4]

      • Determine the optimal membrane protein concentration per well through titration experiments.[4]

      • Ensure complete removal of endogenous nucleotides during preparation.

  • Assay Buffer Composition: The concentrations of GDP, Mg²⁺, and Na⁺ are critical for regulating G-protein activation.[3]

    • Troubleshooting:

      • Optimize the GDP concentration to minimize basal binding without overly inhibiting agonist-stimulated binding. A typical final concentration is around 10 µM.[4]

      • Ensure the presence of Mg²⁺, as it is an absolute requirement for agonist stimulation.[3]

      • Adjust NaCl concentration, as it can influence agonist affinity.

  • [³⁵S]GTPγS Reagent: The age and quality of the radiolabeled GTPγS can affect its binding activity.

    • Troubleshooting:

      • Use fresh, high-quality [³⁵S]GTPγS.

      • Avoid repeated freeze-thaw cycles.

Q3: Why do my results for this compound differ between cAMP, β-arrestin, and GTPγS assays?

A3: It is expected to see different potency and efficacy values for this compound across different assay platforms. This is because each assay measures a distinct event in the receptor signaling cascade. This compound, like many synthetic cannabinoids, is a potent and highly efficacious agonist in all of these pathways.[5][6]

  • GTPγS Binding Assay: Measures the direct activation of the G-protein, which is one of the earliest events following receptor binding.[7]

  • cAMP Inhibition Assay: Measures a downstream consequence of Gαi/o protein activation—the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.[4] This signal can be amplified, potentially leading to higher observed potency compared to the GTPγS assay.

  • β-Arrestin Recruitment Assay: Measures a G-protein-independent pathway associated with receptor desensitization, internalization, and activation of other signaling cascades.[8][9] Differences in this pathway relative to G-protein signaling can indicate ligand bias. Studies show this compound potently drives the translocation of β-arrestins.[5]

These different results provide a more complete pharmacological profile of the compound, highlighting its functional selectivity.

Q4: Can the choice of cell line impact the experimental outcome?

A4: Yes, the choice of cell line is critical. Different cell lines (e.g., HEK293, CHO, AtT20) have distinct endogenous signaling machinery, which can influence the observed pharmacology of this compound. For example, the relative expression levels of G-proteins, adenylyl cyclase isoforms, and β-arrestins can vary, leading to differences in measured potency and efficacy. It is crucial to use a well-characterized cell line with stable expression of the human CB1 or CB2 receptor and to report the cell line used in any publication.[1][10]

Quantitative Data Summary

The following tables summarize key in vitro pharmacological parameters for this compound and other relevant cannabinoids. Note that values can vary depending on the specific assay conditions and cell line used.

Table 1: Receptor Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) at hCB₁ Receptor

CompoundAssay TypeCell LineKᵢ (nM)EC₅₀ (nM)Citation
This compound Radioligand BindingHEK29310.04-[10]
This compound [³⁵S]GTPγSHEK293-0.54[10]
This compound cAMP InhibitionCHO-hCB₁-~7.9 (pEC₅₀ 8.1)[1]
This compound cAMP InhibitionAtT20-FlpIn-0.63[10]
This compound β-Arrestin-2HEK-3HA-hCB₁-~2.5 (pEC₅₀ 8.6)[5]
MDMB-FUBINACA Radioligand BindingHEK2930.84-[1][11]
CP55,940 Radioligand BindingHEK2931.15-[11]
CP55,940 [³⁵S]GTPγSHEK293-0.18[10]
Δ⁹-THC Radioligand BindingHEK29337.3-[1][11]
Δ⁹-THC cAMP InhibitionCHO-hCB₁-~316 (pEC₅₀ 6.5)[1]

Table 2: Efficacy (Eₘₐₓ) at hCB₁ Receptor (Relative to Control)

CompoundAssay TypeEₘₐₓ (% of CP55,940)Eₘₐₓ (% of Forskolin Inhibition)Citation
This compound [³⁵S]GTPγS~100%-[1]
This compound cAMP Inhibition-~100%[1]
Δ⁹-THC [³⁵S]GTPγS~50%-[1]
Δ⁹-THC cAMP Inhibition-~25%[1]

Visualizations: Pathways and Workflows

G cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling CB1 CB1 Receptor Gi Gαi/o Protein CB1->Gi Activates Arrestin β-Arrestin 2 CB1->Arrestin Recruits MMB This compound MMB->CB1 Binds & Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Internalization Receptor Internalization & Downstream Signaling Arrestin->Internalization

Caption: Canonical signaling pathways activated by this compound at the CB1 receptor.

G A 1. Cell Culture (e.g., HEK293-hCB1) C 3. Assay Plate Setup (Add cells, compounds, reagents) A->C B 2. Compound Preparation (Serial Dilution of this compound) B->C D 4. Incubation (Specified time and temperature) C->D E 5. Signal Detection (e.g., Scintillation counting, Luminescence) D->E F 6. Data Analysis (Normalize data, fit dose-response curve) E->F G Result: EC₅₀ / Eₘₐₓ Values F->G G Start Problem: High Variability in EC₅₀ Q1 Are stock solutions freshly prepared? Start->Q1 Compound Handling Q2 Are cell passage numbers consistent? Start->Q2 Cell Culture Q3 Are assay conditions (time, temp) identical? Start->Q3 Assay Protocol A1_Yes Consistent solvent use? (Type & final %) Q1->A1_Yes Yes A1_No Action: Prepare fresh stock solutions from powder for each experiment. Q1->A1_No No A1_Yes->A1_No No A1_Yes->Q2 Yes A2_Yes Consistent seeding density and confluency? Q2->A2_Yes Yes A2_No Action: Use cells within a narrow passage range. Discard old cultures. Q2->A2_No No A2_Yes->A2_No No A2_Yes->Q3 Yes A3_Yes Action: Review data analysis. Check for outliers and normalization errors. Q3->A3_Yes Yes A3_No Action: Strictly follow SOP. Ensure equipment is calibrated. Q3->A3_No No

References

Improving the solubility of MMB-FUBINACA in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving MMB-FUBINACA in physiological buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as FUB-AMB or AMB-FUBINACA) is a potent, indazole-based synthetic cannabinoid that acts as a full agonist at the cannabinoid receptors CB1 and CB2.[1][2] Its chemical structure renders it highly lipophilic, leading to very low solubility in aqueous solutions like physiological buffers and cell culture media.[1][3] This poor solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the primary solvents for creating a stock solution of this compound?

A2: this compound is readily soluble in organic solvents. For research purposes, the most commonly used solvents for creating high-concentration stock solutions are dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[4][5] It is crucial to ensure the this compound is fully dissolved in the organic solvent before any subsequent dilution into aqueous buffers.

Q3: What is the maximum recommended final concentration of organic solvents like DMSO in my in vitro experiments?

A3: High concentrations of organic solvents can be toxic to cells and may interfere with your assay. For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5%, and ideally below 0.1%, to minimize these off-target effects.[6][7]

Q4: Can I sonicate or heat the this compound solution to improve its solubility?

A4: Gentle warming of the physiological buffer to 37°C before adding the this compound stock solution can help prevent precipitation.[4][6] Brief sonication of the stock solution can also aid in dissolving the compound fully. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound.[3]

Q5: Are there alternatives to co-solvents for improving the solubility of this compound?

A5: Yes, several other techniques can be employed. The use of cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic compounds.[8][9] Another effective method is the use of surfactants or detergents at concentrations above their critical micelle concentration to form micelles that encapsulate the this compound. Additionally, formulating with a carrier protein like bovine serum albumin (BSA) or human serum albumin (HSA) can help maintain the solubility of lipophilic compounds in aqueous media.[5][10]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution in Physiological Buffer
Potential Cause Explanation Recommended Solution
Rapid Dilution ("Crashing Out") Adding a concentrated organic stock solution directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to the hydrophobic compound precipitating out of solution.[6]Perform a stepwise dilution. Add the pre-warmed (37°C) physiological buffer dropwise to the this compound stock solution while gently vortexing.[4][10]
High Final Concentration The intended final concentration of this compound in the buffer exceeds its solubility limit.Decrease the final working concentration of this compound. If a higher concentration is necessary, a solubilizing excipient will be required.
Low Temperature of Buffer The solubility of many organic compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) physiological buffer for dilutions.[6]
Issue 2: this compound Precipitates Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Compound Instability This compound, particularly its ester group, may be susceptible to hydrolysis and degradation in aqueous media over extended periods, leading to the formation of less soluble metabolites.[5]Prepare fresh solutions for each experiment. For long-term studies, assess the stability of this compound in your specific media by incubating it for the duration of the experiment and analyzing for degradation via HPLC.
Interaction with Media Components Components in complex media, such as salts and proteins, can interact with this compound and reduce its solubility over time.[11]Consider using a carrier protein like 0.1% BSA in your buffer to help keep the compound in solution.[5]
Evaporation of Media In long-term cultures, evaporation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator and use appropriate culture plate seals or low-evaporation lids.[6]

Quantitative Data Summary

The following table summarizes the known solubility of this compound and a related metabolite in various solvents.

CompoundSolvent/BufferSolubility
MDMB-FUBINACADMF15 mg/mL
MDMB-FUBINACADMSO2 mg/mL
MDMB-FUBINACAEthanol2 mg/mL
MDMB-FUBINACADMF:PBS (pH 7.2) (1:3)0.25 mg/mL
MDMB-FUBINACA metabolite M1PBS (pH 7.2)0.10 mg/mL

Data sourced from the World Health Organization Critical Review Report on MDMB-FUBINACA and Cayman Chemical product information.[4][12]

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent (DMSO) and Stepwise Dilution
  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Prepare the Physiological Buffer:

    • Prepare your desired physiological buffer (e.g., PBS, pH 7.4).

    • Pre-warm the buffer to 37°C in a water bath.

  • Perform Stepwise Dilution:

    • In a sterile conical tube, add the required volume of the this compound stock solution.

    • While gently vortexing the tube, add the pre-warmed physiological buffer to the stock solution drop-by-drop.

    • Continue adding the buffer slowly until the final desired concentration is reached.

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may be necessary to reduce the final concentration or use an alternative solubilization method.

    • Ensure the final DMSO concentration is below the toxic limit for your experimental system (ideally <0.1% for cell cultures).

Protocol 2: Improving this compound Solubility with Bovine Serum Albumin (BSA)
  • Prepare a BSA-Containing Buffer:

    • Prepare your desired physiological buffer (e.g., PBS, pH 7.4).

    • Add BSA to the buffer to a final concentration of 0.1% (w/v).

    • Ensure the BSA is fully dissolved and the solution is well-mixed.

    • Pre-warm the BSA-containing buffer to 37°C.

  • Prepare this compound Stock:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Dilute into BSA-Containing Buffer:

    • Follow the stepwise dilution procedure described in Protocol 1, using the pre-warmed 0.1% BSA-containing buffer instead of a plain buffer. The BSA will act as a carrier protein to help maintain the solubility of the lipophilic this compound.

Visualizations

MMB_FUBINACA_Signaling_Pathway MMB_FUBINACA This compound CB1R CB1 Receptor MMB_FUBINACA->CB1R Agonist Binding Gi_Go Gi/o Protein CB1R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation

Caption: this compound signaling pathway via the CB1 receptor.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Options start Start: Dissolve this compound in Physiological Buffer check_precipitation Precipitation Observed? start->check_precipitation success Success: Solution is Clear Proceed with Experiment check_precipitation->success No troubleshoot Troubleshooting Steps check_precipitation->troubleshoot Yes stepwise_dilution Use Stepwise Dilution with Pre-warmed Buffer troubleshoot->stepwise_dilution reduce_conc Reduce Final Concentration troubleshoot->reduce_conc add_bsa Add 0.1% BSA to Buffer troubleshoot->add_bsa use_cyclodextrin Use Cyclodextrins troubleshoot->use_cyclodextrin stepwise_dilution->start Retry reduce_conc->start Retry add_bsa->start Retry use_cyclodextrin->start Retry

Caption: Troubleshooting workflow for this compound precipitation.

References

Preventing non-specific binding of MMB-FUBINACA to lab equipment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the non-specific binding (NSB) of MMB-FUBINACA and other lipophilic synthetic cannabinoids to laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for this compound?

A1: Non-specific binding is the adsorption of an analyte, like this compound, to surfaces other than its intended target. This is a significant issue for highly lipophilic and hydrophobic compounds such as synthetic cannabinoids.[1] This binding to lab equipment, including plastic tubes, pipette tips, and glass vials, can lead to a substantial loss of the analyte from the solution.[1][2][3] Consequently, NSB results in inaccurate quantification, reduced assay sensitivity, and poor reproducibility of experimental results.[4][5]

Q2: Which types of lab materials are most likely to cause NSB with this compound?

A2: Standard polystyrene and other plastics are highly susceptible to binding hydrophobic drugs.[6][7] Studies on various cannabinoids have shown significant losses when samples are stored or handled in plastic containers, particularly polypropylene.[1][8] While glass is generally a better alternative to plastic, untreated glass surfaces can still adsorb cannabinoids.[3][9]

Q3: What are the primary strategies to mitigate NSB?

A3: The main strategies involve three key areas:

  • Optimizing Labware Selection: Choosing materials with low-binding properties.

  • Modifying Surface Properties: Applying coatings to labware to make surfaces less reactive.[10]

  • Adjusting Solution Chemistry: Adding agents to the solvent or buffer that compete for binding sites or reduce the analyte's interaction with surfaces.[4][11]

Q4: Can using a blocking agent like Bovine Serum Albumin (BSA) help?

A4: Yes. BSA is a commonly used protein blocking additive that can effectively reduce the NSB of small molecules.[4] It works by coating the surfaces of labware and shielding the analyte from non-specific interactions.[4] In fact, using 0.2% (w/v) BSA in the buffer has been specifically documented to reduce the non-specific binding of this compound in in vitro metabolism experiments.[11]

Troubleshooting Guides

Issue: Low or Inconsistent Analyte Recovery

If you are experiencing lower-than-expected concentrations of this compound in your samples, non-specific binding is a likely cause. Follow this troubleshooting workflow to diagnose and resolve the issue.

start Low / Inconsistent Analyte Recovery check_material Step 1: Evaluate Labware Material start->check_material is_plastic Using Standard Plastic? (Polystyrene, Polypropylene) check_material->is_plastic switch_material Switch to Low-Binding Plastic or Borosilicate/Silanized Glass is_plastic->switch_material Yes is_glass Using Glassware? is_plastic->is_glass No check_solution Step 2: Evaluate Solution Chemistry switch_material->check_solution silanize_glass Silanize Glassware (See Protocol 1) is_glass->silanize_glass Yes, but untreated is_glass->check_solution No, already low-bind silanize_glass->check_solution no_additives Using Aqueous Buffer or Pure Solvent? check_solution->no_additives add_blocker Add Blocking Agent to Solution (e.g., 0.1-0.5% BSA) (See Protocol 2) no_additives->add_blocker Yes check_temp Step 3: Evaluate Storage Conditions no_additives->check_temp No, already using additives add_surfactant Add Non-Ionic Surfactant (e.g., 0.05% Tween 20) add_blocker->add_surfactant add_surfactant->check_temp is_rt Storing at Room Temp? check_temp->is_rt store_cold Store at 4°C or Frozen to Reduce Binding Kinetics is_rt->store_cold Yes resolved Problem Resolved is_rt->resolved No store_cold->resolved

Caption: Troubleshooting workflow for low analyte recovery.

Understanding the Factors Behind Non-Specific Binding

NSB is driven by an interplay of factors related to the analyte, the surface it contacts, and the solution it's in. Understanding these relationships helps in proactively designing experiments to minimize analyte loss.

nsb Non-Specific Binding analyte Analyte Properties (this compound) nsb->analyte surface Surface Properties (Lab Equipment) nsb->surface solution Solution Properties (Buffer/Solvent) nsb->solution hydrophobicity High Hydrophobicity analyte->hydrophobicity charge Molecular Charge analyte->charge material Material Type (Plastic > Glass) surface->material surface_energy Surface Energy surface->surface_energy surface_treatment Surface Treatment (e.g., Silanization) surface->surface_treatment additives Additives (BSA, Surfactants) solution->additives solvent_type Solvent Polarity solution->solvent_type ph_salt pH and Salt Conc. solution->ph_salt

Caption: Key factors influencing non-specific binding.

Data Presentation: Labware & Storage Impact

Quantitative data from studies on synthetic cannabinoids highlight the critical impact of material choice and storage temperature on analyte recovery.

Table 1: Analyte Recovery from Polypropylene Tubes

Analyte ClassStorage TemperatureAnalyte Recovery (%)Citation
11 Synthetic CannabinoidsRoom Temperature (24h)29% - 65%[8]
11 Synthetic Cannabinoids4°C (24h)83% - 103%[8]
THC in Oral FluidNot Specified70.7% - 77.2% (23-29% loss)[1]

Table 2: Comparison of Labware Materials for Preventing NSB

MaterialPropensity for NSBRecommended UseMitigation Strategy
Polystyrene HighNot RecommendedUse low-binding plates if necessary.[6][7][12]
Polypropylene Moderate to HighGeneral use (with caution)Use specialized low-binding tubes; store at ≤4°C.[8][13][14]
Borosilicate Glass Low to ModerateRecommendedBest general-purpose choice over plastics.[9]
Silanized Glass Very LowHighly RecommendedIdeal for low concentration or high-sensitivity assays.[3][10][15][16]

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes how to treat glassware with a silanizing agent to create a hydrophobic surface, which minimizes the adsorption of this compound.[9][15][16][17]

Objective: To render glass surfaces hydrophobic to prevent analyte loss.

Materials:

  • Glassware (vials, flasks, etc.), cleaned and dried thoroughly.

  • Dichlorodimethylsilane (B41323) (or similar silanizing agent).

  • Anhydrous/dry solvent (e.g., toluene (B28343), heptane, or hexane).[9][16][17]

  • Rinsing solvents: Toluene, Methanol.[9][16][17]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.

  • Chemical fume hood.

Procedure:

  • Preparation (Perform in a chemical fume hood):

    • Prepare a 2-5% solution of dichlorodimethylsilane in a dry solvent like toluene or hexane.[9]

    • Caution: Dichlorodimethylsilane is volatile, flammable, and reacts with water to release HCl gas. Handle with extreme care.[15]

  • Coating the Glassware:

    • Immerse the clean, dry glassware in the silanizing solution or fill the container with the solution.

    • Agitate gently for 5-15 minutes, ensuring all interior surfaces are thoroughly wetted.[16][17]

  • Rinsing:

    • Remove the glassware from the solution, allowing excess to drain back into the container.

    • Rinse the glassware thoroughly, typically with toluene followed by methanol, to remove unreacted silanizing agent.[16][17]

  • Drying and Curing:

    • Allow the glassware to air dry completely in the fume hood.

    • Transfer the dry glassware to an oven and bake at >100°C for at least 1 hour (or 60-80°C for 2+ hours) to cure the silicone layer.[15][16]

  • Final Wash and Quality Check:

    • After cooling, wash the glassware with detergent and rinse with deionized water to remove any residual HCl.[15]

    • To verify the coating, place a drop of water on the surface. If it beads up, the glass is properly silanized. If it spreads out, the process should be repeated.[15]

Protocol 2: Preparing an Assay Buffer with BSA

This protocol is adapted from methodologies used in metabolism studies of this compound to reduce its binding to labware.[11]

Objective: To prepare a buffer containing a blocking agent (BSA) to minimize analyte loss during experiments.

Materials:

  • Buffer of choice (e.g., 100 mM Phosphate (B84403) buffer, pH 7.4).

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • This compound stock solution.

  • Vortex mixer and other standard lab equipment.

Procedure:

  • Buffer Preparation:

    • Prepare your desired physiological buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Addition of BSA:

    • Weigh out the required amount of BSA to achieve a final concentration of 0.1% to 0.5% (w/v). A concentration of 0.2% was shown to be effective for this compound.[11] For example, to make 100 mL of 0.2% BSA solution, add 0.2 g of BSA to the buffer.

    • Add the BSA to the buffer and mix gently by inversion or slow stirring until it is fully dissolved. Avoid vigorous shaking or vortexing, as this can cause the protein to denature and foam.

  • Pre-incubation/Pre-treatment of Labware (Optional but Recommended):

    • Before adding your analyte, rinse or incubate your plastic tubes, plates, and pipette tips with the BSA-containing buffer.

    • Aspirate the buffer just before adding your experimental samples. This pre-coats the surfaces.

  • Running the Experiment:

    • Use the BSA-containing buffer as the diluent for your this compound working solutions and in the assay itself. This ensures that a competitive blocking agent is always present to prevent the analyte from binding to newly exposed surfaces.

References

Instability of MMB-FUBINACA metabolites in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the long-term storage and analysis of MMB-FUBINACA and its metabolites.

Frequently Asked Questions (FAQs)

Q1: We are unable to detect the parent this compound in blood samples, even in suspected positive cases. Is this a common issue?

A1: Yes, this is a very common finding. This compound is known to be extremely unstable in biological matrices, particularly in whole blood, when stored at room temperature or under refrigeration.[1][2][3][4] The parent compound can degrade to undetectable levels within a short period, sometimes as quickly as one day at room temperature.[3] Therefore, its absence does not rule out exposure.

Q2: If the parent compound is undetectable, what should we be looking for as evidence of this compound exposure?

A2: The primary and most stable biomarker to detect is the carboxylic acid metabolite, specifically this compound 3-methylbutanoic acid.[1][2][3][4] This metabolite is formed through the hydrolysis of the methyl ester group of the parent compound and is significantly more stable under various storage conditions.[1][2]

Q3: What are the optimal storage conditions for samples intended for this compound and its metabolite analysis?

A3: For long-term stability, it is critical to store all biological samples (blood and urine) frozen at -20°C or, preferably, at -30°C or -80°C.[5][6] Storage at room temperature or 4°C will lead to the rapid degradation of the parent this compound.[1][2][3] The metabolites are generally more stable, but frozen storage is the best practice for all related analytes.[5][7]

Q4: How stable are the analytical reference materials for this compound and its metabolites?

A4: When stored as a crystalline solid at -20°C, the analytical reference material for this compound is reported to be stable for at least five years.[6][8] Similarly, its carboxylic acid metabolite is also stable for extended periods under these conditions.[9] It is crucial to follow the storage recommendations provided by the manufacturer.

Q5: Can repeated freeze-thaw cycles affect the stability of this compound and its metabolites?

A5: Yes, repeated freeze-thaw cycles can decrease the stability of synthetic cannabinoids in biological matrices.[8] It is highly recommended to aliquot samples into single-use volumes to avoid the degradation that can occur with multiple thawing and refreezing events.[8]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible quantitative results for this compound.

  • Possible Cause: Degradation of the parent compound due to improper sample storage.

  • Solution: Immediately review the collection and storage history of the samples. Ensure a strict cold chain has been maintained with samples consistently stored at -20°C or below. For future studies, implement and document a rigorous cold chain procedure from collection to analysis.[6]

Issue 2: The concentration of this compound decreases over time in stored samples, while a new, more polar peak appears in the chromatogram.

  • Possible Cause: This is a classic sign of the hydrolysis of this compound to its carboxylic acid metabolite, this compound 3-methylbutanoic acid.[8]

  • Solution: Confirm the identity of the new peak by analyzing a certified reference standard of the this compound 3-methylbutanoic acid metabolite. To prevent this in the future, ensure all samples are stored at -20°C or colder immediately after collection.

Issue 3: Low recovery of this compound from plastic storage vials.

  • Possible Cause: Adsorption of the analyte to the surface of the plastic.

  • Solution: Whenever possible, use amber glass vials for long-term storage to minimize the risk of adsorption. If plastic vials must be used, it is essential to perform in-house validation studies to assess the potential for analyte loss.[6]

Data Summary Tables

Table 1: Stability of this compound in Whole Blood at Different Storage Temperatures.

Storage TemperatureStability DurationObservation
Room Temperature (~22°C)< 1-3 DaysSignificant degradation; often undetectable.[3]
Refrigerated (4°C)< 3 DaysSignificant degradation.[3]
Frozen (-20°C)> 21 weeksStable.[7][10][11]

Table 2: Stability of Synthetic Cannabinoid Metabolites in Urine and Blood.

Analyte TypeMatrixStorage TemperatureStability Duration
Carboxylic Acid MetabolitesUrineRoom TemperatureGenerally stable up to 9 weeks, though some are less stable.[7][11]
Carboxylic Acid MetabolitesUrineRefrigerated (4°C)Stable.[5][7]
Carboxylic Acid MetabolitesUrineFrozen (-20°C / -30°C)Stable for at least 168 days.[5]
Carboxylic Acid MetabolitesBloodAll TemperaturesMore stable than the parent compound.[1][2]
Carboxylic Acid MetabolitesBloodFrozen (-30°C / -80°C)Stable for 3-5 years in authentic specimens.[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Whole Blood

This protocol provides a general methodology for assessing the stability of this compound in whole blood, based on common practices for synthetic cannabinoid stability studies.

  • Preparation of Spiked Samples:

    • Obtain fresh, drug-free human whole blood containing an anticoagulant (e.g., sodium fluoride/potassium oxalate).

    • Spike the whole blood with a certified reference standard of this compound at two different concentrations (e.g., a low and a high concentration that are relevant to expected sample concentrations).

    • Gently but thoroughly mix the spiked blood to ensure homogeneity.

  • Storage Conditions:

    • Aliquot the spiked blood into separate, clearly labeled storage tubes for each designated time point and storage condition.

    • Store the aliquots at a minimum of three different temperatures:

      • Room temperature (~22°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

  • Sample Analysis Over Time:

    • Establish a clear testing schedule (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 28, etc.).

    • At each scheduled time point, retrieve one aliquot from each of the storage conditions for analysis.

    • If samples are frozen, allow them to thaw completely at room temperature before proceeding with extraction.

  • Sample Extraction (Liquid-Liquid Extraction - LLE):

    • To a 1 mL blood sample, add a known amount of an appropriate internal standard.

    • Add a suitable buffer to adjust the pH as needed for the extraction.

    • Add an appropriate organic extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Compare the concentration of this compound at each time point to the concentration at Day 0 to determine the percentage of degradation.

Visualizations

MMB_FUBINACA_Degradation_Pathway MMB_FUBINACA This compound (Parent Compound) (Unstable in Blood at RT/4°C) Metabolite This compound 3-methylbutanoic acid (Carboxylic Acid Metabolite) (Stable Biomarker) MMB_FUBINACA->Metabolite Ester Hydrolysis (Primary Degradation Pathway)

Caption: Degradation pathway of this compound to its stable metabolite.

Troubleshooting_Workflow Start Inconsistent or Negative This compound Results CheckStorage Review Sample Storage History Start->CheckStorage StorageOK Storage was at -20°C or below? CheckStorage->StorageOK ImproperStorage Conclusion: Degradation likely occurred. Analyze for the carboxylic acid metabolite. StorageOK->ImproperStorage No AnalyzeMetabolite Analyze for This compound 3-methylbutanoic acid StorageOK->AnalyzeMetabolite Yes MetabolitePositive Metabolite Detected? AnalyzeMetabolite->MetabolitePositive PositiveConfirmation Exposure to this compound is confirmed. MetabolitePositive->PositiveConfirmation Yes NegativeResult Consider other factors (e.g., extraction efficiency, matrix effects). MetabolitePositive->NegativeResult No

Caption: Troubleshooting workflow for this compound analysis.

References

LC-QTOF/MS Technical Support Center: Analysis of Novel MMB-FUBINACA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (LC-QTOF/MS) methods for novel MMB-FUBINACA analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for the analysis of this compound analogs.

Chromatography and Mass Spectrometry Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor or No Signal Intensity - Inadequate sample concentration.- Inefficient ionization of this compound analogs.- Ion suppression from matrix components.- Instrument not properly tuned or calibrated.- Concentrate the sample extract.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample clean-up to remove interfering matrix components.[1]- Perform regular tuning and mass calibration of the QTOF instrument.
Inaccurate Mass Values - Incorrect mass calibration.- Instrument drift due to temperature fluctuations.- Contamination in the ion source.- Calibrate the mass spectrometer daily using a suitable reference standard mixture.- Ensure a stable laboratory environment.- Clean the ion source according to the manufacturer's recommendations.
High Background Noise or Contamination in Blank Injections - Carryover from a previous, more concentrated sample.- Contaminated solvents, reagents, or glassware.- Leaching from plasticware.- Implement a rigorous wash cycle between injections, including strong organic solvents.- Use high-purity, LC-MS grade solvents and reagents.- Utilize glass or polypropylene (B1209903) labware to minimize leaching.
Peak Tailing or Broadening - Secondary interactions with the stationary phase.- Column contamination or aging.- Extra-column dead volume.- Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape.- Employ a guard column and regularly flush or replace the analytical column.- Ensure all fittings and tubing are properly connected to minimize dead volume.[1]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations in the column oven.- Column degradation.- Ensure proper solvent mixing and pump performance.- Maintain a stable column temperature.- Replace the column if performance deteriorates.
Unexpected Metabolite Profile - In-source fragmentation of the parent compound.- Degradation of the analyte during sample storage or preparation.- Optimize source conditions to minimize fragmentation.- this compound and its analogs are known to be unstable in blood at room temperature or refrigerated, degrading to their butanoic acid metabolites.[2] Analyze samples as fresh as possible or store them frozen.
Sample Preparation Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Inefficient extraction method.- Analyte degradation during extraction.- Adsorption of the analyte to labware.- Optimize the extraction solvent and pH for this compound analogs.- Consider alternative extraction techniques such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).- Use silanized glassware to reduce adsorption.
Significant Matrix Effects - Co-elution of matrix components with the analyte.- Insufficient sample clean-up.- Adjust the chromatographic gradient to separate the analyte from interfering compounds.- Incorporate additional clean-up steps in the sample preparation protocol (e.g., SPE).- Use a matrix-matched calibration curve to compensate for signal suppression or enhancement.
Sample Instability - this compound and its analogs, being methyl ester synthetic cannabinoids, are unstable in blood when stored at room temperature or refrigerated.[2]- Store blood samples in a freezer to improve the stability of the parent compounds.[2]- The butanoic acid metabolites of these compounds have been found to be stable under all storage conditions and can serve as reliable biomarkers.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for this compound analogs in blood and urine?

A1: For blood samples, protein precipitation followed by liquid-liquid extraction (LLE) or supported liquid extraction (SLE) are common and effective methods.[3] For urine samples, which may contain conjugated metabolites, an initial hydrolysis step is often necessary before extraction.[4] Solid-phase extraction (SPE) can also be employed for both matrices to achieve cleaner extracts.[3]

Q2: Which ionization technique is most suitable for the analysis of this compound analogs?

A2: Electrospray ionization (ESI) in positive ion mode is typically the most effective technique for the ionization of this compound analogs and other synthetic cannabinoids.

Q3: What are the common metabolites of this compound analogs I should look for?

A3: The primary metabolic pathways for this compound and similar synthetic cannabinoids involve ester hydrolysis, leading to the formation of the corresponding butanoic acid metabolite.[2] Other common metabolic transformations include hydroxylation and N-dealkylation.[5]

Q4: How can I identify a novel this compound analog that is not in my spectral library?

A4: High-resolution mass spectrometry (HRMS) with a QTOF instrument is crucial for this purpose. The accurate mass measurement of the precursor and fragment ions allows for the determination of the elemental composition. This, combined with the analysis of the fragmentation pattern and comparison to known analogs, can lead to the tentative identification of the novel compound.

Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analogs?

A5: LODs and LOQs are method-dependent but are generally in the low ng/mL to sub-ng/mL range in biological matrices when using sensitive LC-QTOF/MS instrumentation.

Experimental Protocols

Detailed Methodology for LC-QTOF/MS Analysis of this compound Analogs in Whole Blood

This protocol provides a general framework. Optimization and validation are required for specific analogs and instrumentation.

1. Sample Preparation: Supported Liquid Extraction (SLE)

  • To 0.5 mL of whole blood, add an appropriate deuterated internal standard.

  • Add 0.5 mL of deionized water and vortex.

  • Load the entire sample onto an SLE cartridge and allow it to absorb for 5-10 minutes.

  • Elute the analytes with two portions of 2.5 mL of ethyl acetate.

  • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Quadrupole Time-of-Flight (QTOF) Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 2.5 - 3.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Nebulizer Gas Flow: Dependent on the instrument.

  • Acquisition Mode: Full scan TOF-MS and information-dependent acquisition (IDA) for MS/MS of the most intense ions.

  • Mass Range: 100 - 800 m/z.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-QTOF/MS Analysis cluster_data_processing Data Processing sample Whole Blood Sample add_is Add Internal Standard sample->add_is sle Supported Liquid Extraction add_is->sle evap Evaporation sle->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection QTOF-MS Detection lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan & MS/MS) ms_detection->data_acquisition data_proc Data Processing & Interpretation data_acquisition->data_proc library_search Library Searching data_proc->library_search unknown_id Unknown Identification data_proc->unknown_id quant Quantification library_search->quant unknown_id->quant signaling_pathway This compound Analog This compound Analog CB1 Receptor CB1 Receptor This compound Analog->CB1 Receptor Binds to G-Protein G-Protein CB1 Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases production of Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to

References

Strategies for enhancing detection sensitivity of MMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of MMB-FUBINACA. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary metabolite?

A1: this compound, also known as AMB-FUBINACA, is a potent synthetic cannabinoid. In biological systems, it is rapidly metabolized primarily through the hydrolysis of its methyl ester group to form this compound 3,3-dimethylbutanoic acid.[1][2] This metabolite is a key biomarker for confirming this compound intake as it is often present at higher concentrations and for a longer duration than the parent compound in biological samples like urine and blood.[1]

Q2: What are the best practices for storing biological samples containing this compound?

A2: To ensure the stability of this compound, it is crucial to store biological samples frozen at -20°C immediately after collection.[2][3][4] Storage at room temperature or even refrigeration (2-8°C) can lead to significant degradation of the parent compound into its metabolites.[2][3][4] For analytical reference materials of this compound in crystalline solid form, storage at -20°C ensures stability for at least five years.[2]

Q3: Why am I detecting the this compound metabolite but not the parent compound?

A3: There are two primary reasons for this observation. First, this compound undergoes rapid and extensive metabolism in the body.[2][5] The time between consumption and sample collection may be sufficient for the complete conversion of the parent drug to its metabolites.[2] Second, improper sample storage at temperatures above -20°C can lead to the degradation of the parent this compound into its butanoic acid metabolite.[3][4]

Q4: How can I improve the sensitivity of my this compound detection assay?

A4: To enhance detection sensitivity, consider the following strategies:

  • Target the Metabolite: Focus on detecting the more stable and abundant this compound 3,3-dimethylbutanoic acid metabolite.[1][6]

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or supported liquid extraction (SLE) to effectively remove matrix interferences and concentrate your analytes.[1][7]

  • Enhance Chromatographic Separation: Use a high-efficiency HPLC/UHPLC column to achieve better separation of this compound and its metabolites from other components in the sample matrix.[1]

  • Fine-tune Mass Spectrometry Parameters: Optimize the ionization source parameters, such as spray voltage and gas flows, to maximize the ionization of the target analytes. Utilize Multiple Reaction Monitoring (MRM) with optimized transitions for higher selectivity and sensitivity.[1]

  • Use Internal Standards: Incorporate appropriate deuterated internal standards to correct for variability in extraction recovery, matrix effects, and instrument response.[1]

Q5: What are the limitations of using immunoassays for this compound screening?

A5: Immunoassays provide a rapid screening method, but their effectiveness is dependent on the antibody's cross-reactivity with this compound and its various metabolites.[8] Due to the high structural diversity of synthetic cannabinoids, an immunoassay may fail to detect this compound or its metabolites, leading to false-negative results.[8] Conversely, cross-reactivity with other structurally related but unintended compounds can lead to false positives.[8] Therefore, all presumptive positive results from immunoassays should be confirmed by a more specific method like LC-MS/MS or GC-MS.

Troubleshooting Guides

LC-MS/MS Analysis
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH with analyte pKa.Column overload.Column contamination or degradation.Inappropriate injection solvent.Adjust mobile phase pH to ensure the analyte is in a single ionic state.Reduce injection volume or sample concentration.Wash the column with a strong solvent or replace it if necessary.Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[1]
No or Low Peak Intensity Incomplete derivatization (if applicable).Thermal degradation in the injector.Active sites in the GC or LC system.Low sample concentration.Suboptimal ionization source parameters.Optimize derivatization reaction conditions (reagent, temperature, time).Optimize injector temperature.Use a deactivated liner or column.Optimize sample preparation to concentrate the analyte.Optimize spray voltage, gas flows, and temperature of the mass spectrometer's ionization source.[1]
Carryover Adsorption of analyte onto the injector or column.Optimize the injector wash procedure with a strong solvent.Inject a blank solvent after a high-concentration sample to check for carryover.[1]
Inconsistent Quantitative Results Sample instability due to improper storage.Matrix effects.Inconsistent extraction recovery.Ensure all samples are consistently stored at -20°C.[2]Use deuterated internal standards to compensate for matrix effects.Optimize the extraction procedure and use an internal standard to monitor recovery.[1]
GC-MS Analysis
IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Intensity Incomplete derivatization.Thermal degradation in the injector.Active sites in the GC system.Optimize derivatization reaction conditions (reagent, temperature, time).Lower the injector temperature.Use a deactivated liner and column.
Poor Peak Shape Column degradation.Active sites in the liner or column.Replace the column.Use a deactivated liner and column.
Inconsistent Results Variable derivatization efficiency.Sample degradation in the injector.Ensure precise and consistent addition of the derivatizing agent.Optimize injector temperature.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound and related synthetic cannabinoids from various studies. These values can serve as a benchmark for your own method development and validation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound and Analogs

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Reference
MDMB-FUBINACASolid and Liquid MatricesLC-MS/MS0.020.06
This compound & MetabolitesWhole BloodLC-MS/MS11[9]
AMB-FUBINACARat PlasmaLC-MS/MS0.0040.016[10]
AMB-FUBINACARat UrineLC-MS/MS0.0020.005[10][11]
4F-MDMB-BINACABloodLC-MS/MS0.10 - 2.90-[12]
4F-MDMB-BINACA Metabolite (M1)BloodLC-MS/MS0.12 - 9.05-[12]
4F-MDMB-BINACA Metabolite (M2)BloodLC-MS/MS0.21-[12]

Experimental Protocols

Protocol 1: Analysis of this compound in Whole Blood by Supported Liquid Extraction (SLE) and LC-MS/MS

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

a. Sample Preparation and Extraction:

  • To 0.5 mL of whole blood sample, calibrator, or control, add 50 µL of an appropriate deuterated internal standard solution.[7]

  • Add 0.5 mL of deionized water and vortex to mix.[7]

  • Load the entire sample onto a supported liquid extraction (SLE) cartridge.[7]

  • Allow the sample to absorb for 5-10 minutes.[7]

  • Elute the analytes with two aliquots of 2.5 mL of ethyl acetate (B1210297).[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[7]

b. Illustrative LC-MS/MS Parameters:

  • LC System: Standard UHPLC system.[7]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A suitable gradient to separate this compound from matrix components. For example: 0-1 min at 30% B, 1-8 min ramp to 95% B, hold for 2 min, then return to initial conditions.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.[7]

  • MS System: Triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • MRM Transitions: Specific precursor and product ions for this compound and its internal standard must be determined by direct infusion.[7]

Protocol 2: Analysis of this compound Metabolite in Urine by Solid-Phase Extraction (SPE) and LC-MS/MS

a. Sample Preparation and Extraction:

  • To 1 mL of urine sample, calibrator, or control, add 50 µL of an appropriate deuterated internal standard solution.[7]

  • Optional: Perform enzymatic hydrolysis to cleave glucuronide conjugates.

  • Condition a mixed-mode or reversed-phase SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.[7]

  • Load the pre-treated urine sample onto the SPE cartridge.[7]

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).[7]

  • Dry the cartridge thoroughly under vacuum or nitrogen.[7]

  • Elute the analytes with 2 mL of a suitable elution solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol).[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[7]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[7]

b. LC-MS/MS Parameters:

  • Follow similar LC-MS/MS parameters as described in Protocol 1, with optimization for the specific metabolite.

Visualizations

Experimental_Workflow_Blood cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_sample 0.5 mL Whole Blood add_is Add Deuterated Internal Standard blood_sample->add_is add_water Add 0.5 mL DI Water & Vortex add_is->add_water load_sle Load onto SLE Cartridge add_water->load_sle absorb Absorb (5-10 min) load_sle->absorb elute Elute with Ethyl Acetate (2x 2.5 mL) absorb->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for this compound analysis in whole blood.

Troubleshooting_Decision_Tree start Low/No this compound Parent Peak Detected check_metabolite Is the primary metabolite (butanoic acid) detected? start->check_metabolite metabolite_present Metabolite Present check_metabolite->metabolite_present Yes metabolite_absent Metabolite Absent check_metabolite->metabolite_absent No reason1 Rapid in-vivo metabolism metabolite_present->reason1 reason2 Sample degradation due to improper storage (> -20°C) metabolite_present->reason2 check_extraction Review sample preparation and extraction efficiency. metabolite_absent->check_extraction check_instrument Verify instrument performance (e.g., sensitivity, calibration). metabolite_absent->check_instrument

Caption: Troubleshooting low this compound parent detection.

MMB_FUBINACA_Metabolism parent This compound (Parent Compound) metabolite This compound 3,3-dimethylbutanoic acid (Primary Metabolite) parent->metabolite Ester Hydrolysis (Rapid Metabolism)

Caption: Primary metabolic pathway of this compound.

References

Technical Support Center: Chromatographic Separation of MMB-FUBINACA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of MMB-FUBINACA (also known as FUB-AMB or AMB-FUBINACA) from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers associated with this compound?

A1: this compound has two main types of isomers:

  • Enantiomers: Due to a chiral center at the C-2 carbon of the valinate side chain, this compound exists as two enantiomers: (S)-MMB-FUBINACA and (R)-MMB-FUBINACA.[1]

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents. For compounds like this compound, this can include variations in the position of the fluorine atom on the fluorobenzyl group (ortho, meta, para) or the arrangement of atoms in the side chain. Studies on the similar compound AB-FUBINACA have successfully separated such isomers.[2][3][4]

Q2: Why is the separation of this compound enantiomers important?

A2: The separation of enantiomers is critical because they often exhibit different pharmacological and toxicological potencies.[1][5] For carboxamide-type synthetic cannabinoids, the (S)-enantiomer is generally more potent at both the CB1 and CB2 receptors than the (R)-enantiomer.[1][6][7] Characterizing the enantiomeric ratio is crucial for understanding the pharmacological effects and for forensic analysis of seized samples.[6]

Q3: What is the recommended chromatographic technique for separating this compound enantiomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for resolving the (S) and (R) enantiomers of this compound. The key to this separation is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those with amylose (B160209) derivatives, have shown excellent selectivity for synthetic cannabinoids that, like this compound, contain a terminal methyl ester.[6][7]

Q4: How can positional isomers of this compound be separated?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for separating positional isomers. However, these isomers can be challenging to resolve and may co-elute on standard C18 columns under typical gradient conditions.[3] Successful separation often requires careful optimization of the stationary phase and mobile phase conditions. The use of a pentafluorophenylpropyl (PFP) bonded column or switching to an isocratic elution method on a high-performance C18 column has proven effective for separating positional isomers of similar synthetic cannabinoids.[2][3]

Troubleshooting Guides

Problem 1: I am seeing poor or no resolution of the (S) and (R) enantiomers using chiral HPLC.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is paramount. For this compound, which has a terminal methyl ester, a Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] column is recommended for its high selectivity.[6][7] If you are using a different CSP, it may not be suitable for this specific separation.

  • Inappropriate Mobile Phase: The composition of the mobile phase (both the organic modifier and the acidic/basic additives) significantly impacts chiral recognition. Refer to established protocols and ensure your mobile phase is correctly prepared.

  • Sub-optimal Temperature: Column temperature affects the thermodynamics of the chiral recognition mechanism. Operate the column at a stable, controlled temperature as specified in the experimental protocol.

  • Flow Rate is Too High: A lower flow rate can increase the interaction time between the analytes and the CSP, often improving resolution. Try reducing the flow rate in increments.

Problem 2: Positional isomers of my compound are co-eluting on a standard C18 HPLC column.

Possible Causes & Solutions:

  • Insufficient Selectivity of Stationary Phase: Standard C18 columns may not provide enough selectivity to resolve structurally similar positional isomers.

    • Solution 1: Switch to a pentafluorophenylpropyl (PFP) column. PFP columns offer alternative selectivity through mechanisms like pi-pi, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating halogenated isomers.[2]

    • Solution 2: Try a different high-performance C18 column from another manufacturer, as subtle differences in bonding chemistry can alter selectivity.

  • Gradient Elution is Too Fast: A rapid gradient may not allow enough time for the isomers to resolve.

    • Solution: Switch to a shallow gradient or, more effectively, an isocratic elution method. Isocratic conditions were shown to successfully separate four of six AB-FUBINACA positional isomers that co-eluted under a gradient.[3][4]

Problem 3: My peaks are identified, but I cannot confirm which peak corresponds to which specific isomer.

Possible Causes & Solutions:

  • Lack of Certified Reference Materials: The only definitive way to identify chromatographic peaks is by comparing their retention times with those of certified reference standards for each specific isomer.

  • Ambiguous Mass Spectra: For positional isomers, standard mass spectrometry may yield identical or very similar fragmentation patterns.

    • Solution: Employ tandem mass spectrometry (MS/MS). By carefully optimizing collision energy, it is possible to induce differences in the relative abundance of product ions, which can be used to differentiate isomers even if they are not fully separated chromatographically.[2][3] This method has been used to successfully differentiate the ortho, meta, and para fluoro-positional isomers of AB-FUBINACA.[2]

Quantitative Data Summary

Table 1: Chiral HPLC Parameters for Synthetic Cannabinoid Enantiomer Separation

Analyte Group Recommended Column Mobile Phase Example Achieved Resolution (Rs) Reference
SCRAs with terminal methyl ester (e.g., this compound) Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] Isocratic mixture of Acetonitrile and aqueous buffer ≥ 1.99 [6][7]

| SCRAs with terminal amide (e.g., AB-FUBINACA) | Lux® i-Cellulose-5 [Cellulose tris(3,5-dichlorophenylcarbamate)] | Isocratic mixture of Acetonitrile and aqueous buffer | ≥ 1.99 |[6][7] |

Table 2: Achiral HPLC Columns for Synthetic Cannabinoid Positional Isomer Separation (based on AB-FUBINACA)

Column Type Elution Mode Separation Outcome Reference
L-column 2 ODS Gradient Co-elution of six isomers [3]
YMC-Ultra HT Pro C18 Isocratic Separation of four of the six isomers [3]

| Pentafluorophenylpropyl (PFP) | Not specified | Successful chromatographic separation of six isomers |[2] |

Experimental Protocols

Protocol 1: Chiral HPLC-PDA Method for this compound Enantiomer Separation

This protocol is a representative method based on successful separations of similar compounds.[6][7]

  • Chromatographic System: HPLC with a Photodiode Array (PDA) detector.

  • Column: Lux® Amylose-1, 3 µm, 150 x 4.6 mm.

  • Mobile Phase: Isocratic elution with Acetonitrile/20 mM Ammonium Bicarbonate (e.g., 60:40 v/v). Optimization may be required.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA detector monitoring at the UV absorbance maxima for this compound (typically around 208 nm and 299 nm).[8]

  • Procedure: a. Prepare standards of the this compound racemate and dissolve in methanol (B129727). b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Inject the sample and record the chromatogram. d. Calculate the resolution (Rs) between the two enantiomer peaks. An Rs value ≥ 1.5 indicates baseline separation.

Protocol 2: GC-MS Method for Achiral Analysis of this compound

This protocol is adapted from a validated method for the detection of this compound (FUB-AMB) in biological matrices.[9]

  • Chromatographic System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Agilent HP-5-MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm x 0.25 µm.[9]

  • Carrier Gas: Helium at a constant flow of 1.4 mL/min.[9]

  • Inlet: Splitless mode at 250 °C.[9]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 50 °C/min to 280 °C.

    • Hold at 280 °C for 14.45 min.[9]

  • MS Parameters:

    • MS Source Temperature: 230 °C.

    • Auxiliary Temperature: 280 °C.

    • Mode: Scan mode to identify characteristic fragment ions.

  • Sample Preparation (from solution): a. Prepare a solution of the sample in a volatile solvent like methanol or ethyl acetate. b. Inject 1 µL into the GC-MS. c. Analyze the resulting chromatogram and mass spectrum to confirm the presence of this compound.

Visualized Workflows and Logic

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Racemic This compound Standard Inject Inject Sample Sample->Inject MobilePhase Prepare Isocratic Mobile Phase Equilibrate Equilibrate Chiral Column (e.g., Lux Amylose-1) MobilePhase->Equilibrate Separate Isocratic Separation of Enantiomers Equilibrate->Separate Inject->Separate Detect PDA Detection (208 & 299 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate Resolution (Rs) and Peak Purity Chromatogram->Calculate Result Quantify Enantiomeric Ratio Calculate->Result Achiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Identification Sample Prepare Isomer Mixture Standard Inject Inject Sample Sample->Inject System Equilibrate RP Column (e.g., PFP or C18) Separate Isocratic or Shallow Gradient Separation System->Separate Inject->Separate Detect MS/MS Detection Separate->Detect EIC Extract Ion Chromatograms Detect->EIC Fragments Analyze Product Ion Abundance Ratios EIC->Fragments Identify Identify Positional Isomers Fragments->Identify Troubleshooting_Resolution Start Problem: Poor Isomer Resolution IsomerType What type of isomers? Start->IsomerType Enantiomers Enantiomers (Chiral Separation) IsomerType->Enantiomers Chiral Positional Positional Isomers (Achiral Separation) IsomerType->Positional Achiral CheckCSP Is CSP correct for analyte? (e.g., Amylose for ester) Enantiomers->CheckCSP CheckColumn Is column selective enough? (e.g., C18 vs PFP) Positional->CheckColumn CheckMobilePhase Optimize Mobile Phase & Flow Rate CheckCSP->CheckMobilePhase Success Resolution Achieved CheckMobilePhase->Success CheckElution Switch from Gradient to Isocratic Elution CheckColumn->CheckElution CheckElution->Success

References

Validation & Comparative

Inter-laboratory validation of MMB-FUBINACA analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Analytical Validation of MMB-FUBINACA

The emergence of potent synthetic cannabinoids like this compound (also known as AMB-FUBINACA) presents a significant challenge to forensic and clinical laboratories.[1] To ensure accurate and reliable detection, robust and validated analytical methods are crucial. This guide provides a comparative overview of common analytical techniques for this compound, supported by experimental data from various studies to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate methods.

Comparison of Analytical Methods

The primary methods for the detection and quantification of this compound include immunoassays for initial screening, followed by more specific and sensitive chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays offer rapid screening, they are prone to cross-reactivity and require confirmation by more definitive methods.[2] LC-MS/MS is often preferred for its high sensitivity and ability to analyze thermally unstable compounds like many synthetic cannabinoids without the need for derivatization.[1] GC-MS remains a widely used and cost-effective technique.[1][3]

Performance Data

The following tables summarize the quantitative performance data for various analytical methods used to detect this compound in different biological matrices.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Whole Blood0.1 - 6.0 ng/mL1.0 - 6.0 ng/mL[1]
Rat Plasma0.003–0.004 ng/mL0.012–0.016 ng/mL[1]
Solid/Liquid Matrices0.02 ng/mL0.06 ng/mL[4]
Wastewater-0.1 ng/L[4]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Criminal Evidence1.5 µg/mL4.5 µg/mL[1][3]
Rat Plasma-1-5 ng/mL[1]
Urine--[5][6]
Blood0.03 ng/mL-[5][6]

Table 3: Immunoassay (ELISA) Cross-Reactivity

CompoundIC50 (ng/mL)Cross-Reactivity (%)Reference(s)
This compound1.5100[2]
AB-FUBINACA3.050[2]
5F-AMB5.030[2]
JWH-018>100<1.5[2]
Note: A lower IC50 value indicates higher cross-reactivity. Data is synthesized from multiple studies and may not represent a single commercial kit.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of common experimental protocols for sample preparation and analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Blood

Effective sample preparation is critical for isolating this compound from complex biological matrices and minimizing interference.[1]

  • Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned according to the manufacturer's instructions.[1]

  • Loading: The pre-treated blood sample is loaded onto the cartridge.[1]

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances.[1]

  • Elution: this compound is eluted from the cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine
  • Hydrolysis: For urine samples, an initial hydrolysis step is often required to cleave conjugated metabolites. 2.5 mL of urine is mixed with 0.3 mL of 20% hydrochloric acid and heated at 60-70°C for 60 minutes.[5][6]

  • Neutralization: After cooling, the pH is adjusted to 8-9 with aqueous ammonia (B1221849) (25%).[5][6]

  • Extraction: The sample is extracted with 10 mL of ethyl acetate (B1210297) and centrifuged.[5][6]

  • Evaporation: The organic phase is separated and evaporated to dryness under a stream of nitrogen at or below 45°C.[5][6] The residue is then reconstituted for analysis.

Instrumental Analysis: LC-MS/MS

A validated LC-MS/MS method for the simultaneous analysis of multiple synthetic cannabinoids, including this compound, in whole blood has been described.[7] The method typically involves a protein precipitation step followed by analysis using an LC-MS/MS system with positive electrospray ionization.[7][8]

Instrumental Analysis: GC-MS

For GC-MS analysis, samples are typically extracted and derivatized before injection. The gas chromatograph is coupled to a mass spectrometer, and the resulting mass spectra are used for identification and quantification.[5][6]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound.

This compound Sample Preparation Workflow cluster_blood Blood Sample cluster_urine Urine Sample cluster_analysis Analysis blood_sample Blood Sample spe Solid-Phase Extraction (SPE) blood_sample->spe gcms GC-MS Analysis spe->gcms lcms LC-MS/MS Analysis spe->lcms urine_sample Urine Sample lle Liquid-Liquid Extraction (LLE) urine_sample->lle lle->gcms lle->lcms

Caption: General sample preparation and analysis workflow.

Immunoassay Screening Workflow start Urine or Blood Sample immunoassay Immunoassay Screening start->immunoassay positive Presumptive Positive immunoassay->positive negative Negative immunoassay->negative confirmation Confirmatory Analysis (GC-MS or LC-MS/MS) positive->confirmation

Caption: Workflow for immunoassay screening and confirmation.

Conclusion

The selection of an analytical method for this compound depends on various factors, including the required sensitivity, sample matrix, and the specific goals of the analysis.[1] While immunoassays provide a rapid screening tool, their results must be confirmed by more specific methods like GC-MS or LC-MS/MS. LC-MS/MS generally offers higher sensitivity, particularly for complex biological matrices.[1] The detailed protocols and comparative data presented in this guide aim to support laboratories in the validation and implementation of robust analytical methods for the detection of this compound. It is imperative that each laboratory validates its chosen method to ensure it meets the required performance standards for its intended use.[9]

References

A Pharmacological Head-to-Head: MMB-FUBINACA vs. MDMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of two potent synthetic cannabinoids, MMB-FUBINACA and its methylated analog MDMB-FUBINACA, reveals significant pharmacological distinctions driven by a minor structural modification. This guide synthesizes key experimental data to illuminate their receptor binding affinities, functional activities, and in vivo effects, offering a comprehensive resource for researchers, scientists, and drug development professionals.

This compound and MDMB-FUBINACA are both potent synthetic cannabinoid receptor agonists that have been the subject of extensive pharmacological investigation.[1] Structurally, the addition of a single methyl group distinguishes MDMB-FUBINACA from this compound, a seemingly minor alteration that results in a notable increase in binding affinity for the CB1 receptor.[1][2] Both compounds act as potent, full agonists at cannabinoid receptors, with efficacies surpassing that of Δ⁹-tetrahydrocannabinol (THC).[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the receptor binding affinity and functional activity of this compound and MDMB-FUBINACA at human cannabinoid receptors (hCB1 and hCB2).

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)
CompoundhCB1 Kᵢ (nM)hCB2 Kᵢ (nM)Reference Compound
This compound 16.3 ± 2.11.2 ± 0.2THC Kᵢ: 134 ± 24 nM (hCB1)
MDMB-FUBINACA 0.14 ± 0.020.33 ± 0.05CP55,940 Kᵢ: High Affinity (hCB1 & hCB2)

Data for this compound and MDMB-FUBINACA are from Gamage et al. (2018).[3]

Table 2: In Vitro Functional Activity at Cannabinoid Receptors
CompoundAssayReceptorPotency (EC₅₀, nM)Efficacy (% of Basal or Reference)
This compound [³⁵S]GTPγShCB11.8 ± 0.4Full agonist, greater than THC
hCB20.13 ± 0.02Full agonist, greater than THC
MDMB-FUBINACA [³⁵S]GTPγShCB10.38 ± 0.07Full agonist, greater than THC
hCB20.12 ± 0.02Full agonist, greater than THC
MDMB-FUBINACA cAMP InhibitionhCB10.06 - 0.66Full agonist
hCB20.76Full agonist

Data for this compound and MDMB-FUBINACA are from Gamage et al. (2018) and Schoeder et al. (2018).[4][5]

In Vivo Effects

In vivo studies in animal models have demonstrated the potent cannabimimetic effects of both compounds. MDMB-FUBINACA, for instance, has been shown to induce hypothermia in rats at doses ranging from 0.01 to 1 mg/kg, an effect that was reversible by a CB1 receptor antagonist.[5][6] It also dose-dependently suppressed locomotor activity in mice.[5] In a drug discrimination assay, MDMB-FUBINACA fully substituted for THC, suggesting similar subjective effects.[5]

Experimental Protocols

The pharmacological data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Understanding the methodologies employed is crucial for interpreting the results accurately.[7]

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[7]

  • Objective: To determine the binding affinity (Kᵢ) of this compound and MDMB-FUBINACA for the human cannabinoid receptors CB1 and CB2.[1]

  • Methodology:

    • Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors are used.[1]

    • Radioligand: [³H]CP55,940 is used as the radiolabeled ligand.[1]

    • Procedure: Cell membranes are incubated with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compound. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified by liquid scintillation counting.[1]

    • Data Analysis: Competition binding curves are generated, and the IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay assesses the functional activity (potency and efficacy) of a compound as an agonist at G-protein coupled receptors by measuring G-protein activation.[1]

  • Objective: To assess the functional activity of this compound and MDMB-FUBINACA as agonists at CB1 and CB2 receptors.[1]

  • Methodology:

    • Reagents: [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP are used.[1]

    • Procedure: Cell membranes are pre-incubated with GDP. Varying concentrations of the test compound are added, followed by the addition of [³⁵S]GTPγS. The amount of [³⁵S]GTPγS bound to the G-proteins is quantified.[1]

    • Data Analysis: EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect produced by the agonist) values are determined by nonlinear regression.[1]

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase and reduce cAMP levels, a downstream effect of CB1 receptor activation.[1]

  • Objective: To measure the ability of this compound and MDMB-FUBINACA to inhibit adenylyl cyclase.[1]

  • Methodology:

    • Cell Culture: CHO-K1 cells stably expressing the human CB1 receptor are used.[1]

    • Procedure: Cells are pre-incubated with the test compound at various concentrations. Adenylyl cyclase is then stimulated with forskolin. The amount of cAMP produced is measured using a competitive binding assay.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical CB1 receptor signaling pathway activated by synthetic cannabinoids and a typical experimental workflow for their pharmacological comparison.

CB1 Receptor Signaling Pathway Canonical CB1 Receptor Signaling Pathway SC Synthetic Cannabinoid (MMB/MDMB-FUBINACA) CB1R CB1 Receptor SC->CB1R Binds and Activates G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Leads to

Caption: Canonical CB1 receptor signaling pathway activated by synthetic cannabinoids.

Experimental Workflow Experimental Workflow for Pharmacological Comparison cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Functional [³⁵S]GTPγS & cAMP Assays (Determine EC₅₀ & Eₘₐₓ) Functional->Data_Analysis Animal_Models Animal Models (e.g., Mice, Rats) Behavioral Behavioral Assays (e.g., Locomotor Activity, Drug Discrimination) Animal_Models->Behavioral Physiological Physiological Measurements (e.g., Body Temperature) Animal_Models->Physiological Behavioral->Data_Analysis Physiological->Data_Analysis

Caption: Workflow for comparing the pharmacology of synthetic cannabinoids.

Conclusion

The addition of a methyl group in MDMB-FUBINACA leads to a significant increase in binding affinity for the CB1 receptor compared to this compound.[2][4] Both compounds are highly potent and efficacious full agonists at cannabinoid receptors, with greater potency than THC.[4] The detailed pharmacological data and experimental protocols provided in this guide offer a valuable resource for the scientific community engaged in cannabinoid research and the development of novel therapeutics. The observed structure-activity relationships underscore the importance of even minor chemical modifications in determining the pharmacological profile of synthetic cannabinoids.

References

Comparative Efficacy of MMB-FUBINACA and Other Indazole Cannabinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of MMB-FUBINACA (also known as FUB-AMB or AMB-FUBINACA) with other prominent synthetic cannabinoids from the indazole class. The analysis focuses on receptor binding affinity and functional activity, supported by experimental data to inform research and drug development professionals.

Quantitative Efficacy Comparison

The following table summarizes the in vitro binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound and other selected indazole cannabinoids at human cannabinoid receptors CB1 and CB2. Lower Kᵢ and EC₅₀ values indicate higher binding affinity and functional potency, respectively. It is important to note that values can vary between studies due to different experimental conditions and assay types.[1]

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Assay Type
This compound hCB116.3 ± 2.1[2]1.8 ± 0.4[2][³⁵S]GTPγS
hCB21.2 ± 0.2[2]0.13 ± 0.02[2][³⁵S]GTPγS
MDMB-FUBINACA hCB10.14 ± 0.02[2]0.38 ± 0.07[2][³⁵S]GTPγS
hCB20.33 ± 0.05[2]0.12 ± 0.02[2][³⁵S]GTPγS
5F-ADB hCB10.42[3]0.59[3]Fluorometric Membrane Potential
hCB2-7.5[3]Fluorometric Membrane Potential
AB-FUBINACA hCB10.9[4]23.2[4][³⁵S]GTPγS
hCB2---
ADB-FUBINACA hCB10.36[5]0.98[5][³⁵S]GTPγS
hCB2-0.59[5]β-arrestin 2 Recruitment
AB-PINACA hCB1--[³⁵S]GTPγS (Noted as high efficacy)[6]
hCB2---

Summary of Findings: Synthetic cannabinoids within the indazole class, such as this compound, are potent agonists at cannabinoid receptors.[7] Minor structural modifications can significantly alter their pharmacological properties.[8][9] For instance, the addition of a methyl group to this compound, creating MDMB-FUBINACA, results in a substantial increase in binding affinity for the CB1 receptor.[2][9] Compared to Δ⁹-THC, the primary psychoactive component of cannabis, many of these synthetic cannabinoids exhibit significantly higher binding affinities and function as full agonists with greater efficacy, whereas THC is a partial agonist.[7][8][9] ADB-FUBINACA and 5F-ADB, in particular, have demonstrated very high potency in various in vitro assays.[3][5]

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand competition binding assays and [³⁵S]GTPγS binding functional assays.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[2]

  • Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the hCB1 and hCB2 receptors.

  • Materials:

    • Membrane preparations from cells stably expressing either hCB1 or hCB2 receptors.

    • Radioligand: Typically [³H]CP55,940 or [³H]SR141716A.[2]

    • Test compound (e.g., this compound).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free BSA, pH 7.4).[2]

    • Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid like CP55,940).[2]

    • Glass fiber filters and a filtration apparatus.

  • Methodology:

    • Incubation: Receptor-expressing cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

    • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound ligand.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The data are used to generate a dose-response curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[1]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor following agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is proportional to the degree of G protein activation.[1]

  • Objective: To determine the functional potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of a test compound at hCB1 or hCB2 receptors.

  • Materials:

    • Membrane preparations from cells expressing the cannabinoid receptor.

    • [³⁵S]GTPγS.

    • Test compound (e.g., this compound).

    • Assay buffer containing GDP.

  • Methodology:

    • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and GDP in the presence of varying concentrations of the agonist to be tested.[2]

    • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.[1]

    • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

    • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by scintillation counting.[2]

    • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the concentration for 50% of maximal effect) and Eₘₐₓ (the maximal effect) of the agonist.[1]

Visualized Pathways and Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein G Protein (Gi/o) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Indazole Cannabinoid Ligand->CB1 Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Canonical CB1 receptor G-protein signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Expressing CB1/CB2) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay 3a. Binding Assay (Radioligand Displacement) Membrane_Prep->Binding_Assay Functional_Assay 3b. Functional Assay ([35S]GTPγS or cAMP) Membrane_Prep->Functional_Assay Ki_Calc 4a. IC50 → Ki Calculation Binding_Assay->Ki_Calc EC50_Calc 4b. EC50 / Emax Calculation Functional_Assay->EC50_Calc Result 5. Efficacy Profile (Affinity & Potency) Ki_Calc->Result EC50_Calc->Result

Caption: General experimental workflow for cannabinoid efficacy assessment.

References

Correlating In Vitro and In Vivo Data for MMB-FUBINACA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cannabinoid MMB-FUBINACA (also known as FUB-AMB and AMB-FUBINACA), correlating its in vitro pharmacological profile with its in vivo effects. Data for this compound is presented alongside that of other relevant synthetic cannabinoids to offer a broader context for its activity and potential toxicological profile. This document is intended to serve as a resource for researchers in drug development and forensic sciences.

In Vitro Pharmacological Profile

The in vitro activity of synthetic cannabinoids is primarily characterized by their binding affinity and functional efficacy at the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that mediate the physiological and psychoactive effects of cannabinoids.

Cannabinoid Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity.

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
This compound 10.040.786[1][2]
MDMB-FUBINACA0.10 - 1.140.12 - 0.13[3]
ADB-FUBINACA~1.4~0.2[4]
Δ⁹-THC~40.7~36.4[5]
Cannabinoid Receptor Functional Activity

Functional assays, such as GTPγS binding and cAMP inhibition assays, measure the ability of a compound to activate the receptor and initiate downstream signaling cascades. The half-maximal effective concentration (EC50) is a measure of a compound's potency, with lower EC50 values indicating greater potency.

CompoundAssayCB1 EC50 (nM)CB2 EC50 (nM)Reference
This compound GTPγS0.54330.1278[1][2]
cAMP Inhibition0.63-[2]
MDMB-FUBINACAGTPγS0.270.14[3]
cAMP Inhibition0.06 - 0.660.76[3]
Δ⁹-THCGTPγS--[5]

In Vivo Effects

The in vivo effects of synthetic cannabinoids are typically assessed in animal models to evaluate their physiological and behavioral impacts, providing insights into their potential effects in humans.

Locomotor Activity

Synthetic cannabinoids often cause a depression in spontaneous locomotor activity in mice, a classic cannabinoid effect. The dose that produces a 50% reduction in activity is known as the ED50.

CompoundLocomotor Activity ED50 (mg/kg)Reference
This compound 0.19[6]
MDMB-FUBINACA0.04[3][6]
ADB-FUBINACA0.19[6]
Δ⁹-THC7.9[3]
Drug Discrimination

Drug discrimination studies in animals are used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the effects of a known drug (e.g., Δ⁹-THC) and then tested with a novel compound to see if it produces similar effects. The dose at which the novel compound is recognized as the training drug in 50% of the animals is the ED50.

CompoundTHC-like Discriminative Stimulus ED50 (mg/kg)Reference
This compound 0.04[2]
MDMB-FUBINACA0.02 - 0.051[3][6]
ADB-FUBINACA0.075[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

G cluster_receptor Cannabinoid Receptor Signaling SCRA Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SCRA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Activation G_protein->ERK Activates GIRK GIRK Channel Activation G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP

Caption: CB1 Receptor Signaling Pathway for Synthetic Cannabinoids.

G cluster_workflow In Vitro & In Vivo Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor_Binding Receptor Binding Assay (Ki determination) Functional_Assay Functional Assays (GTPγS, cAMP) Locomotor Locomotor Activity Functional_Assay->Locomotor Correlates with Drug_Discrimination Drug Discrimination Functional_Assay->Drug_Discrimination Correlates with Metabolism Metabolism Studies (Human Liver Microsomes) Cytotoxicity Cytotoxicity Assays Other_Effects Other Cannabinoid Effects (Hypothermia, Catalepsy) Compound Test Compound (this compound) Compound->Receptor_Binding Compound->Functional_Assay Compound->Metabolism Compound->Cytotoxicity

References

MMB-FUBINACA: A Potent Dual CB1/CB2 Receptor Agonist - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of MMB-FUBINACA (also known as AMB-FUBINACA or FUB-AMB) as a potent agonist for both cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Through a comparative analysis with other well-known synthetic and endogenous cannabinoids, this document offers quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development.

Comparative Analysis of Receptor Binding and Functional Activity

This compound demonstrates high affinity and functional potency at both CB1 and CB2 receptors. The following tables summarize its binding affinity (Ki) and functional activity (EC50) in comparison to its methylated analog MDMB-FUBINACA, the classical synthetic cannabinoid CP55,940, and the primary psychoactive constituent of cannabis, Δ⁹-Tetrahydrocannabinol (THC).

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
This compound 10.04 - 16.30.786 - 1.2[1][2]
MDMB-FUBINACA0.10 - 1.140.12 - 0.13[3]
CP55,940~3-5x lower affinity than MDMB-FUBINACA~20x lower affinity than MDMB-FUBINACA[4]
Δ⁹-THC3.87 - 134~200x lower affinity than MDMB-FUBINACA[2][3][4]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Cannabinoid Receptor Functional Activity (EC50, nM)

CompoundAssayCB1 EC50 (nM)CB2 EC50 (nM)Reference
This compound [³⁵S]GTPγS0.54 - 1.80.13[1][2]
cAMP Inhibition0.63-[1][5]
GIRK Activation2.018[1][5]
MDMB-FUBINACA[³⁵S]GTPγS0.270.14[3]
cAMP Inhibition0.06 - 0.660.76[3]
CP55,940[³⁵S]GTPγS0.180.14[1][5]
cAMP Inhibition2.1-[1][5]
GIRK Activation424.2[1][5]
Δ⁹-THC[³⁵S]GTPγS~30x less potent than CP55,940-[4]

Lower EC50 values indicate higher potency.

Experimental Protocols

The validation of this compound's activity on CB1 and CB2 receptors relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the hCB1 and hCB2 receptors.

Materials:

  • Membrane preparations from cells (e.g., HEK-293) stably expressing either hCB1 or hCB2 receptors.[6]

  • Radioligands: [³H]SR141716A for hCB1 and [³H]CP55,940 for hCB2.[2]

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.[2]

  • Non-specific binding control: A high concentration of an unlabeled high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2 or CP-55,940).[7]

  • Glass fiber filters and a cell harvester.[6]

  • Scintillation counter.[6]

Procedure:

  • In a 96-well plate, add a fixed concentration of the radioligand.

  • Add increasing concentrations of the test compound (this compound).

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Add a fixed amount of the membrane preparation to each well.

  • Incubate the plate, typically for 60-90 minutes at 30°C.[6]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Radioligand Radioligand Plate 96-well Plate Radioligand->Plate Test_Compound Test Compound (this compound) Test_Compound->Plate Membrane_Prep Receptor Membranes (CB1 or CB2) Membrane_Prep->Plate Filtration Filtration Plate->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis G cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling Agonist This compound Receptor CB1/CB2 Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP GIRK GIRK Channel K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux G_alpha->AC Inhibits G_beta_gamma->GIRK Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA

References

The Shifting Metabolic Landscape of Synthetic Cannabinoids: A Comparative Analysis of MMB-FUBINACA and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic fate of MMB-FUBINACA and related synthetic cannabinoids reveals crucial insights for researchers, scientists, and drug development professionals. Understanding how these potent substances are broken down in the body is paramount for predicting their pharmacokinetic profiles, duration of action, and potential for toxicity. This guide provides a comparative analysis of the metabolic profiling of this compound (also known as AMB-FUBINACA) and its structural analogs, supported by experimental data and detailed methodologies.

The in vitro metabolic stability of synthetic cannabinoids is a critical determinant of their in vivo behavior. Studies utilizing human liver microsomes (HLM) offer a standardized approach to assess the intrinsic clearance of these compounds. The primary metabolic route for this compound and many of its analogs is ester hydrolysis, a rapid conversion of the parent compound to its less active carboxylic acid metabolite. This biotransformation is predominantly mediated by carboxylesterase 1 (CES1).[1][2][3]

Comparative Metabolic Stability

The following table summarizes the in vitro metabolic stability of this compound and several of its analogs. The data, presented as the percentage of the parent compound remaining after a 60-minute incubation with human liver microsomes or as microsomal half-life, provides a direct comparison of their metabolic lability. A lower percentage of remaining parent compound or a shorter half-life indicates lower metabolic stability and consequently, faster clearance.

CompoundStructureKey Structural Moiety% Parent Compound Remaining (60 min)Microsomal Half-life (T½)Primary Metabolic PathwayReference
This compound (AMB-FUBINACA) IndazoleL-Valine methyl esterVery Low (rapidly metabolized)0.21 minEster Hydrolysis[1][2]
AMB-CHMICA IndoleL-Valine methyl esterHigher than AMB-FUBINACA-O-demethylation[1][4]
ADB-FUBINACA IndazoleL-tert-Leucine amide-39.7 minAlkyl & Indazole Hydroxylation, Amide Hydrolysis[5][6]
FDU-PB-22 IndoleN/ARapidly metabolized12.4 minEster Hydrolysis, Hydroxylation[7]
FUB-PB-22 IndoleN/ARapidly metabolized11.5 minEster Hydrolysis, Hydroxylation[7]
MDMB-4en-PINACA IndazoleN/A-~10 minEster Hydrolysis, Hydroxylation[8]

Note: Direct quantitative comparison across different studies can be challenging due to variations in experimental conditions. The relative stabilities are inferred from multiple sources indicating that this compound is notably less stable than many of its analogs.[1] The rapid in vitro metabolism of this compound suggests that even minor inhibition of its metabolic pathway could lead to toxic effects.[2]

Key Metabolic Pathways and Metabolites

Beyond the initial hydrolysis, this compound and its analogs undergo a variety of phase I and phase II metabolic transformations. Common pathways include:

  • Hydroxylation: Addition of hydroxyl groups to the alkyl chain or the core indole/indazole structure.[4][5]

  • Oxidation: Further oxidation of hydroxylated metabolites.[4]

  • Dealkylation: Removal of alkyl groups.[4]

  • Glucuronidation: A phase II reaction where glucuronic acid is conjugated to the metabolites to facilitate excretion.[5]

For instance, in rats, up to eight phase I metabolites of AMB-FUBINACA have been identified, resulting from hydroxylation, oxidation, and dealkylation processes.[4] Similarly, for ADB-FUBINACA, twenty-three metabolites were identified, with major pathways being alkyl and indazole hydroxylation and terminal amide hydrolysis.[5][6] The main urinary metabolite for AMB-FUBINACA is its O-demethylated form, while for ADB-FUBINACA, hydroxylated metabolites are key biomarkers.[9]

Experimental Protocols

The determination of in vitro metabolic stability is a cornerstone of drug metabolism studies. Below is a representative experimental protocol for assessing the metabolic stability of synthetic cannabinoids using human liver microsomes (HLM).

Objective:

To determine the rate of disappearance of a parent synthetic cannabinoid compound (e.g., this compound or its analogs) upon incubation with HLM.

Materials:
  • Test compound (synthetic cannabinoid)

  • Human Liver Microsomes (HLM)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold, for quenching the reaction)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:
  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: The test compound and HLM are pre-incubated with the master mix at 37°C for approximately 5 minutes to allow for temperature equilibration.[1]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.[1]

  • Sampling: Aliquots are withdrawn from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

  • Quenching: The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile, which also serves to precipitate the microsomal proteins.[1]

  • Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound and any formed metabolites, is collected and analyzed by a validated LC-MS/MS method.

  • Data Analysis: The concentration of the parent compound at each time point is determined, and the metabolic half-life (T½) and intrinsic clearance are calculated.

Visualizing the Process: Experimental Workflow and Signaling Pathway

To better illustrate the experimental and biological processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis MasterMix Master Mix (Buffer, NADPH System) PreIncubate Pre-incubation (37°C, 5 min) MasterMix->PreIncubate HLM Human Liver Microsomes HLM->PreIncubate Compound Test Compound Compound->PreIncubate Initiate Initiate Reaction (Add NADPH System) PreIncubate->Initiate Sampling Time-point Sampling (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench Reaction (Ice-cold Acetonitrile) Sampling->Quench Centrifuge Centrifugation Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (Half-life, Clearance) Analyze->Data

Caption: Experimental workflow for in vitro metabolic stability assay.

Synthetic cannabinoids like this compound exert their potent psychoactive effects primarily by acting as agonists at the cannabinoid receptors, CB1 and CB2.[6][10] The (S)-enantiomer of AMB-FUBINACA generally exhibits greater affinity and potency at these receptors compared to the (R)-enantiomer.[9][10]

signaling_pathway cluster_receptor Cannabinoid Receptor Signaling SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R CB2R CB2 Receptor SC->CB2R G_protein Gi/o Protein CB1R->G_protein activates CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway Activation G_protein->MAPK Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Psychoactive Effects) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Simplified cannabinoid receptor signaling pathway.

References

A Cross-Platform Comparative Guide to MMB-FUBINACA Detection Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proliferation of synthetic cannabinoids, such as MMB-FUBINACA (also known as AMB-FUBINACA), presents a significant challenge to forensic toxicology, clinical diagnostics, and drug development.[1] The rapid evolution of these compounds necessitates robust and sensitive detection methods. This guide provides a comprehensive, cross-platform comparison of common analytical techniques for the detection of this compound, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Detection Platforms

The selection of an appropriate analytical technique for this compound detection is contingent on various factors, including the required sensitivity, sample matrix, and throughput. While immunoassays offer a rapid screening solution, chromatographic methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide higher sensitivity and specificity for confirmation and quantification.[2]

Parameter Immunoassay LC-MS/MS GC-MS
Principle Competitive binding of antibody to antigenChromatographic separation followed by mass analysisChromatographic separation followed by mass analysis
Primary Use ScreeningConfirmation & QuantificationConfirmation & Quantification
Sample Throughput HighModerateModerate to Low
Sensitivity ModerateHighModerate to High
Specificity Prone to cross-reactivity with structurally similar compounds[1]HighHigh
Thermal Stability Not applicableSuitable for thermally labile compounds[2]Potential for thermal degradation of the analyte[2]

Table 1: Qualitative Comparison of this compound Detection Techniques.

Quantitative performance data, including the Limit of Detection (LOD) and Limit of Quantification (LOQ), are critical for selecting a method that meets the analytical requirements for different sample types. The following table summarizes reported performance data for this compound and other structurally related synthetic cannabinoids.

Analyte Matrix Method LOD LOQ Citation
This compound & othersWhole BloodLC-MS/MS--[3]
Synthetic Cannabinoids (general)Whole BloodLC-HRMS0.675 - 3.375 ng/mL0.675 - 3.375 ng/mL[3]
Synthetic Cannabinoids (general)UrineLC-HRMS0.225 - 3.375 ng/mL0.225 - 3.375 ng/mL[3]
AMB-FUBINACACriminal EvidenceGC-FID1.5 µg/mL4.5 µg/mL[4]
4-fluoro MDMB-BUTINACAHerbal ProductsGC-MS0.5 µg/g1 µg/g[5]
AMB-FUBINACARat PlasmaGC-MS/MS-1-5 ng/mL[6]
MDMB-FUBINACASolid and Liquid MatricesLC-MS/MS0.02 ng/mL0.06 ng/mL[7]
MDMB-FUBINACAWhole BloodLC-QToF1 ng/mL2 ng/mL[7]
Synthetic CannabinoidsWhole BloodLC-MS/MS0.1 – 6.0 ng/mL1.0 – 6.0 ng/mL[8]
Synthetic Cannabinoids and metabolitesHuman HairUPLC-MS/MS0.5 - 5 pg/mg1 - 10 pg/mg[9]

Table 2: Quantitative Performance Data for this compound and Related Synthetic Cannabinoids.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for the detection of this compound using various platforms.

Immunoassay Protocol for this compound Screening

This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA).

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

    • Create a series of standard dilutions in a drug-free matrix (e.g., synthetic urine) to generate a standard curve.

    • Prepare sample dilutions as required.

  • Assay Procedure:

    • Add a specific volume of standards, controls, and samples to the wells of an antibody-coated microplate.[1]

    • Add the this compound enzyme conjugate to each well.[1]

    • Incubate the plate to allow for competitive binding.[1]

    • Wash the plate to remove unbound reagents.[1]

    • Add a substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound present.[1]

    • Stop the reaction and measure the absorbance using a microplate reader.[1]

LC-MS/MS Protocol for this compound Quantification in Whole Blood

This protocol is adapted from a method for the analysis of various synthetic cannabinoids in whole blood.[3]

  • Sample Preparation (Supported Liquid Extraction - SLE):

    • To 0.5 mL of whole blood, add 50 µL of a deuterated internal standard solution.[3]

    • Add 0.5 mL of deionized water and vortex.[3]

    • Load the entire sample onto an SLE cartridge and allow it to absorb for 5-10 minutes.[3]

    • Elute the analytes with two portions of 2.5 mL of ethyl acetate.[3]

    • Evaporate the combined eluate to dryness under a stream of nitrogen at approximately 40°C.[3]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[3]

  • LC-MS/MS Parameters (Illustrative):

    • LC System: Standard UHPLC system.[3]

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: A suitable gradient to achieve separation (e.g., 0-1 min at 30% B, 1-8 min ramp to 95% B, hold for 2 min, then return to initial conditions).[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 5 µL.[3]

    • MS System: Triple quadrupole mass spectrometer.[3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • MRM Transitions: Specific precursor and product ions for this compound and its internal standard must be determined.[3]

GC-MS Protocol for this compound Detection in Herbal Products

This protocol is based on a method for the analysis of 4-fluoro MDMB-BUTINACA in herbal products.[5]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To a sample of the herbal product, add a known volume of methanol.[5]

    • Vortex the mixture and incubate.[5]

    • Evaporate the solvent to dryness under a stream of nitrogen.[5]

    • Reconstitute the residue in a small volume of a suitable solvent like ethyl acetate.[5]

  • GC-MS Parameters (Illustrative):

    • GC System: Gas chromatograph with a mass selective detector.

    • Column: A non-polar capillary column such as a diphenyl dimethyl polysiloxane column (e.g., 30 m × 0.25 mm × 0.25 µm).[4]

    • Injector Temperature: Set to a temperature that ensures vaporization without thermal degradation.

    • Oven Temperature Program: A program to separate the analyte from matrix components (e.g., initial temperature of 200°C for 2 min, then ramp to 290°C).[4]

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[5]

Mandatory Visualizations

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in the body. The primary metabolic pathways include ester hydrolysis to form the carboxylic acid metabolite, which is a key biomarker for detection in urine.[10][11] Other transformations include hydroxylation and N-dealkylation.[12]

MMB_FUBINACA_Metabolism parent This compound hydrolysis Ester Hydrolysis parent->hydrolysis Carboxylesterase 1 (CES1) hydroxylation Hydroxylation parent->hydroxylation dealkylation N-dealkylation parent->dealkylation metabolite1 This compound Carboxylic Acid hydrolysis->metabolite1 metabolite2 Hydroxy-MMB-FUBINACA hydroxylation->metabolite2 metabolite3 N-dealkylated Metabolite dealkylation->metabolite3

Caption: Metabolic pathway of this compound.

General Experimental Workflow for Synthetic Cannabinoid Detection

The detection of synthetic cannabinoids in forensic and clinical settings follows a structured workflow, from initial screening to confirmatory analysis.

SC_Detection_Workflow cluster_screening Screening Phase cluster_confirmation Confirmation Phase cluster_result Result Interpretation screening Sample Screening (e.g., Immunoassay) extraction Sample Preparation (LLE or SPE) screening->extraction Presumptive Positive analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis data_analysis Data Analysis & Quantification analysis->data_analysis reporting Reporting data_analysis->reporting

Caption: General workflow for synthetic cannabinoid detection.

References

Purity Analysis of MMB-FUBINACA: A Comparative Guide to Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and reliability of analytical reference standards are paramount for accurate experimental results. This guide provides a comprehensive comparison of MMB-FUBINACA analytical reference standards, with a focus on purity analysis, comparison with a key alternative, and detailed experimental protocols. This compound, a potent synthetic cannabinoid, necessitates the use of well-characterized reference materials for unambiguous identification and quantification.

Comparison with a Key Alternative: MDMB-FUBINACA

A primary alternative and structurally similar synthetic cannabinoid to this compound is MDMB-FUBINACA. The key structural difference is the substitution of the terminal methyl ester in this compound with a tert-butyl group in MDMB-FUBINACA. This seemingly minor modification has a significant impact on the pharmacological profile, particularly its affinity for the cannabinoid receptors CB1 and CB2.

The following table summarizes the comparative pharmacological data for this compound and MDMB-FUBINACA, highlighting the differences in their interaction with the endocannabinoid system.

Parameter This compound MDMB-FUBINACA Reference
CB1 Receptor Binding Affinity (Ki) Lower affinityHigher affinity[1]
CB2 Receptor Binding Affinity (Ki) Lower affinityHigher affinity[1]
Functional Activity at CB1/CB2 Potent, full agonistPotent, full agonist[1]

This data indicates that while both are potent agonists, MDMB-FUBINACA generally exhibits a higher binding affinity for both CB1 and CB2 receptors.[1] This underscores the importance of using the correct, highly pure reference standard for accurate identification and pharmacological studies.

Purity of Commercially Available this compound Reference Standards

Here is a summary of this compound analytical reference standard specifications from prominent suppliers:

Supplier Product Name Format Stated Purity Quality Standards
Cayman Chemical This compound (CRM)1 mg/mL solution in methanol (B129727)Not specified, but sold as CRMISO/IEC 17025, ISO 17034
Cayman Chemical This compoundNeat solid≥98%ISO/IEC 17025, ISO 17034
Cerilliant (Sigma-Aldrich) This compound solution100 µg/mL in acetonitrile (B52724)Certified Reference MaterialISO/IEC 17025, ISO 17034
LGC Standards MDMB-FUBINACANeat solidNot specified, but sold as RMISO 17034

The certification under ISO standards ensures that the reference materials are of high purity and come with a certificate of analysis providing detailed information on the characterization and uncertainty of the certified value.[2] For this compound, a purity of ≥98% is commonly reported for the neat solid material.[3][4]

Experimental Protocols for Purity Analysis

The purity of this compound analytical reference standards is typically determined using a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile impurities and confirm the identity and purity of this compound.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a diphenyl dimethyl polysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at a temperature of 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 20°C/min.

    • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-550.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Sample Preparation: The this compound reference standard is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all detected compounds in the chromatogram. The mass spectrum of the main peak is compared to a reference spectrum for identity confirmation.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate non-volatile impurities and quantify the purity of this compound.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph with a UV or diode-array detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Gradient program: Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over a period of 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detection at a wavelength of 210 nm and 303 nm.

  • Sample Preparation: The this compound reference standard is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide structural confirmation and assess for the presence of structurally related impurities.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Sample Preparation: A few milligrams of the this compound reference standard are dissolved in the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are analyzed to confirm the structure of this compound. The presence of any unexpected signals may indicate impurities. Quantitative NMR (qNMR) can also be employed for a highly accurate purity determination using a certified internal standard.

Visualizations

This compound Signaling Pathway

The primary pharmacological effects of this compound are mediated through its interaction with the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway activated by this compound.

MMB_FUBINACA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MMB_FUBINACA This compound CB1R CB1 Receptor MMB_FUBINACA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity Ion_Channels->Neuronal_Activity Leads to

This compound CB1 Receptor Signaling Pathway
Experimental Workflow for Purity Analysis

A logical workflow is essential for the comprehensive purity analysis of an this compound analytical reference standard. The following diagram outlines the key steps in this process.

Purity_Analysis_Workflow Start Receive this compound Reference Standard Visual_Inspection Visual Inspection (Color, Form) Start->Visual_Inspection Sample_Prep Sample Preparation (Dissolution) Visual_Inspection->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC HPLC-UV/DAD Analysis Sample_Prep->HPLC NMR NMR Spectroscopy Sample_Prep->NMR Data_Analysis Data Analysis and Purity Calculation GC_MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis CoA Generate Certificate of Analysis (CoA) Data_Analysis->CoA End Release for Use CoA->End

Workflow for Purity Analysis of Reference Standards

References

Navigating the Analytical Maze: A Comparative Guide to MMB-FUBINACA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances (NPS) like MMB-FUBINACA is a critical challenge. This guide provides an objective comparison of analytical methods for the quantification of this compound, supported by experimental data from published studies. The aim is to offer a comprehensive resource for selecting and implementing robust analytical strategies.

The proliferation of synthetic cannabinoids presents a significant hurdle for forensic and clinical laboratories. This compound (also known as FUB-AMB), a potent synthetic cannabinoid, has been associated with severe adverse health effects. Ensuring analytical methods are sensitive, specific, and reliable is paramount for both clinical diagnostics and forensic investigations. However, the inherent instability of this compound in biological matrices poses a considerable challenge, often leading to the degradation of the parent compound to its primary metabolite, this compound 3-methylbutanoic acid.[1][2] This necessitates careful consideration of sample handling and storage, with freezing at -20°C being the recommended condition to ensure analyte stability.[1][2][3]

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize the performance characteristics of various validated methods, providing a basis for comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoid Quantification

Biological MatrixTarget AnalytesLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)Reference
Oral Fluid19 Synthetic Cannabinoids (including AB-FUBINACA)2.52.5–50090.5–112.53–14.7[4][5]
Oral Fluid10 NPS (including synthetic cannabinoids)Not specified for individual compoundsLOQ–100Within ±15Within ±15[6]
Rat Urine11 Synthetic Cannabinoids (including AMB-FUBINACA)0.01–0.1Not specifiedNot specifiedNot specified[7]
Whole Blood182 NPS (including FUBINACA derivatives)0.250.25–10AcceptableAcceptable[8]
Whole Blood29 Synthetic Cannabinoids and metabolites (including AMB-FUBINACA)1.0–6.0Not specifiedNot specifiedNot specified[9]

Table 2: Performance Characteristics of GC-MS Methods for this compound Quantification

Biological MatrixTarget AnalytesLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)Reference
Rat PlasmaAMB-FUBINACA1–50.5–1000Not specifiedNot specified[10]
Criminal EvidenceAMB-Fubinaca4.5 µg/mL4.5–900 µg/mLNot specifiedNot specified[11]
Blood and UrineFUB-AMB and AB-FUBINACANot specifiedNot specifiedNot specifiedNot specified[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for sample preparation and analysis.

LC-MS/MS Method for Oral Fluid
  • Sample Preparation: A simple protein precipitation is performed on 100 µL of oral fluid. The sample is then centrifuged, and the supernatant is injected into the LC-MS/MS system.[4][5]

  • Chromatography: Separation is achieved using a Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm). The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile. The total run time is approximately 4 minutes.[4][5]

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

GC-MS Method for Rat Plasma
  • Sample Preparation: Liquid-liquid extraction is employed to isolate AMB-FUBINACA from rat plasma samples.[10]

  • Chromatography: A diphenyl dimethyl polysiloxane GC column (30 m × 0.32 mm × 0.25 µm) is used for chromatographic separation. The total run time is 10 minutes.[11]

  • Mass Spectrometry: A mass spectrometry detector is used for the identification and quantification of the analyte.[10][12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

This compound Quantification Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Blood, Urine, Oral Fluid) Storage Sample Storage (-20°C) SampleCollection->Storage Immediate Freezing SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Storage->SamplePrep Chromatography Chromatographic Separation (LC or GC) SamplePrep->Chromatography MassSpec Mass Spectrometric Detection (MS/MS or QTOF) Chromatography->MassSpec DataAnalysis Data Analysis & Quantification MassSpec->DataAnalysis Reporting Result Reporting & Interpretation DataAnalysis->Reporting

Figure 1. General experimental workflow for the quantification of this compound.

Signaling Pathway of Synthetic Cannabinoids

To understand the mechanism of action of this compound, it is essential to visualize its interaction with the cannabinoid receptors.

Synthetic Cannabinoid Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CB1R CB1 Receptor Gi Gi Protein Activation CB1R->Gi MMB_FUBINACA This compound MMB_FUBINACA->CB1R Agonist Binding AC Adenylyl Cyclase Inhibition Gi->AC Inhibits GIRK GIRK Channel Activation Gi->GIRK Activates cAMP Decreased cAMP AC->cAMP Reduces K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Leads to

Figure 2. Simplified signaling pathway of this compound at the CB1 receptor.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the laboratory, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods generally offer higher sensitivity and are well-suited for the analysis of biological fluids. GC-MS provides a robust alternative, particularly for the analysis of seized materials.

Given the instability of this compound, it is crucial to not only validate the quantification of the parent compound but also to include its major metabolites in the analytical scope. This ensures that evidence of exposure is not missed, even if the parent compound has degraded. The data and protocols presented in this guide serve as a valuable resource for laboratories aiming to establish and optimize their methods for the challenging but critical task of synthetic cannabinoid analysis.

References

A Comparative Analysis of Ligand Bias: MMB-FUBINACA vs. Classic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ligand bias profiles of the synthetic cannabinoid MMB-FUBINACA and classic cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and the synthetic analog CP55,940. Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one cellular signaling pathway over another when binding to the same receptor. Understanding these differences is crucial for the development of safer and more targeted cannabinoid-based therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying signaling pathways.

Executive Summary

Synthetic cannabinoid receptor agonists (SCRAs) like this compound often exhibit higher potency and efficacy at the cannabinoid type 1 (CB1) receptor compared to classic cannabinoids.[1][2] This heightened activity extends to both G-protein-dependent and β-arrestin-mediated signaling pathways. In contrast, THC, the primary psychoactive component of cannabis, is a partial agonist and may display bias away from the β-arrestin pathway.[1] This differential engagement with signaling pathways likely contributes to the distinct pharmacological and toxicological profiles of these compound classes.

Data Presentation: Quantitative Comparison of Cannabinoid Ligands

The following tables summarize the in vitro pharmacological properties of this compound (using its close and well-studied analog AMB-FUBINACA as a proxy) in comparison to the classic cannabinoids THC and CP55,940 at the human CB1 receptor.

Table 1: Receptor Binding Affinity and G-Protein Activation

CompoundBinding Affinity (pKi)cAMP Inhibition (pEC50)cAMP Inhibition Emax (%)Reference Compound
AMB-FUBINACA8.729.8357.0-
AMB-FUBINACA~8.79 (pKd)~8.7~100CP55,940
CP55,9408.79 (pKd)8.7100-
Δ⁹-THC7.28~7.7<100CP55,940
WIN55,212-27.01~7.7~100CP55,940

Data compiled from multiple sources.[1][2] Note: Emax values are often presented relative to a reference full agonist like CP55,940.

Table 2: β-Arrestin Recruitment and ERK Phosphorylation

Compoundβ-Arrestin 1 Translocation (Emax %)β-Arrestin 2 Translocation (Emax %)pERK Activation (Emax %)Reference Compound
AMB-FUBINACA~500~150>100CP55,940
CP55,940100100100-
Δ⁹-THCVery Low/UndetectableVery Low/Undetectable<100CP55,940
WIN55,212-2~100~100~100CP55,940

Data conceptualized from findings indicating AMB-FUBINACA is a highly efficacious recruiter of β-arrestins, significantly more so than CP55,940, while Δ⁹-THC shows very weak or no recruitment.[1]

Signaling Pathways and Ligand Bias

The CB1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulating ion channels.[3] Additionally, agonist binding can promote the phosphorylation of the receptor, leading to the recruitment of β-arrestin proteins. β-arrestins desensitize G-protein signaling and can initiate their own signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK).

Ligand bias occurs when a compound stabilizes a receptor conformation that preferentially activates one of these pathways. This compound and its analogs appear to be highly efficacious agonists for both G-protein and β-arrestin pathways.[1][2] In contrast, some classic cannabinoids like THC are suggested to be G-protein biased, with significantly less activity in β-arrestin recruitment.[1]

CB1_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway CB1 CB1 Receptor G_protein Gαi/o Activation CB1->G_protein Activates Arrestin β-Arrestin Recruitment CB1->Arrestin Activates Ligand Cannabinoid Ligand Ligand->CB1 Binds AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ERK ERK Phosphorylation Arrestin->ERK Activates Internalization Receptor Internalization Arrestin->Internalization Promotes

Caption: Canonical signaling pathways of the CB1 receptor.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of a ligand to inhibit the production of intracellular cAMP, a direct functional readout of Gαi/o protein activation.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor are cultured to ~90% confluency in 24-well plates.

  • Assay Preparation: The cell media is removed, and cells are washed with a warm physiological saline solution (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • Ligand Incubation: Cells are pre-incubated with the phosphodiesterase inhibitor for 15 minutes at 37°C. Subsequently, varying concentrations of the test cannabinoid ligands (this compound, THC, etc.) are added.

  • Stimulation: Adenylyl cyclase is then stimulated with a known activator, typically forskolin (B1673556) (1-10 µM), for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: The reaction is terminated, and cells are lysed. The intracellular cAMP concentration is quantified using a competitive binding assay, such as a LANCE Ultra cAMP kit or an enzyme immunoassay (EIA), following the manufacturer's protocol.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the Gαi/o activation by the cannabinoid agonist. Data are normalized to the forskolin-only control, and concentration-response curves are generated to determine EC50 and Emax values.

cAMP_Assay_Workflow start Start plate_cells Plate CB1-expressing cells start->plate_cells add_pde Add phosphodiesterase inhibitor (e.g., IBMX) plate_cells->add_pde add_ligand Add cannabinoid ligand (dose-response) add_pde->add_ligand add_forskolin Stimulate with Forskolin add_ligand->add_forskolin lyse_cells Lyse cells add_forskolin->lyse_cells detect_cAMP Detect cAMP levels (e.g., LANCE, EIA) lyse_cells->detect_cAMP analyze Analyze data (EC50, Emax) detect_cAMP->analyze end End analyze->end

Caption: Workflow for a typical cAMP accumulation assay.
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the CB1 receptor upon ligand binding. The PathHunter® (DiscoverX) assay is a common platform for this measurement.

Methodology:

  • Cell Culture: CHO-K1 cells engineered to co-express the human CB1 receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) are used.

  • Cell Plating: Cells are seeded into 384-well white-walled assay plates and incubated overnight.

  • Compound Addition: Serial dilutions of the cannabinoid ligands are prepared and added to the cells. The plate is then incubated for 60-90 minutes at 37°C.

  • Detection: The PathHunter® detection reagent is added to each well, and the plate is incubated for a further 60 minutes at room temperature in the dark.

  • Signal Measurement: The chemiluminescent signal is read using a plate reader. The signal is directly proportional to the amount of β-arrestin recruited to the CB1 receptor.

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment for each ligand.

Arrestin_Recruitment_Assay PathHunter® β-Arrestin Assay Principle cluster_inactive Inactive State cluster_active Active State CB1_inactive CB1-PK β-Arrestin-EA CB1_active CB1-PK β-Arrestin-EA CB1_inactive->CB1_active  + Ligand   no_signal No Signal Ligand Ligand signal Chemiluminescent Signal CB1_active->signal Complementation

Caption: Principle of the PathHunter® β-arrestin recruitment assay.
ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK, a downstream event that can be initiated by both G-protein and β-arrestin pathways.

Methodology:

  • Cell Culture and Starvation: CB1-expressing cells are seeded in 96-well plates. Prior to the assay, cells are serum-starved for 2-4 hours to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Cells are treated with various concentrations of cannabinoid ligands for a short duration, typically 5-10 minutes, at 37°C.

  • Cell Fixation and Permeabilization: The stimulation medium is removed, and cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with primary antibodies against both phosphorylated ERK (p-ERK) and total ERK. Subsequently, they are treated with species-appropriate secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor dyes).

  • Detection: The fluorescence intensity is measured using a high-content imaging system or a plate reader.

  • Data Analysis: The p-ERK signal is normalized to the total ERK signal for each well. Concentration-response curves are then generated to determine the potency (EC50) and efficacy (Emax) of each ligand in stimulating ERK phosphorylation.

Conclusion

The available data indicate that this compound is a highly potent and efficacious agonist at the CB1 receptor, strongly activating both G-protein and β-arrestin signaling pathways. In contrast, the classic cannabinoid THC acts as a partial agonist with a potential bias towards G-protein signaling and away from β-arrestin recruitment. This pronounced difference in signaling profiles likely underpins the varied physiological effects and the higher toxicity associated with many synthetic cannabinoids. For drug development professionals, these findings highlight the importance of characterizing ligand bias to design safer cannabinoid-based medicines with optimized therapeutic windows. Future research should continue to explore the nuanced structure-activity relationships that govern functional selectivity at cannabinoid receptors.

References

Comparative Pharmacokinetics of MMB-FUBINACA: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of MMB-FUBINACA (also known as AMB-FUBINACA), a potent synthetic cannabinoid, across different species. Understanding the species-specific differences in absorption, distribution, metabolism, and excretion is crucial for preclinical evaluation and translation of findings to human health risk assessment. This document summarizes available quantitative data, details experimental methodologies, and visualizes the research workflow to aid in the design and interpretation of toxicological and pharmacological studies.

Quantitative Pharmacokinetic Parameters

The available literature provides detailed pharmacokinetic data for this compound primarily in rats. Limited data is available for other species, highlighting a significant gap in the comprehensive understanding of this compound's cross-species pharmacokinetics.

ParameterSpecies (Model)ValueAdministration RouteReference
Half-life (t½) Rat (Wistar)5.91 hoursOral[1]
Volume of Distribution (Vd) Rat (Wistar)203.13 LOral[1]
Plasma Clearance Rat (Wistar)23.81 L/hOral[1]
Intrinsic Clearance (CLint) in vitro Human (pooled liver microsomes)2944 ± 95.9 mL min⁻¹ kg⁻¹N/A[2]
Intrinsic Clearance (CLint) in vitro Human (pooled cryopreserved human hepatocytes)3216 ± 607 mL min⁻¹ kg⁻¹N/A[2]
Brain/Serum Concentration Ratio Rat (Sprague-Dawley)Higher than AMB-CHMICAIntraperitoneal[3][4]

Note: The in vitro clearance data in human liver microsomes and hepatocytes suggest rapid metabolism.[2] However, in vivo studies in rats indicate that the parent compound can be detected in plasma 24 hours after dosing, suggesting that high protein binding may slow in vivo clearance.[2]

Experimental Protocols

The following methodologies are representative of the studies conducted to determine the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar rats.[1] Another study utilized male Sprague-Dawley rats.[3][4]

  • Administration: A single dose of this compound (50 mg/kg) was administered orally.[1] In a separate metabolic study, the compound was injected intraperitoneally.[3][4]

  • Sample Collection: Blood samples (400 μL) were collected via catheters at multiple time points: immediately before administration (t=0) and at 30, 60, 90, 120, and 240 minutes post-injection.[1] For the metabolic study, brain, liver, kidney, blood (serum), and urine samples were collected at various times.[3][4]

  • Sample Preparation: Blood samples were collected in tubes containing K3-EDTA and centrifuged at 1000 g for 10 minutes at 4°C to separate the plasma. The plasma was then stored at -20°C until analysis.[1]

  • Analytical Method: A validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method was used to quantify the concentration of this compound in plasma samples.[1] Another study employed ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) for metabolite identification.[3][4]

In Vitro Metabolism Study
  • Models: Pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps).[2]

  • Procedure: this compound was incubated with either pHLM or pHHeps to assess its metabolic clearance.[2]

  • Analysis: The rate of disappearance of the parent compound was measured over time to calculate the intrinsic clearance (CLint).[2]

Metabolic Profile

Metabolism of this compound is rapid and extensive.[5] The primary metabolic pathway is O-demethylation of the methyl ester moiety.[3][4] This occurs more rapidly for this compound compared to structurally similar compounds like AMB-CHMICA.[3][4] The parent compound and its O-demethyl metabolite have been shown to accumulate in the liver and were still detectable 48 hours after injection in rats.[3][4] Hydrolysis of the methyl ester to form the corresponding carboxylic acid is also a major metabolic route, and this metabolite has been detected in all patients in a cluster of overdoses.[5]

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase Animal_Model Animal Model Selection (e.g., Wistar Rats) Dose_Admin Drug Administration (e.g., 50 mg/kg Oral) Animal_Model->Dose_Admin Sampling Biological Sampling (Blood, Tissues) Dose_Admin->Sampling Sample_Prep Sample Preparation (Plasma Separation) Sampling->Sample_Prep Quantification Quantification (GC-MS/MS) Sample_Prep->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Parameter Calculation (t½, Vd, CL) PK_Modeling->Parameter_Calc

Caption: Workflow of a typical in vivo pharmacokinetic study.

Signaling Pathway of this compound

Signaling_Pathway MMB_FUBINACA This compound CB1_Receptor CB1 Receptor MMB_FUBINACA->CB1_Receptor Binds to G_Protein G-protein Coupling CB1_Receptor->G_Protein Stimulates ERK_Pathway ERK Pathway Activation G_Protein->ERK_Pathway Leads to Behavioral_Effects Behavioral & Electrophysiological Effects ERK_Pathway->Behavioral_Effects Results in

Caption: this compound signaling via the CB1 receptor.

Conclusion

The current body of research on the pharmacokinetics of this compound is heavily reliant on studies in rats. These studies indicate rapid in vitro metabolism but a potentially longer in vivo half-life, possibly due to high protein binding. The compound readily crosses the blood-brain barrier in rats.[3][4] A significant finding is the sex-dependent difference in behavioral and electrophysiological effects observed in mice, suggesting potential sex-related variations in pharmacokinetics or pharmacodynamics that warrant further investigation.[6] To better extrapolate the risks associated with human exposure, further pharmacokinetic studies in non-rodent species are imperative. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers designing future studies to address these knowledge gaps.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of MMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. MMB-FUBINACA, a potent synthetic cannabinoid, is classified as a Schedule I controlled substance in the United States and presents significant health hazards.[1][2][3][4] Adherence to stringent disposal protocols is not only a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the integrity of the research environment.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound. This substance is harmful if swallowed, in contact with skin, or if inhaled.[5] Therefore, all handling and disposal activities must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Quantitative Data Summary

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₂₁H₂₂FN₃O₃[1]
Formula Weight 383.4 g/mol [1]
Purity ≥98%[1]
Appearance A neat solid[1]
Storage -20°C[1]
Stability ≥7 years (at -20°C)[1]
CAS Number 1971007-92-7[5]

Step-by-Step Disposal Procedure

The primary objective for the disposal of a Schedule I controlled substance like this compound is to render it "unusable and unrecognizable" to prevent diversion and environmental contamination. The following protocol outlines a recommended procedure based on best practices for hazardous and controlled substance waste management.

Experimental Protocol: Deactivation and Disposal of this compound

Materials:

  • This compound waste (solid or in solution)

  • Appropriate waste container (e.g., a labeled, sealable container for hazardous chemical waste)

  • A 50% non-hazardous waste mixture (e.g., cat litter, sand, or other absorbent material)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

  • Chemical fume hood

Procedure:

  • Segregation: Isolate the this compound waste from all other laboratory waste streams.

  • Containment: Place the primary container with the this compound waste inside a larger, secondary container within the chemical fume hood.

  • Dilution and Adsorption (for neat solids): If dealing with solid this compound, dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Rendering Unusable:

    • To the this compound waste (now in solution), add a volume of non-hazardous waste material that is at least 50% of the total volume of the chemical waste.

    • Thoroughly mix the contents to ensure the this compound is evenly dispersed and adsorbed onto the solid matrix. This process makes the compound difficult to recover and discourages consumption.

  • Packaging:

    • Allow any solvent to evaporate completely within the fume hood.

    • Securely seal the inner container.

    • Place the sealed inner container into a designated hazardous waste container.

  • Labeling: Clearly label the outer container as "Hazardous Waste" and include the following information:

    • The words "this compound Waste"

    • The approximate concentration and quantity

    • The date of accumulation

    • The name of the principal investigator or laboratory

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and limited-access area until it is collected by your institution's EHS or a licensed hazardous waste disposal company.[6]

  • Documentation: Maintain meticulous records of the disposal process, including the date, quantity of this compound disposed of, and the method used. This is a critical requirement for compliance with DEA regulations for controlled substances.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow.

G cluster_prep Preparation & Safety cluster_procedure Disposal Procedure cluster_final Final Steps A Consult EHS & SDS B Wear Full PPE A->B C Work in Fume Hood B->C D Segregate this compound Waste C->D E Render Unusable: Mix with 50% non-hazardous material D->E F Evaporate Solvent E->F G Seal in Labeled Hazardous Waste Container F->G H Store in Secure Area G->H I Arrange for Professional Disposal H->I J Document Disposal Record I->J

This compound Disposal Workflow

Disclaimer: The information provided here is intended as a guide and is based on general best practices for the disposal of hazardous and controlled substances. It is not a substitute for institutional protocols or regulatory requirements. Always consult with your institution's Environmental Health and Safety department and local authorities to ensure full compliance with all applicable laws and regulations.

References

Safe Handling and Disposal of MMB-FUBINACA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of MMB-FUBINACA in a laboratory setting. The following guidelines are intended for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe working environment. This compound is a synthetic cannabinoid and should be handled with care, treating it as a potentially hazardous compound.[1]

Hazard Identification and Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is crucial to avoid direct contact and inhalation of the substance.

Toxicological Data for this compound
Route of Exposure Value
Oral LD50500 mg/kg
Dermal LD501,100 mg/kg
Inhalative LC50/4 h1.5 mg/l

Data sourced from the this compound Safety Data Sheet.[2]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its classification as a harmful substance, a comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection Type Recommended PPE Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.To protect against splashes and airborne particles.
Skin and Body Protection Disposable gown with tight-fitting cuffs, and a chemical-resistant apron.[3]To prevent skin contact with the compound.[2] Gowns should be changed regularly or immediately after a spill.[4]
Hand Protection Two pairs of nitrile gloves.Double-gloving provides an extra layer of protection against contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when handling the solid compound or when there is a potential for aerosol generation.[5]

Operational Plan: Handling this compound

A systematic approach to handling this compound is critical for minimizing exposure. The following protocol outlines the key steps for safe handling in a laboratory environment.

Experimental Workflow

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Prep_Area Designate a specific work area Gather_Materials Assemble all necessary equipment and PPE Prep_Area->Gather_Materials Don_PPE Don appropriate PPE in the correct sequence Gather_Materials->Don_PPE Weighing Weigh this compound in a ventilated enclosure Don_PPE->Weighing Solution_Prep Prepare solutions in a chemical fume hood Weighing->Solution_Prep Experiment Conduct the experiment within the designated area Solution_Prep->Experiment Decontaminate Decontaminate all surfaces and equipment Experiment->Decontaminate Doff_PPE Doff PPE in the correct sequence Decontaminate->Doff_PPE Hand_Wash Wash hands thoroughly Doff_PPE->Hand_Wash

Caption: Operational workflow for handling this compound.

Detailed Handling Protocol
  • Preparation :

    • Designate a specific work area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.[6]

    • Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, before starting work.

    • Follow the proper sequence for donning PPE: first the gown, then the mask or respirator, followed by goggles or a face shield, and finally gloves.[3]

  • Handling :

    • All manipulations of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[1]

    • When weighing the solid compound, use a disposable surface to contain any spills.[1]

    • Avoid generating dust.[5] If any visible dust is generated, cease work and re-evaluate the containment measures.

    • Use wet-wiping for cleaning surfaces to avoid the generation of dust; dry sweeping is prohibited.[1]

  • Post-Experiment Cleanup :

    • Decontaminate all surfaces and equipment used during the experiment with an appropriate solvent (e.g., ethanol (B145695) or isopropanol).

    • Dispose of all contaminated materials according to the disposal plan.

    • The doffing sequence for PPE is critical to prevent contamination: first remove gloves, then the gown, followed by the face shield or goggles, and finally the respirator.[3]

    • Immediately wash your hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

Proper segregation and disposal of waste contaminated with this compound are crucial for laboratory safety and environmental protection.[8] All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Disposal Decision Pathway

Disposal_Decision_Pathway cluster_waste_generation Waste Generation cluster_waste_type Waste Type Identification cluster_disposal_container Disposal Container Start Waste Generated from Handling this compound Sharps Contaminated Sharps (Needles, Scalpels) Start->Sharps PPE Contaminated PPE (Gloves, Gown, etc.) Start->PPE Material Grossly Contaminated Materials & Unused Compound Start->Material Liquid Contaminated Solvents & Solutions Start->Liquid Sharps_Container Puncture-Resistant Sharps Container (Labeled as Hazardous Waste) Sharps->Sharps_Container Waste_Bag Yellow Chemotherapy Waste Bag or Equivalent PPE->Waste_Bag Solid_Waste_Container Black Hazardous Chemical Waste Container Material->Solid_Waste_Container Liquid_Waste_Container Hazardous Liquid Waste Container Liquid->Liquid_Waste_Container

Caption: Decision pathway for this compound waste segregation.

Detailed Disposal Protocol
  • Waste Segregation :

    • Contaminated Sharps : Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[8]

    • Contaminated PPE and Debris : Used PPE, absorbent pads, and other items with trace contamination should be disposed of in a designated hazardous waste container, such as a yellow chemotherapy waste bag.[8]

    • Bulk Contaminated Waste and Unused Compound : Unused this compound and any materials with significant contamination must be disposed of in a securely sealed container labeled as hazardous chemical waste.[8]

    • Liquid Waste : All solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Waste Disposal :

    • Do not dispose of any this compound waste down the drain or in the regular trash.[8]

    • All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.

    • Follow your institution's and local environmental regulations for the final disposal of hazardous chemical waste.[9] This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.[8]

    • This compound is regulated as a Schedule I compound in the United States, and therefore, its disposal may require special handling and documentation.[10][11] Consult with your institution's EHS for specific requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.